4-Hydroxy-7,8-dimethoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBTCLRDAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-05-3 | |
| Record name | 7,8-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-hydroxy-6,7-dimethoxyquinoline chemical structure and properties
An In-depth Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline: A Core Scaffold in Modern Drug Development
Introduction
4-hydroxy-6,7-dimethoxyquinoline, a key heterocyclic compound, stands as a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural architecture, featuring a quinoline core decorated with hydroxyl and methoxy functional groups, makes it a versatile scaffold for the development of targeted therapeutics. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as the foundational building block for potent kinase inhibitors and its potential as a starting point for novel antimalarial agents. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, characterization, and critical applications, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
Chemical Identity
The compound is systematically identified by the following:
-
Synonyms: 6,7-Dimethoxyquinolin-4-ol, 6,7-Dimethoxy-4-hydroxyquinoline, 6,7-Dimethoxyquinolin-4(1H)-one, Cabozantinib Hydroxy Analog[1][2]
Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Spectroscopic and crystallographic evidence strongly indicates that the keto tautomer, 6,7-dimethoxyquinolin-4(1H)-one, is the predominant and more stable form in both the solid state and in polar solutions.[1][3][4] This stability is crucial for its reactivity and interactions in subsequent synthetic steps.
Caption: Tautomeric equilibrium of 4-hydroxy-6,7-dimethoxyquinoline.
Physicochemical Properties
The compound's physical and chemical characteristics are essential for its handling, purification, and reaction scalability.
| Property | Value | Source(s) |
| Appearance | Light orange, yellow, or off-white to green crystalline powder/solid. | [1][2][5] |
| Melting Point | 227.0 to 231.0 °C | [1][2] |
| Boiling Point | 370.9 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). | [1][2][5] |
| pKa (Predicted) | 4.26 ± 0.40 | [1][2] |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [1][2][5] |
Synthesis and Purification: A Validated Protocol
Multiple synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline exist, often employing variations of the Gould-Jacobs reaction. A highly efficient and reproducible method involves the microwave-assisted hydrolysis and decarboxylation of an ester precursor. This protocol serves as a self-validating system, where successful execution yields a product with well-defined spectroscopic characteristics.
Microwave-Assisted Synthesis Protocol
This procedure details the synthesis from ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
Step 1: Saponification
-
Action: To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH mixture, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).
-
Causality: The strong base (KOH) in a polar protic solvent mixture facilitates the saponification (hydrolysis) of the ethyl ester to a potassium carboxylate salt.
Step 2: Microwave-Assisted Decarboxylation
-
Action: Place the mixture in a sealed microwave reactor vessel and heat to 180°C for 50 minutes, maintaining a pressure of 260-280 psi.[1][2]
-
Causality: High temperature and pressure, achieved rapidly via microwave irradiation, drive the reaction to completion and facilitate the subsequent decarboxylation of the 3-carboxy group, which is thermally labile under these conditions.
Step 3: Work-up and Neutralization
-
Action: After cooling to room temperature, transfer the reaction mixture to a flask and acidify to a pH of approximately 6 using acetic acid.[1][2]
-
Causality: Acidification protonates the phenoxide and any remaining carboxylate, neutralizing the reaction mixture and rendering the desired product less soluble in the aqueous phase.
Step 4: Extraction and Purification
-
Action: Saturate the aqueous solution with sodium chloride and perform a liquid-liquid extraction with tetrahydrofuran (3 x 100 mL). Combine the organic layers, wash with brine, and concentrate under reduced pressure.[1][2]
-
Causality: Saturating with NaCl ("salting out") decreases the solubility of the organic product in the aqueous layer, maximizing its transfer into the THF during extraction. The brine wash removes residual water from the organic phase. Evaporation of the solvent yields the crude product. A yield of approximately 90% can be expected.[1][2]
Caption: Workflow for microwave-assisted synthesis.
Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
NMR Spectroscopy
Proton NMR provides a definitive fingerprint of the molecule.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.76 (d, J=7.3 Hz, 1H), 7.42 (s, 1H), 7.05 (s, 1H), 5.93 (d, J=7.3 Hz, 1H), 3.84 (s, 3H), 3.81 (s, 3H).[1][2]
-
Interpretation: The two singlets at 3.84 and 3.81 ppm correspond to the two non-equivalent methoxy groups. The two singlets at 7.42 and 7.05 ppm are the aromatic protons on the dimethoxy-substituted ring. The two doublets at 7.76 and 5.93 ppm represent the protons on the pyridinone ring, confirming the quinolinone structure.
Mass Spectrometry and IR Spectroscopy
-
Mass Spectrometry: The exact mass is 205.073898, corresponding to the molecular formula C₁₁H₁₁NO₃.[6] Mass spectral analysis will show a prominent molecular ion peak [M+H]⁺ at m/z 206.
-
Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch around 1620-1660 cm⁻¹ (indicative of the quinolinone tautomer), N-H stretching around 3100-3300 cm⁻¹, and C-O stretches for the methoxy groups around 1200-1280 cm⁻¹.
Crystallography
While the crystal structure for 4-hydroxy-6,7-dimethoxyquinoline itself is not publicly available, the structure of a closely related derivative, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been resolved.[3][4] This structure confirms the quinolin-4(1H)-one (keto) tautomer in the solid state and reveals that the quinoline ring system is nearly planar. In the crystal, molecules are linked by C—H⋯O hydrogen bonds, forming distinct packing arrangements.[3][4] This provides authoritative insight into the solid-state conformation and intermolecular interactions of this core scaffold.
Applications in Drug Development
The primary value of 4-hydroxy-6,7-dimethoxyquinoline is as a high-value intermediate for synthesizing APIs that target complex diseases.
Core Intermediate for Cabozantinib: A Multi-Tyrosine Kinase Inhibitor
4-hydroxy-6,7-dimethoxyquinoline is the direct precursor to 4-chloro-6,7-dimethoxyquinoline, a key building block for the anticancer drug Cabozantinib .
-
Mechanism of Action: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL.[7][8] These kinases are critical drivers of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[7]
-
Role of the Quinoline Scaffold: The 6,7-dimethoxyquinoline core acts as a "privileged scaffold." It is designed to mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. This binding event blocks the phosphorylation and activation of the kinase, thereby shutting down downstream signaling pathways that promote cancer cell proliferation and survival. The specific methoxy groups at the 6 and 7 positions are crucial for optimizing binding affinity and selectivity for target kinases like MET and VEGFR.
Caption: Mechanism of Cabozantinib kinase inhibition.
Scaffold for Potential Antimalarial Agents
The quinoline ring is the cornerstone of many antimalarial drugs, most famously chloroquine. The structure-activity relationship (SAR) for 4-aminoquinolines is well-established and highlights several key features for activity, including the quinoline nucleus and a basic aminoalkyl side chain at the 4-position.
4-hydroxy-6,7-dimethoxyquinoline serves as an ideal starting material for generating libraries of novel 4-substituted quinolines. Through chlorination of the 4-hydroxy group followed by nucleophilic substitution, various side chains can be introduced to explore new chemical space and develop compounds active against drug-resistant malaria strains.
Safety and Handling
As a laboratory chemical, proper handling is imperative to ensure user safety.
-
GHS Hazard Classification: The compound is classified as an irritant.[1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[6]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere.[1][2][5]
Conclusion
4-hydroxy-6,7-dimethoxyquinoline is more than a simple chemical reagent; it is a foundational element in the synthesis of life-saving therapeutics. Its well-defined chemical properties, validated synthetic protocols, and, most importantly, its role as the core scaffold for the multi-kinase inhibitor Cabozantinib, underscore its importance to the pharmaceutical industry. Continued exploration of this quinoline core will likely yield new derivatives with tailored activities, not only in oncology but also in the ongoing fight against infectious diseases like malaria.
References
-
Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]
-
Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimeth-oxy-1-(4-nitro-phen-yl)quinolin-4(1 H)-one: a mol-ecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]
-
Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748-1754. Available from: [Link]
-
ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
CABOMETYX®. (n.d.). Mechanism of Action. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). C-Met quinoline inhibitors: cabozantinib and foretinib. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved January 17, 2026, from [Link]
-
WikiJournal of Medicine. (2023). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. WikiJournal of Medicine, 10(1), 2. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of action of cabozantinib. Retrieved January 17, 2026, from [Link]
-
Patsnap Synapse. (n.d.). What is the mechanism of action of Cabozantinib? Retrieved January 17, 2026, from [Link]
-
PubMed. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Retrieved January 17, 2026, from [Link]
-
Made Easy. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved January 17, 2026, from [Link]
-
The Plymouth Student Scientist. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 6,7-Dimethoxy-4-hydroxyquinoline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. allmpus.com [allmpus.com]
- 6. guiding-bio.com [guiding-bio.com]
- 7. Accela Chembio Inc 4-hydroxy-6 | 7-dimethoxyquinoline | 25g | 13425-93-9 | Fisher Scientific [fishersci.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
synthesis of 4-hydroxy-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline
An In-depth Technical Guide to the Synthesis of 4-hydroxy-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for converting 3,4-dimethoxyaniline into 4-hydroxy-6,7-dimethoxyquinoline, a key intermediate in the development of various pharmaceutical agents, notably tyrosine kinase inhibitors.[1] The document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the Conrad-Limpach and Gould-Jacobs reactions. The guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses critical process parameters, causality behind experimental choices, and potential challenges. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.
Introduction: Significance of 4-hydroxy-6,7-dimethoxyquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Specifically, 4-hydroxy-6,7-dimethoxyquinoline serves as a crucial building block for the synthesis of targeted anticancer drugs, including Cabozantinib, a potent inhibitor of c-Met and VEGFR2 tyrosine kinases.[3] The dysregulation of these signaling pathways is a key factor in the progression of various cancers, making the efficient and scalable synthesis of this intermediate a topic of significant interest in pharmaceutical research and development.[1][4] This guide focuses on the two most prominent and historically significant methods for constructing the 4-hydroxyquinoline core from an aniline precursor: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.
Overview of Synthetic Strategies
The transformation of 3,4-dimethoxyaniline to 4-hydroxy-6,7-dimethoxyquinoline involves the formation of a new pyridine ring fused to the existing benzene ring of the aniline. This is typically achieved by reacting the aniline with a three-carbon synthon, followed by a high-temperature intramolecular cyclization. The two primary strategies discussed herein differ in the choice of this three-carbon component, which in turn dictates the specific reaction pathway and intermediate products.
Figure 1: High-level overview of the primary synthetic pathways.
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[5][6] This method is characterized by a high-temperature thermal cyclization step.
Reaction Scheme & Mechanism
The reaction proceeds in two main stages. First, 3,4-dimethoxyaniline reacts with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate (specifically, ethyl 3-(3,4-dimethoxyphenylamino)crotonate). The second stage is a thermally induced intramolecular cyclization (annulation) to yield the final 4-hydroxyquinoline product.[5]
The mechanism begins with the nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester.[5] This is followed by dehydration to form a Schiff base, which is in equilibrium with its more stable enamine tautomer. The critical step is the high-temperature electrocyclic ring closing onto the aromatic ring. This step temporarily disrupts the aromaticity of the benzene ring, requiring significant thermal energy (typically >250 °C).[2][5] Subsequent elimination of ethanol and tautomerization restores aromaticity and yields the stable 4-quinolone product.
Figure 2: Mechanistic flow of the Conrad-Limpach synthesis.
Causality of Experimental Choices
-
High Temperature: The cyclization step is the rate-determining and most critical part of the synthesis.[5] It requires high temperatures (250-300 °C) to overcome the significant energy barrier associated with the temporary disruption of the aniline ring's aromaticity.[2] At lower temperatures, the reaction favors kinetic control, which may lead to different products (the Knorr synthesis of 2-quinolones).[7] The Conrad-Limpach pathway is thermodynamically controlled.[7]
-
Inert, High-Boiling Solvent: The choice of solvent is crucial for achieving high yields. Early attempts without a solvent resulted in poor yields (<30%).[6] High-boiling, inert solvents like mineral oil, diphenyl ether, or Dowtherm A are used to achieve the necessary high temperatures uniformly and safely.[2][5] These solvents also help to prevent decomposition of the starting materials and intermediates at such extreme temperatures.
Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Formation of Ethyl 3-(3,4-dimethoxyphenylamino)crotonate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3,4-dimethoxyaniline (1 mole equivalent) and ethyl acetoacetate (1.1 mole equivalents) in toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate, which is often a viscous oil and can be used in the next step without further purification.[8]
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil, approx. 10-20 times the mass of the intermediate).
-
Heat the mixture with vigorous stirring to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.
-
Carefully cool the mixture to below 100 °C and dilute with a hydrocarbon solvent (e.g., hexane or heptane) to fully precipitate the product.
-
Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium, and dry under vacuum.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, reported in 1939, is another powerful method for synthesizing 4-hydroxyquinolines.[6][9] It utilizes an aniline and an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).
Reaction Scheme & Mechanism
This reaction also proceeds in several stages. First, 3,4-dimethoxyaniline reacts with DEEM in a condensation-substitution reaction to form an anilidomethylenemalonate ester.[9] This intermediate then undergoes a thermal 6-electron cyclization to form the quinoline ring system.[9] The resulting product is an ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. To obtain the target molecule, this ester must be saponified (hydrolyzed) to the corresponding carboxylic acid, followed by thermal decarboxylation.[9][10]
The mechanism begins with a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the methylene group in DEEM, followed by the elimination of ethanol to form the key intermediate, diethyl [(3,4-dimethoxyphenyl)amino]methylenemalonate.[9][11] This intermediate is then heated to a high temperature, initiating a pericyclic 6-electron electrocyclization, which is followed by tautomerization to yield the aromatic 4-hydroxyquinoline ester.[9]
Experimental Protocol: Gould-Jacobs Synthesis
Step 1: Synthesis of Diethyl [(3,4-dimethoxyphenyl)amino]methylenemalonate
-
Combine 3,4-dimethoxyaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1 mole equivalent).[12]
-
The mixture can be stirred at room temperature or gently heated (e.g., to 120 °C) to initiate the reaction.[12][13] The reaction is often exothermic.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).[13] Ethanol is evolved as a byproduct.
-
The resulting intermediate often crystallizes upon cooling or can be precipitated by adding a non-polar solvent like hexane. Filter the solid and dry. This intermediate is typically stable and can be purified before the next step.
Step 2: Thermal Cyclization
-
Place the dried intermediate from Step 1 into a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C and maintain for 15-30 minutes.
-
Cool the mixture, and the cyclized product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, will precipitate.
-
Filter the solid, wash with a suitable solvent like ethyl acetate or toluene, and dry.
Step 3: Saponification and Decarboxylation
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the ester is fully hydrolyzed to the sodium salt of the carboxylic acid (the solid will dissolve).
-
Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid will precipitate.
-
Filter the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, wash with water, and dry.
-
For decarboxylation, heat the carboxylic acid neat or in a high-boiling solvent (like mineral oil) to its melting point (or slightly above) until gas evolution (CO₂) ceases.
-
Cool the residue, which is the final product, 4-hydroxy-6,7-dimethoxyquinoline. Purify by recrystallization.
Comparative Analysis of Synthetic Routes
Both the Conrad-Limpach and Gould-Jacobs reactions are effective but have distinct features that may make one more suitable depending on the available starting materials and desired substitution pattern on the final product.
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Synthesis |
| Aniline Reactant | 3,4-Dimethoxyaniline | 3,4-Dimethoxyaniline |
| C3 Synthon | β-Ketoester (e.g., Ethyl Acetoacetate) | Alkoxymethylenemalonate (e.g., DEEM) |
| Initial Intermediate | β-Aminoacrylate | Anilidomethylenemalonate |
| Cyclization Temp. | High (~250-260 °C) | High (~250 °C) |
| Initial Product | 4-Hydroxy-2-substituted -quinoline | 4-Hydroxy-3-carboxy-substituted -quinoline |
| Post-Cyclization Steps | None required | Saponification and Decarboxylation required |
| Key Advantage | More direct route to 2-substituted quinolones | Versatile intermediate for 3-substituted quinolones |
| Key Disadvantage | High temperatures can be challenging to manage | Multi-step process after cyclization |
Conclusion
The is a well-established process critical for the production of advanced pharmaceutical intermediates. The Conrad-Limpach and Gould-Jacobs reactions represent the two cornerstone methodologies for this transformation. Both rely on a high-temperature thermal cyclization as the key ring-forming step, a choice necessitated by the energetic cost of temporarily disrupting the aniline's aromaticity. The selection between these two routes depends on the desired final substitution pattern and process considerations. The Gould-Jacobs reaction provides a pathway to the unsubstituted (at C2 and C3) title compound after subsequent hydrolysis and decarboxylation, while the Conrad-Limpach reaction directly yields a 2-substituted analogue. A thorough understanding of the mechanisms and critical experimental parameters outlined in this guide is essential for achieving high yields and purity in the synthesis of this valuable compound.
References
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available from: [Link]
-
NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]
-
onlinelibrary.wiley.com. Gould-Jacobs Reaction. Available from: [Link]
-
Molbase. Synthesis of (A) [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester. Available from: [Link]
- Google Patents. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
Sources
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. prepchem.com [prepchem.com]
- 13. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 4-hydroxy-6,7-dimethoxyquinoline
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, including antimalarial and anti-inflammatory agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate assessment of this compound's physicochemical properties. A thorough understanding and characterization of solubility and stability are paramount for successful drug discovery and development, ensuring robust formulation design, reliable bioassay results, and optimal shelf-life.
Introduction: The Pivotal Role of Physicochemical Characterization
4-hydroxy-6,7-dimethoxyquinoline is a quinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It typically presents as a light yellow to off-white crystalline powder. The solubility and stability of this compound are critical parameters that profoundly influence its journey from a laboratory curiosity to a viable therapeutic agent. Inadequate solubility can lead to poor absorption and bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide delves into the nuances of determining the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline, providing a framework for generating reliable and reproducible data. We will explore the theoretical underpinnings of these properties and present detailed experimental protocols for their evaluation.
Solubility Profile of 4-hydroxy-6,7-dimethoxyquinoline
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of a drug's oral bioavailability.
Theoretical Considerations
4-hydroxy-6,7-dimethoxyquinoline is a weakly basic compound, with a predicted pKa of 4.26.[3] This suggests that its aqueous solubility will be highly dependent on the pH of the medium. In acidic environments (pH < pKa), the quinoline nitrogen is likely to be protonated, leading to the formation of a more soluble salt. Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble free base form.
The presence of two methoxy groups and a hydroxyl group on the quinoline ring also influences its solubility.[1] While the hydroxyl group can participate in hydrogen bonding with water, the overall molecule possesses significant hydrophobic character.
Qualitative and Quantitative Solubility
General observations indicate that 4-hydroxy-6,7-dimethoxyquinoline is sparingly soluble in water, slightly soluble in methanol and DMSO, and soluble in other organic solvents like ethanol.[1][3] For practical applications, quantitative solubility data is essential. The following table summarizes the approximate solubility of 4-hydroxy-6,7-dimethoxyquinoline in various solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water (pH 7.0) | Sparingly soluble | ~0.1 |
| Water (pH 2.0) | Soluble | >10 |
| Ethanol | Soluble | ~20 |
| Methanol | Slightly Soluble | ~5 |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~15 |
| Polyethylene Glycol 400 (PEG 400) | Soluble | ~50 |
Note: The quantitative solubility values are illustrative and should be experimentally determined for specific applications.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-hydroxy-6,7-dimethoxyquinoline to a series of vials containing the different solvents to be tested (e.g., water at various pH values, ethanol, methanol, DMSO).
-
Ensure that a solid excess of the compound remains undissolved.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-hydroxy-6,7-dimethoxyquinoline in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Stability Profile of 4-hydroxy-6,7-dimethoxyquinoline
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Potential Degradation Pathways
Quinoline derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions.
-
Oxidation: The quinoline ring and its substituents can be prone to oxidation.
-
Photodegradation: Exposure to light can induce degradation.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also instrumental in developing stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies:
Caption: Interplay of solubility and stability.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline. Adherence to the principles and protocols outlined herein will enable researchers to generate high-quality, reliable data essential for informed decision-making in the drug development process. Future work should focus on obtaining more extensive quantitative solubility data in a wider range of biorelevant media and on the definitive structural elucidation of any degradation products formed under stress conditions.
References
- Best Quality Supplier. (n.d.). 6,7-Dimethoxy-4-Hydroxyquinoline (CAS 13425-93-9). Retrieved from [https://www.best-quality-supplier.com/6-7-dimethoxy-4-hydroxyquinoline-cas-13425-93-9-product/]
Sources
CAS number 13425-93-9 properties and hazards
An In-depth Technical Guide to CAS Number 13425-93-9: Properties, Hazards, and Handling of 6,7-Dimethoxyquinolin-4-ol
Introduction
CAS number 13425-93-9 identifies the chemical compound 6,7-Dimethoxyquinolin-4-ol, also known as 4-Hydroxy-6,7-dimethoxyquinoline.[1][2][3][4][5] This molecule belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system.[3] The presence of two methoxy groups (-OCH3) and a hydroxyl group (-OH) on the quinoline core imparts specific chemical and physical properties that make it a compound of interest in pharmaceutical and chemical research.[3][5]
Notably, searches for this CAS number may sometimes be cross-referenced with silane compounds such as (3-Mercaptopropyl)methyldimethoxysilane. This guide will focus exclusively on the properties and hazards of 6,7-Dimethoxyquinolin-4-ol, the correct compound for CAS 13425-93-9.
Chemical and Physical Properties
6,7-Dimethoxyquinolin-4-ol is typically a solid, with its appearance described as a light orange to yellow or green powder or crystal.[5] Its molecular structure, featuring both hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen atoms) sites, influences its solubility and potential for biological activity.[3]
Table 1: Physicochemical Properties of 6,7-Dimethoxyquinolin-4-ol
| Property | Value | Source(s) |
| CAS Number | 13425-93-9 | [1][2][3][4][5] |
| Molecular Formula | C11H11NO3 | [2][3][5][6] |
| Molecular Weight | 205.21 g/mol | [2][3][5][6] |
| Melting Point | 229-233 °C | [2][5] |
| Boiling Point | 355.3 °C at 760 mmHg | [2] |
| Flash Point | 168.7 °C | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Appearance | Light orange to yellow to green powder/crystal | [5] |
| Synonyms | 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol, 6,7-Dimethoxyquinolin-4(1H)-one | [3] |
Hazard Identification and Safety
Understanding the hazards associated with 6,7-Dimethoxyquinolin-4-ol is critical for its safe handling in a research or industrial setting. The compound is classified as an irritant and may be harmful if ingested or comes into contact with skin.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Eye Irritation (Category 2): Causes serious eye irritation.[7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][8]
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
The following diagram illustrates a standard risk assessment and handling workflow for a chemical with the hazard profile of 6,7-Dimethoxyquinolin-4-ol.
Caption: Safe handling workflow for 6,7-Dimethoxyquinolin-4-ol.
Applications and Research Interest
The primary interest in 6,7-Dimethoxyquinolin-4-ol lies in its role as a building block or intermediate in synthetic and medicinal chemistry.[3] Quinoline derivatives are widely studied for their potential pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[1][3]
Specifically, 6,7-Dimethoxyquinolin-4-ol has been used in studies focused on the synthesis of ring-substituted 4-aminoquinolines for evaluation of their antimalarial activities.[1] Its structure also makes it a relevant compound in the development of novel therapeutic agents and as a potential antioxidant.[5]
Experimental Protocols: Safe Handling and First Aid
Standard Handling Protocol
This protocol is designed for researchers handling 6,7-Dimethoxyquinolin-4-ol in a laboratory setting.
-
Preparation:
-
Handling:
-
Storage:
-
Disposal:
-
Collect waste material in a labeled, sealed container.
-
Dispose of the chemical waste in accordance with all applicable national and local regulations.[2]
-
First Aid Measures
These procedures should be followed in case of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][7] If irritation persists, seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[2][9] If irritation develops or persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2][9] If breathing is difficult or symptoms persist, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[2]
Conclusion
6,7-Dimethoxyquinolin-4-ol (CAS 13425-93-9) is a valuable chemical intermediate with significant potential in pharmaceutical research. Its hazard profile—primarily as a skin, eye, and respiratory irritant, and harmful if swallowed—necessitates careful handling using appropriate engineering controls and personal protective equipment. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and explore its synthetic applications safely and effectively.
References
-
iotasilane.com. (2019). IOTA-5066 3-Mercaptopropylmethyldimethoxysilane. Retrieved from [Link]
-
Chemsrc. (2025). 4-Hydroxy-6,7-dimethoxyquinoline. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 3-MERCAPTOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET - 3-MERCAPTOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]
-
SLS. (n.d.). (3-Mercaptopropyl)methyldimethoxysilane. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]
-
LookChem. (n.d.). 4-Hydroxy-6,7-dimethoxyqunioline. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). (3-Mercaptopropyl)trimethoxysilane, 95%. Retrieved from [Link]
-
Hengda Chemical. (n.d.). 3-mercaptopropyltrimethoxysilane. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 2. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]
- 3. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 13425-93-9 | 6,7-Dimethoxyquinolin-4-ol | Cabozantinib | Ambeed.com [ambeed.com]
- 9. molcore.com [molcore.com]
- 10. iotasilane.com [iotasilane.com]
biological activity of 4-hydroxy-6,7-dimethoxyquinoline derivatives
An In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-6,7-Dimethoxyquinoline Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 4-hydroxy-6,7-dimethoxyquinoline core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will delve into their significant anticancer properties, focusing on their roles as potent inhibitors of crucial cellular targets like tyrosine kinases and topoisomerase I. Furthermore, we will examine their emerging antimicrobial and anti-inflammatory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is designed not merely to report findings but to provide actionable insights and a foundational understanding for advancing the development of this promising class of compounds.
The 4-Hydroxy-6,7-Dimethoxyquinoline Scaffold: Synthesis and Significance
The 4-hydroxy-6,7-dimethoxyquinoline moiety is a heterocyclic aromatic compound that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a quinoline ring with hydroxyl and methoxy groups at key positions, makes it a versatile platform for drug design.[1][3] The methoxy groups at positions 6 and 7 are particularly advantageous for potent activity in many derivatives, while the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) provides a crucial site for further chemical modification.[2][4]
Synthetic Strategies: An Overview
The synthesis of the 4-hydroxy-6,7-dimethoxyquinoline core is a critical first step in the development of its derivatives. Several methods have been established, each with distinct advantages and challenges. A common and historically significant approach is the Gould-Jacobs reaction. This method typically involves the reaction of an aniline (like 3,4-dimethoxyaniline) with a malonic acid derivative, followed by a high-temperature cyclization step.[5]
However, the high temperatures required for the Gould-Jacobs reaction can lead to the formation of impurities, complicating purification and posing challenges for large-scale industrial production.[5] Consequently, alternative, more refined synthetic routes have been developed to improve yield, reduce energy consumption, and enhance environmental safety. These modern approaches often involve milder reaction conditions and more readily available starting materials.[5][6]
Below is a generalized workflow illustrating a modern synthetic approach.
Caption: Generalized workflow for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline derivatives.
Anticancer Activity: A Primary Therapeutic Avenue
The quinoline scaffold is a well-established pharmacophore in oncology, and 4-hydroxy-6,7-dimethoxyquinoline derivatives have demonstrated potent anticancer activity through multiple mechanisms of action.[7] These include the inhibition of key enzymes involved in cell signaling and DNA replication, leading to the suppression of tumor growth and induction of apoptosis.
Mechanism I: Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, proliferation, and survival. The dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] Derivatives of the 6,7-dimethoxyquinoline core have been identified as potent inhibitors of several key RTKs, including c-Met, platelet-derived growth factor receptor (PDGF-RTK), and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5][9]
Cabozantinib, an FDA-approved drug for treating thyroid and renal cancers, is a prominent example that contains a related 6,7-dimethoxyquinoline core and functions as a multi-tyrosine kinase inhibitor against targets like c-Met and VEGFR2.[5] The inhibitory action of these compounds typically involves competing with ATP for its binding site in the kinase domain of the receptor. This blockade prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately halting cell proliferation and inducing apoptosis.[8]
Caption: Inhibition of RTK signaling by 4-hydroxy-6,7-dimethoxyquinoline derivatives.
Table 1: Tyrosine Kinase Inhibitory Activity of Selected Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 | [4] |
| 3-(3-fluorophenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 | [4] |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met | 30 | [9] |
| 4-phenoxyquinoline derivatives | c-Met | 1.98 |[1] |
Mechanism II: Topoisomerase I Poisoning
Topoisomerase I (TOP1) is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[7] It functions by creating a transient single-strand break in the DNA, allowing the strands to rotate, and then resealing the break. Certain anticancer drugs, known as TOP1 poisons, act by stabilizing the intermediate state where TOP1 is covalently bound to the DNA (the TOP1-DNA cleavage complex). This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death.[7][10]
Novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and identified as a new class of potent TOP1 inhibitors.[7][10] The planar quinoline core is thought to intercalate into the DNA at the site of the cleavage complex, while specific substitutions at the C2 and C4 positions can form crucial hydrogen bonds with amino acid residues in the enzyme, such as Arg364, enhancing the stability of the ternary complex.[7]
Table 2: Anticancer Activity of TOP1-Inhibiting Derivatives against NCI-60 Cell Lines
| Compound ID | Description | Full Panel GI₅₀ MG-MID (µM) | Most Sensitive Cancer Types | Reference |
|---|---|---|---|---|
| 14m | 2-(p-tolyl)-4-propoxy-6,7-dimethoxyquinoline | 1.26 | Colon, Leukemia, Melanoma | [7][10] |
| 14e | 2-(phenyl)-4-propoxy-6,7-dimethoxyquinoline | > 10 | Melanoma (LOX IMVI, GI₅₀ = 0.227 µM) | [7] |
| 14f | 2-(p-fluorophenyl)-4-propoxy-6,7-dimethoxyquinoline | 1.70 | Melanoma, Leukemia | [7] |
GI₅₀ MG-MID represents the mean graph midpoint of the growth inhibition values for all 60 cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential cytotoxic agents.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxy-6,7-dimethoxyquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., IC₅₀).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂. Rationale: This period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: This allows for the enzymatic conversion of MTT to formazan by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).[11]
Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Properties
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[12] The quinoline core is historically significant in this field, with quinolone antibiotics being a major class of antibacterial drugs.[13] Research into 6,7-dimethoxyquinazoline and 7-methoxyquinoline derivatives, which are structurally related to the core topic, has revealed promising antimicrobial and antibiofilm activities against a range of pathogenic microbes.[13][14][15]
Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[12][14] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[13]
Table 3: Antimicrobial Activity of Structurally Related Quinoline/Quinazoline Derivatives
| Compound Class | Target Microbe | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline-3-carbonitrile derivative | E. coli | Antibacterial | 4 | [13] |
| 7-Methoxyquinoline sulfonamide | E. coli | Antibacterial | 0.125 | [13] |
| 4-Substituted-6,7-dimethoxyquinazolines | S. aureus, E. coli, C. albicans | Antibacterial/Antifungal | - | [14] |
| Fused quinoline derivatives | A. fumigatus, C. albicans, S. aureus | Antifungal/Antibacterial | 0.49 - 1.95 | [12] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Rationale: A standardized inoculum is critical for reproducibility and comparison with established breakpoints.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of a concentrated stock of the compound to the first well, and then serially transferring 50 µL across the plate. Rationale: Serial dilution creates a concentration gradient to precisely identify the MIC.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. Rationale: This incubation period allows for sufficient bacterial growth in the absence of inhibition.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Therefore, compounds with anti-inflammatory properties are of significant therapeutic interest. While direct studies on 4-hydroxy-6,7-dimethoxyquinoline are limited, research on structurally similar 6,7-dimethoxyquinazoline derivatives has shown promising anti-inflammatory activity.[16][17]
A common in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay. Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be correlated with anti-inflammatory activity.[17]
Table 4: In Vitro Anti-inflammatory Activity of 2-Chloro-4-(aryl amino)-6,7-dimethoxy Quinazoline Derivatives
| Compound | IC₅₀ (µg/mL) for Inhibition of Protein Denaturation | Reference |
|---|---|---|
| Derivative 4 | 1.772 | [16][17] |
| Diclofenac Sodium (Standard) | 1.145 |[16] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. For 6,7-dimethoxyquinoline derivatives, several key SAR insights have been elucidated:
-
6,7-Dimethoxy Groups: The presence of these groups on the quinoline ring is frequently cited as being advantageous, if not essential, for potent biological activity, particularly in the inhibition of kinases like PDGF-RTK and c-Met.[4][9]
-
Substitution at C3: For PDGF-RTK inhibition, a lipophilic group attached to the 3-position of the quinoline ring substantially contributes to activity. Potent inhibitors often feature monocyclic aromatic groups (e.g., 4-methoxyphenyl, 3-fluorophenyl) or other small lipophilic moieties at this position.[4]
-
Substitutions at C2 and C4: In the context of TOP1 inhibition, an aryl substituent at the C2 position and an alkoxy chain at the C4 position are crucial. The aryl group aids in DNA intercalation, while the C4 substituent can form key hydrogen bonds within the enzyme-DNA complex.[7]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
potential pharmacological applications of 4-hydroxy-6,7-dimethoxyquinoline
An In-depth Technical Guide to the Potential Pharmacological Applications of 4-hydroxy-6,7-dimethoxyquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class of heterocycles, 4-hydroxy-6,7-dimethoxyquinoline emerges as a molecule of significant interest. While primarily recognized as a crucial synthetic intermediate for potent tyrosine kinase inhibitors, its intrinsic chemical features and the broader biological activities of its derivatives warrant a dedicated exploration of its pharmacological potential. This guide synthesizes current knowledge, presenting a technical overview of its established role in oncology and exploring its potential in anti-inflammatory, antimalarial, and antibacterial applications. We provide detailed mechanistic insights, experimental protocols, and future-facing perspectives for researchers and drug development professionals.
Core Compound Profile: 4-hydroxy-6,7-dimethoxyquinoline
4-hydroxy-6,7-dimethoxyquinoline (CAS No. 13425-93-9), also known as 6,7-dimethoxy-4-quinolinol, is a pale yellow solid organic compound.[1][2] Its structure is characterized by a bicyclic quinoline core, with a hydroxyl group at the C4 position and two methoxy groups at the C6 and C7 positions. These functional groups are critical to its chemical reactivity and biological interactions, particularly the ability to participate in hydrogen bonding.[3]
The most notable role of this compound is as a key intermediate in the synthesis of several multi-targeted tyrosine kinase inhibitors, including the FDA-approved anticancer drug Cabozantinib.[4][5] This fact alone grounds its relevance in oncology and provides a strong rationale for investigating the pharmacological activities of its broader derivative space. The general versatility of the quinoline scaffold in medicine is well-documented, with derivatives exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][6][7]
Table 1: Physicochemical Properties of 4-hydroxy-6,7-dimethoxyquinoline
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [8] |
| Molecular Weight | 205.21 g/mol | [8] |
| Appearance | Slightly pale yellow to yellow solid | [1] |
| Melting Point | 224-229 °C | [9] |
| Boiling Point | 355.3±42.0 °C at 760 mmHg | [9] |
| CAS Number | 13425-93-9 | [3] |
Primary Pharmacological Application: Oncology
The 6,7-dimethoxyquinoline moiety is a validated pharmacophore in cancer therapy, primarily through the inhibition of critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are high-affinity cell surface receptors that regulate key cellular processes. Their dysregulation is a common driver of cancer.[10] The 4-hydroxy-6,7-dimethoxyquinoline scaffold is integral to inhibitors targeting several oncogenic RTKs, most notably c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor).
-
c-Met Inhibition: The HGF/c-Met signaling pathway, when abnormally activated, promotes tumorigenesis and metastasis.[11] Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent c-Met inhibitors. For instance, compound 12n from one study demonstrated a c-Met inhibitory concentration (IC₅₀) of 0.030 µM and showed excellent anticancer activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines.[11] The dimethoxy groups are often crucial for binding within the ATP pocket of the kinase domain.
-
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor survival and expansion and is largely driven by the VEGFR signaling pathway. Cabozantinib, which contains the 6,7-dimethoxyquinoline core, is a potent inhibitor of VEGFR2, contributing significantly to its anti-angiogenic and anticancer effects.[4]
Caption: The HGF/c-Met signaling pathway and point of inhibition.
Mechanism of Action: Topoisomerase I Inhibition
DNA topoisomerase I (TOP1) is another critical enzyme for cancer cell survival, as it resolves DNA supercoiling during replication and transcription.[7] Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (the TOP1cc), leading to DNA strand breaks and apoptosis. A study developing novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines found them to be a new class of TOP1 inhibitors.[7]
Table 2: In Vitro Anticancer Activity of a Representative TOP1 Inhibitor (Compound 14m) [7]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| SR | Leukemia | 0.133 |
| NCI-H226 | Non-Small Cell Lung | 0.343 |
| COLO205 | Colon | 0.401 |
| SF-295 | CNS | 0.328 |
| LOX IMVI | Melanoma | 0.116 |
| NCI/ADR-RES | Ovarian | 0.247 |
| CAKI-1 | Renal | 0.458 |
| T-47D | Breast | 0.472 |
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol provides a standardized method for assessing the cytotoxic effects of 4-hydroxy-6,7-dimethoxyquinoline derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MKN-45) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Emerging Pharmacological Applications
Beyond oncology, the chemical nature of the 4-hydroxy-6,7-dimethoxyquinoline scaffold suggests potential in other therapeutic areas.
Anti-inflammatory and Analgesic Potential
While direct studies on 4-hydroxy-6,7-dimethoxyquinoline are limited, research on structurally related compounds provides a strong rationale for investigation.
-
Evidence from Analogues: A study on a synthetic tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrated potent analgesic and anti-inflammatory effects.[12][13] In a formalin-induced arthritis model in rats, this compound showed an anti-inflammatory effect 3.3 times greater than the standard drug diclofenac sodium at a dose of 0.5 mg/kg.[12] Additionally, derivatives of 4-hydroxyquinol-2-one have been investigated for analgesic properties.[14]
-
Hypothesized Mechanism: The anti-inflammatory effects of quinoline-based compounds are often attributed to the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB. Future studies should explore these mechanisms for 4-hydroxy-6,7-dimethoxyquinoline derivatives.
Antimalarial and Antibacterial Potential
The quinoline ring is the foundation of classic antimalarial drugs like chloroquine. 4-hydroxy-6,7-dimethoxyquinoline has been explicitly used as a starting material for the synthesis of ring-substituted 4-aminoquinolines to evaluate their antimalarial activities.[1][15] This highlights its value as a scaffold for developing new agents against parasitic diseases.
Furthermore, the broader class of quinoline derivatives has been explored for broad-spectrum antibacterial activity.[16] Some novel quinoline hybrids have shown the ability to target bacterial proteins like LptA and Topoisomerase IV, suggesting that derivatives of 4-hydroxy-6,7-dimethoxyquinoline could be developed into novel antibacterial agents.[17]
Synthesis and Workflow
The synthesis of 4-hydroxy-6,7-dimethoxyquinoline is well-established, providing a reliable supply for research and development. One common and efficient route involves the reduction and cyclization of a substituted propen-1-one.
Caption: A representative synthetic workflow for 4-hydroxy-6,7-dimethoxyquinoline.
Experimental Protocol: Synthesis via Reduction/Cyclization[5]
Objective: To synthesize 4-hydroxy-6,7-dimethoxyquinoline from 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Methodology:
-
Reaction Setup: Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., tetrahydrofuran). Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously. Heat the reaction to approximately 100°C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-24 hours).
-
Workup: Once the reaction is complete, cool the mixture and filter it through diatomaceous earth to remove the catalyst. Wash the filter cake with additional solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.
-
Purification: Purify the crude product by recrystallization from a mixed solvent system, such as ethyl acetate and ethanol (1:1 volume ratio), to yield off-white solid 4-hydroxy-6,7-dimethoxyquinoline.
Conclusion and Future Directions
4-hydroxy-6,7-dimethoxyquinoline is more than a simple synthetic intermediate; it is the core of a pharmacologically validated scaffold with significant therapeutic potential. Its established role in the development of potent tyrosine kinase inhibitors for oncology is clear. However, compelling evidence from related analogues suggests that its potential applications extend to anti-inflammatory, analgesic, antimalarial, and antibacterial therapies.
Future research should focus on:
-
Derivative Synthesis: Systematically synthesizing novel derivatives of 4-hydroxy-6,7-dimethoxyquinoline and screening them against a wide range of biological targets, including inflammatory enzymes (COX, LOX), bacterial proteins, and malarial parasites.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for any newly identified active compounds.
-
Structure-Activity Relationship (SAR) Studies: Building comprehensive SAR models to guide the rational design of more potent and selective agents.
-
Combination Therapies: Investigating the potential of 6,7-dimethoxyquinoline-based compounds as adjuncts to existing therapies to enhance efficacy or overcome drug resistance, particularly in cancer.
By leveraging the foundational knowledge of this versatile scaffold, the scientific community is well-positioned to unlock new therapeutic avenues originating from 4-hydroxy-6,7-dimethoxyquinoline.
References
-
Basyouni, W. M., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]
-
Li, R., et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]
-
Ingenta Connect. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-proliferative Agents. Ingenta Connect. [Link]
-
Wang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Ukrainets, I. V., et al. (2010). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. [Link]
-
RSC Publishing. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
National Institutes of Health. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]
-
LookChem. (n.d.). Cas 13425-93-9,4-Hydroxy-6,7-dimethoxyqunioline. LookChem. [Link]
-
Li, S., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health. [Link]
-
Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal. [Link]
-
Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]
-
Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Chemsrc. [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. PubChem. [Link]
Sources
- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. [PDF] Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-hydroxy-6,7-dimethoxyquinoline: A Detailed Protocol for Laboratory and Scale-Up Applications
Introduction: 4-Hydroxy-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably as a key building block for several tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][3] Its structural motif is integral to drugs that target signaling pathways implicated in tumor growth and proliferation.[3] This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline, designed for researchers in medicinal chemistry, drug development, and process chemistry. The presented methodology emphasizes mild reaction conditions, high yield, and ease of purification, moving away from traditional high-temperature cyclization methods that can lead to significant impurity profiles and environmental concerns.[1]
Overview of the Synthetic Strategy
The protocol detailed below follows a modern and efficient three-step synthetic route starting from the readily available 3,4-dimethoxyacetophenone. This approach avoids the harsh conditions of the classical Gould-Jacobs reaction, which often requires very high temperatures and specialized solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl).[1][2] The chosen pathway offers a more controlled and scalable process.
The overall transformation can be visualized as follows:
Caption: Overall synthetic route from 3,4-dimethoxyacetophenone.
Materials and Reagents
Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier Example |
| 3,4-Dimethoxyacetophenone | Reagent Grade | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Grade | Fisher Scientific |
| Acetic Acid, Glacial | ACS Grade | VWR |
| Isopropanol | ACS Grade | VWR |
| Toluene | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade | Sigma-Aldrich |
| Palladium on Carbon (10% Pd) | Catalyst Grade | Johnson Matthey |
| Hydrogen Gas | High Purity | Airgas |
| Methanol | ACS Grade | Fisher Scientific |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrers and stir bars | Standard Lab Grade | IKA |
| Reflux condenser | Standard Lab Grade | Kimble |
| Buchner funnel and filter paper | Standard Lab Grade | Whatman |
| Hydrogenation apparatus | Parr Shaker or similar | Parr Instrument Co. |
| Rotary evaporator | Standard Lab Grade | Heidolph |
Experimental Protocol
Step 1: Synthesis of 2-nitro-4,5-dimethoxyacetophenone
Rationale: This step introduces a nitro group ortho to the acetyl group, which is crucial for the subsequent cyclization to form the quinoline ring. The acetyl group directs the nitration to the adjacent position. Acetic acid serves as the solvent for this reaction.
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add nitric acid (288.0 mL).
-
Cool the flask in an ice bath to 20-25°C.
-
Slowly add a mixture of 1-(3,4-dimethoxyphenyl)ethanone (220.0 g) and acetic acid (220.0 g) to the nitric acid while maintaining the temperature between 20-25°C.[4]
-
After the addition is complete, stir the reaction mixture for 5 hours at this temperature.
-
Slowly add pre-cooled water (1100.0 mL) to the reaction mixture, ensuring the temperature remains at 20-25°C.
-
Stir the resulting slurry for 3 hours.
-
Collect the solid product by vacuum filtration and wash with water.
-
To the crude solid, add isopropanol (660.0 mL) and heat the mixture to 60-65°C with stirring for 30 minutes.[4]
-
Cool the mixture to 25-30°C and stir for an additional 2 hours.
-
Filter the solid, wash with isopropanol, and dry to yield 2-nitro-4,5-dimethoxyacetophenone.
Step 2: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one
Rationale: The condensation of the acetyl group with DMF-DMA forms an enaminone. This intermediate is activated for the subsequent reductive cyclization. Toluene is an effective solvent for this condensation, and the reaction is driven to completion by heating.
-
In a 1 L round-bottom flask, suspend the 2-nitro-4,5-dimethoxyacetophenone from Step 1 in toluene (880.0 mL).[4]
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (290.52 g) to the mixture at 25-30°C and stir for 20 minutes.[4]
-
Heat the reaction mixture to 105-110°C and maintain this temperature for 20 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20-25°C and stir for 3 hours.
-
Collect the precipitated solid by vacuum filtration and wash with toluene.
-
The resulting solid, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, can be used in the next step without further purification.
Step 3: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
Rationale: This final step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization by attacking the enone system, followed by elimination of dimethylamine to form the quinoline ring. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Dissolve the enaminone intermediate from Step 2 in a suitable solvent such as methanol or a mixture of acetic acid and water in a hydrogenation vessel.[2][4]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but follow the specifications for your apparatus).
-
Heat the reaction mixture to a temperature between 50-100°C and stir vigorously for 1-24 hours.[2] The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and ethanol) to yield pure 4-hydroxy-6,7-dimethoxyquinoline as a solid.[2]
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Conduct hydrogenation in a designated area with appropriate safety measures, including proper grounding of equipment and use of a blast shield.
-
Solvents: Toluene, methanol, and isopropanol are flammable. Avoid open flames and ensure adequate ventilation.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry and exposed to air. Handle with care, and do not allow the catalyst to become dry during filtration.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To compare with literature values.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. By utilizing milder reaction conditions compared to traditional methods, this synthesis is more amenable to modern laboratory settings and scale-up operations. The detailed step-by-step procedure, coupled with explanations of the underlying chemical principles, offers researchers a comprehensive guide for producing this valuable synthetic intermediate.
References
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Li, Q., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Pharmaceutical and Biological Evaluations, 7(1), 1-10. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Role of 4-Hydroxy-6,7-dimethoxyquinoline in the Synthesis of Cabozantinib
For: Researchers, scientists, and drug development professionals.
Introduction: Cabozantinib and the Quinoline Core
Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1][2][3][4] Its therapeutic efficacy in treating medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma underscores the importance of efficient and scalable synthetic routes.[1][3][5] The structural backbone of cabozantinib is a quinoline ring, and a key intermediate in its synthesis is 4-hydroxy-6,7-dimethoxyquinoline. This document provides a detailed guide to the synthesis and application of this critical precursor in the production of cabozantinib.
The Pivotal Intermediate: 4-Hydroxy-6,7-dimethoxyquinoline
The compound 4-hydroxy-6,7-dimethoxyquinoline serves as the foundational building block for the quinoline portion of the cabozantinib molecule. Its synthesis and purity are paramount to the overall efficiency and yield of the final active pharmaceutical ingredient (API). Several synthetic strategies for preparing this intermediate have been reported, each with distinct advantages and challenges.
Synthetic Routes to 4-Hydroxy-6,7-dimethoxyquinoline
Multiple pathways to synthesize 4-hydroxy-6,7-dimethoxyquinoline have been explored, aiming for improved yield, milder reaction conditions, and environmental sustainability.[6]
Method 1: Gould-Jacobs High-Temperature Cyclization
This classical approach involves the reaction of 3,4-dimethoxyaniline with diethyl (ethoxymethylene)malonate followed by a high-temperature cyclization.[6]
-
Rationale: This method, while established, often requires high temperatures (around 260°C) using Dowtherm A (a mixture of diphenyl ether and biphenyl) as a solvent.[6]
-
Challenges: The harsh reaction conditions can lead to the formation of difficult-to-remove impurities, and the use of Dowtherm A poses environmental and occupational hazards.[1][6]
Method 2: Reductive Cyclization
A more contemporary and industrially favored approach involves the reductive cyclization of a substituted nitrophenyl precursor.[1][6][7]
-
Rationale: This method generally proceeds under milder conditions, is more environmentally friendly, and can produce a cleaner product with higher yields.[6] The starting materials are readily available, making it a cost-effective option for large-scale production.[6]
The following protocol details a widely adopted reductive cyclization route.
Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline via Reductive Cyclization
This protocol is based on a multi-step synthesis starting from 3,4-dimethoxyacetophenone.[7]
Step 1: Nitration of 3,4-Dimethoxyacetophenone
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in a cooled solvent such as acetic acid.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction.
-
Work-up: After the reaction is complete, quench the mixture with ice water to precipitate the product, 2-nitro-4,5-dimethoxyacetophenone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Reaction Setup: Dissolve the 2-nitro-4,5-dimethoxyacetophenone in dimethylformamide (DMF).[7]
-
Condensation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux (around 120°C).[7]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[7] The solid is collected by filtration and dried.[7]
Step 3: Hydrogenation and Cyclization
-
Reaction Setup: In a hydrogenation reactor, dissolve the enaminone from the previous step in a suitable solvent (e.g., methanol or ethanol).[7]
-
Catalyst: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[7]
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 100°C).[7] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization.
-
Isolation and Purification: After the reaction, filter off the catalyst. The crude 4-hydroxy-6,7-dimethoxyquinoline can be purified by recrystallization.[7]
Data Summary: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
| Step | Key Reagents | Typical Conditions | Typical Yield |
| Nitration | 3,4-dimethoxyacetophenone, HNO₃/H₂SO₄ | 0-10°C | High |
| Condensation | 2-nitro-4,5-dimethoxyacetophenone, DMF-DMA | Reflux in DMF (120°C) | ~70-80%[7] |
| Reductive Cyclization | Enaminone, H₂, Catalyst (e.g., Pd/C) | Elevated temperature and pressure | High |
Visualization of the Synthetic Workflow
Caption: Reductive cyclization route to 4-hydroxy-6,7-dimethoxyquinoline.
Application in Cabozantinib Synthesis
With pure 4-hydroxy-6,7-dimethoxyquinoline in hand, the subsequent steps involve its conversion to a reactive intermediate and coupling with the aniline moiety of the molecule.
Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
The hydroxyl group at the 4-position of the quinoline ring is not a good leaving group for nucleophilic aromatic substitution. Therefore, it is typically converted to a more reactive chloro group.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
-
Reaction Setup: Suspend 4-hydroxy-6,7-dimethoxyquinoline in a chlorinating agent, which can also serve as the solvent, such as phosphorus oxychloride (POCl₃).[7] Alternatively, other chlorinating agents like thionyl chloride (SOCl₂) can be used in an inert solvent.[7]
-
Reaction Conditions: Heat the mixture, for example, to 90-100°C, and stir for several hours.[7]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly adding it to ice water. The product will precipitate and can be collected by filtration.
-
Purification: The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[7]
Coupling with the Aniline Moiety
The final key steps involve the coupling of 4-chloro-6,7-dimethoxyquinoline with the appropriate aniline derivative, followed by amidation to complete the synthesis of cabozantinib.
Protocol 3: Synthesis of Cabozantinib
Step 1: Ether Linkage Formation
-
Reaction Setup: React 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc).[8][9]
-
Reaction Conditions: Heat the mixture to facilitate the nucleophilic aromatic substitution.
-
Isolation: After completion, the intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, can be isolated by precipitation with water and purified.[9]
Step 2: Amidation
-
Activation: The second fragment, 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid, is typically activated for amidation. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling agents.[10]
-
Coupling: The activated acid is then reacted with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane).[9][10]
-
Purification: The final product, cabozantinib, is purified using techniques such as column chromatography or recrystallization to achieve the high purity required for a pharmaceutical ingredient.
Data Summary: Key Coupling and Amidation Steps
| Step | Key Reagents | Typical Base | Typical Solvent |
| Ether Formation | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol | Potassium tert-butoxide | DMSO or DMAc[9] |
| Amidation | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, Activated cyclopropane carboxylic acid | Triethylamine or DIPEA | Dichloromethane |
Visualization of the Overall Cabozantinib Synthesis
Caption: Key steps in the synthesis of Cabozantinib from 4-hydroxy-6,7-dimethoxyquinoline.
Conclusion
The synthesis of 4-hydroxy-6,7-dimethoxyquinoline is a critical upstream process in the manufacturing of cabozantinib. The choice of synthetic route for this intermediate significantly impacts the overall efficiency, cost, and environmental footprint of the API production. The reductive cyclization method offers a robust and scalable alternative to older, high-temperature methods. A thorough understanding of the reaction mechanisms and optimization of each synthetic step are essential for producing high-purity cabozantinib for clinical and commercial use.
References
-
Dwivedi, A., Khabiya, R., & Darwhekar, G. (2023). A New Synthesis of Cabozantinib. ResearchGate. Retrieved from [Link]
-
Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
National Institutes of Health. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) MECHANISM OF ACTION, SYNTHESIS, PROPERTIES AND ANALYTICAL METHODS OF CABOZANTINIB. Retrieved from [Link]
- Google Patents. (n.d.). WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
-
ACS Publications. (2024). Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. Retrieved from [Link]
- Google Patents. (n.d.). EP4313048A1 - Process for preparation of cabozantinib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 10. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Comprehensive Purity Analysis of 4-hydroxy-6,7-dimethoxyquinoline
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents robust and validated analytical methodologies for the determination of purity and the identification of impurities for 4-hydroxy-6,7-dimethoxyquinoline, a critical intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Cabozantinib.[1] Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We detail a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for quantitative purity assessment and a complementary Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive identification of the main component and characterization of potential process-related impurities and degradation products. The protocols are designed to be readily implemented in a quality control or research environment and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Imperative for Purity
4-hydroxy-6,7-dimethoxyquinoline is a key building block in modern medicinal chemistry.[5] Its molecular integrity directly impacts the quality of the final drug substance. The manufacturing process, as described in synthetic routes, can introduce impurities such as unreacted starting materials, intermediates, or by-products from side reactions.[1][6] Therefore, a highly selective and sensitive analytical method is required to ensure that the purity of 4-hydroxy-6,7-dimethoxyquinoline meets the stringent requirements of regulatory bodies.
Reversed-phase HPLC (RP-HPLC) is the gold standard for purity determination of small organic molecules due to its high resolving power and reproducibility.[7][8] When coupled with a mass spectrometer, LC-MS becomes an unparalleled tool for structural elucidation, providing unambiguous molecular weight information that is critical for identifying unknown impurities.[9][10] This note provides a comprehensive framework, from method parameters to validation protocols, to establish a self-validating system for quality assessment.
Quantitative Purity Determination by Reversed-Phase HPLC
The primary objective of this HPLC method is to separate the main 4-hydroxy-6,7-dimethoxyquinoline peak from all potential impurities and accurately quantify its purity based on area percent.
Rationale for Method Design
The selected method employs a C18 stationary phase, which is highly effective at retaining moderately polar aromatic compounds like quinoline derivatives through hydrophobic interactions.[8][11] A gradient elution is utilized, starting with a highly aqueous mobile phase to retain polar impurities and gradually increasing the organic solvent concentration to elute the main analyte and any non-polar impurities. This approach ensures a comprehensive screen of the sample within a practical timeframe. The addition of formic acid to the mobile phase serves a crucial purpose: it protonates the basic quinoline nitrogen, which minimizes peak tailing by suppressing undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Materials:
-
4-hydroxy-6,7-dimethoxyquinoline reference standard (>98% purity).[12]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (LC-MS grade).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of the 4-hydroxy-6,7-dimethoxyquinoline reference standard.
-
Dissolve in a suitable solvent in which the compound is freely soluble, such as methanol or a mixture of diluents, in a 20 mL volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.
-
Dilute to volume with the same solvent. This is the stock solution.
-
Prepare a working standard by further dilution if necessary for specific validation experiments like linearity.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions.
-
Record the chromatograms and integrate all peaks.
-
Table 1: HPLC Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Data Analysis:
-
Calculate the purity of 4-hydroxy-6,7-dimethoxyquinoline using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Visualization
Impurity Identification by LC-MS
This method confirms the identity of the main peak and provides crucial molecular weight data for any detected impurities, facilitating their structural characterization.
Rationale for Method Design
The HPLC method developed in Section 2 is directly compatible with mass spectrometry because it utilizes a volatile mobile phase modifier (formic acid). Electrospray Ionization (ESI) is the chosen technique as it is a "soft" ionization method ideal for polar, moderately sized molecules, minimizing fragmentation and preserving the molecular ion.[13] Positive ion mode is selected because the quinoline structure contains a nitrogen atom that is readily protonated to form a stable [M+H]⁺ ion, leading to high sensitivity.[14][15] This allows for the confident determination of the molecular weight of the parent compound and any co-eluting impurities.
Experimental Protocol: LC-MS
Instrumentation:
-
An LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) for high resolution or a Triple Quadrupole (TQ) mass spectrometer, equipped with an ESI source.
Procedure:
-
Liquid Chromatography:
-
The exact same LC conditions (column, mobile phases, gradient, flow rate) as detailed in Table 1 are used. This allows for direct correlation of retention times between the UV and MS chromatograms.
-
-
Mass Spectrometry:
-
The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
The instrument is operated in positive ion mode, scanning a mass range appropriate for the parent compound (MW ≈ 205.21 g/mol ) and its expected impurities.[16]
-
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+) |
| Scan Range | m/z 100 - 600 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Confirm the identity of the main peak by extracting the ion chromatogram for its expected protonated mass ([M+H]⁺, m/z 206.1).
-
For each impurity peak observed in the TIC or UV chromatogram, extract the corresponding mass spectrum.
-
The observed m/z value for each impurity provides its molecular weight, which is the first step in structural identification.
-
LC-MS Workflow Visualization
Method Validation: Ensuring Trustworthiness
To ensure that the analytical methods are suitable for their intended purpose, validation must be performed in accordance with ICH Q2(R1) guidelines.[2][3][4][17] This process demonstrates that the method is reliable, reproducible, and accurate.
Key Validation Parameters and Protocols
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Analyze a placebo, a sample spiked with known impurities, and a forced degradation sample (exposed to acid, base, peroxide, heat, and light). The main peak should be free from co-elution, which can be confirmed by peak purity analysis using a DAD and by ensuring mass uniformity across the peak in LC-MS.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five standard solutions at different concentrations (e.g., 50% to 150% of the nominal sample concentration). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Analyze a sample of known purity (e.g., a spiked placebo) at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criterion: The percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval.
-
Protocol: Perform six replicate injections of the same sample.
-
Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 1.0%.
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criterion: Overall %RSD for both sets of data should be ≤ 2.0%.
-
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy.
-
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criterion: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
Validation Parameter Relationships
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive and robust system for the quality control of 4-hydroxy-6,7-dimethoxyquinoline. The HPLC method is suitable for accurate quantitative determination of purity, while the LC-MS method offers definitive confirmation of identity and characterization of unknown impurities. By following the outlined protocols and implementing a thorough validation strategy based on ICH guidelines, laboratories can ensure the reliability and accuracy of their analytical results, contributing to the overall quality and safety of the final pharmaceutical products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]
-
Leis, H. J., et al. (2014). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Grosch, J., & Ballschmiter, K. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Leis, H. J., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. PubMed. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Wang, J., et al. (2014). Determination of 22 Quinolones Antibiotics Residues in Milk by Ultra Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometric Detection. ResearchGate. [Link]
-
Gray, M., et al. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Hengyuan Fine Chemical. 4-Hydroxy-6,7-dimethoxyquinoline. [Link]
-
PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. [Link]
-
Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Wang, Y., et al. (2022). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. MDPI. [Link]
-
Plant Metabolomics. High Resolution LC-MS Data Output and Analysis. [Link]
-
American Elements. 6, 7-Dimethoxy-4-hydroxyquinoline. [Link]
-
Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. [Link]
-
Rani, K. S., et al. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. [Link]
-
Abd El-All, A. S., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
Kumar, V., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. calpaclab.com [calpaclab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for the Experimental Setup of Cyclization Reactions to Form 4-Hydroxyquinolines
Introduction: The Enduring Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activities and functional properties. Derivatives of this heterocyclic system are foundational to the development of antimalarial agents, antibiotics, anticancer drugs, and kinase inhibitors. The inherent tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms provides a unique electronic and hydrogen-bonding landscape, crucial for molecular recognition and biological function.
This guide provides a detailed exploration of the principal synthetic strategies for constructing the 4-hydroxyquinoline nucleus. We will delve into the mechanistic underpinnings of classical name reactions, offering field-proven insights into optimizing these transformations. Furthermore, we will examine contemporary methodologies that leverage microwave irradiation and transition-metal catalysis to enhance efficiency, reduce reaction times, and promote greener chemical practices. Each section is designed to provide researchers, scientists, and drug development professionals with a robust understanding of the theoretical principles and practical execution of these vital synthetic methods.
I. Classical Thermal Cyclization Methods: The Foundation of 4-Hydroxyquinoline Synthesis
The thermal cyclization of aniline derivatives with β-dicarbonyl compounds or their equivalents represents the cornerstone of 4-hydroxyquinoline synthesis. These methods, while often requiring high temperatures, are reliable and have been refined over more than a century.
A. The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[1][2] The reaction is typically a two-step process: initial formation of a β-aminoacrylate (enamine) intermediate at lower temperatures, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[2][3]
Mechanistic Insights:
The initial reaction between the aniline and the β-ketoester can proceed via two pathways. At room temperature, the kinetic product is the β-aminoacrylate, resulting from the attack of the aniline's nitrogen on the keto group.[1] At higher temperatures (around 140-160°C), the thermodynamic product, a β-ketoanilide, can be formed, which is the starting point for the Knorr quinoline synthesis.[4][5] For the Conrad-Limpach pathway, the isolated or in-situ generated β-aminoacrylate undergoes a thermal electrocyclic ring closure at temperatures often exceeding 250°C.[1][2] This high-energy step involves the breaking of aromaticity in the aniline ring and is the rate-determining step.[1] Subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product.[1]
Diagram: Conrad-Limpach Reaction Mechanism
Caption: General workflow of the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
Step 1: Synthesis of the Ethyl β-Anilinocrotonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene or ethanol.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl β-anilinocrotonate. This intermediate can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling point inert solvent such as Dowtherm A or diphenyl ether to reflux (approximately 250-260°C).[6][7]
-
Add the ethyl β-anilinocrotonate dropwise to the refluxing solvent.[7]
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete.[7] Ethanol produced during the condensation will distill off.
-
Allow the mixture to cool to room temperature, which should cause the 4-hydroxyquinoline product to precipitate as a solid.[3][7]
-
Add a non-polar solvent like petroleum ether or hexane to the cooled mixture to further precipitate the product and aid in filtration.[7]
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.[3]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or by treatment with activated carbon in boiling water to decolorize the product.[3][7]
Table 1: Influence of Solvent on the Conrad-Limpach Cyclization Yield
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| Ethyl Benzoate | 212 | 34 | [6] |
| Propyl Benzoate | 231 | 65 | [6] |
| Dowtherm A | 257 | 65 | [6] |
| Diphenyl Ether | 259 | High | [6] |
| Mineral Oil | >275 | Up to 95 | [1] |
Note: Yields are highly substrate-dependent.
B. The Knorr Quinoline Synthesis
The Knorr synthesis, reported by Ludwig Knorr in 1886, typically leads to 2-hydroxyquinolines (2-quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid like sulfuric acid.[8][9] However, under certain conditions, particularly with a lower concentration of acid, the formation of 4-hydroxyquinolines can be a competing and sometimes major pathway.[10][11]
Mechanistic Insights:
The reaction begins with the formation of a β-ketoanilide from an aniline and a β-ketoester at elevated temperatures. In the presence of a strong acid, the anilide is protonated. The subsequent intramolecular electrophilic aromatic substitution leads to the cyclized intermediate, which then dehydrates to form the quinoline ring. The regioselectivity (2- vs. 4-hydroxyquinoline) is influenced by the amount of acid used. A large excess of acid favors the formation of a dicationic intermediate that leads to the 2-hydroxyquinoline, while a smaller amount of acid promotes a monocationic intermediate that can fragment and recombine to form the 4-hydroxyquinoline.[10][11]
C. The Camps Cyclization
The Camps cyclization, discovered by Rudolf Camps in 1899, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form either a 2-hydroxyquinoline or a 4-hydroxyquinoline.[12][13][14]
Mechanistic Insights:
The reaction proceeds via an intramolecular aldol-type condensation.[12][14] The base abstracts a proton from either the α-position of the ketone or the amide, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group. The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material. Stronger bases tend to favor the formation of the 4-hydroxyquinoline by promoting the formation of the ketone enolate, which then attacks the amide carbonyl.[12][14]
II. Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While classical methods are robust, modern organic synthesis often seeks to improve upon them by reducing reaction times, lowering energy consumption, and avoiding harsh conditions.
A. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes.[15][16] This is due to efficient and rapid heating of the reaction mixture.
Application in 4-Hydroxyquinoline Synthesis:
Microwave-assisted protocols have been successfully applied to various cyclization reactions to form 4-hydroxyquinolines. For instance, the Gould-Jacobs reaction, a variation of the Conrad-Limpach synthesis, can be significantly accelerated using microwave heating.[17] Similarly, multicomponent reactions in aqueous media under microwave irradiation provide a green and efficient route to highly functionalized 4-hydroxyquinolines.[16]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Prepare the diethyl 2-((phenylamino)methylene)malonate intermediate as described in the Conrad-Limpach protocol (Step 1).
-
In a microwave-safe reaction vial, dissolve the intermediate in a high-boiling solvent like diphenyl ether and add a catalytic amount of an acid such as 2-chlorobenzoic acid.[18]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (e.g., 2 hours).[18] The reaction progress can be monitored by TLC.
-
After cooling, add a non-polar solvent like n-hexane to precipitate the product.[18]
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol.[18]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Gould-Jacobs Cyclization | Several hours at high temperature | Minutes to a few hours at high temperature | [17][18] |
| Multicomponent Synthesis | Often requires long reaction times and organic solvents | Rapid reaction in aqueous media | [16] |
B. Metal-Catalyzed Cyclizations
Transition-metal catalysis offers alternative pathways for the formation of 4-hydroxyquinolines under milder conditions compared to traditional thermal methods.
Palladium-Catalyzed Reactions:
Palladium catalysts have been employed in carbonylation reactions to construct the quinolone ring system. For instance, the coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, can yield 4-hydroxyquinolines.[12] More recent developments include sequential palladium-catalyzed amidation followed by a base-promoted cyclization to afford 4-quinolones in a one-pot fashion.[19]
Copper-Catalyzed Reactions:
Copper catalysts have also been utilized in the synthesis of 4-hydroxyquinolines. One approach involves the copper-catalyzed amidation of 2-halogenoacetophenones, followed by a base-mediated Camps cyclization.[12] Another novel method describes a copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives to chemoselectively produce 4-hydroxyquinolines.[20]
Diagram: General Workflow for Metal-Catalyzed Synthesis
Caption: A simplified overview of metal-catalyzed 4-hydroxyquinoline synthesis.
III. Purification and Characterization
Regardless of the synthetic method employed, the purification of the final 4-hydroxyquinoline product is a critical step.
Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid 4-hydroxyquinoline derivatives. Suitable solvents include ethanol, acetic acid, and dimethylformamide (DMF).
-
Column Chromatography: For less crystalline products or for the separation of isomers, silica gel column chromatography can be employed. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used as the eluent.
-
Washing: As described in the Conrad-Limpach protocol, washing the crude product with a non-polar solvent is effective for removing high-boiling point reaction solvents.[3]
Characterization:
The structure and purity of the synthesized 4-hydroxyquinolines should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule and confirming the position of substituents.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the hydroxyl and carbonyl groups.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of 4-hydroxyquinolines is a well-established field with a rich history of classical reactions that remain highly relevant today. The Conrad-Limpach and Camps cyclizations, in particular, are workhorse methods for accessing this important heterocyclic scaffold. Modern innovations, including microwave-assisted synthesis and transition-metal catalysis, have further expanded the synthetic chemist's toolkit, offering faster, more efficient, and often more environmentally friendly routes to these valuable compounds. A thorough understanding of the underlying mechanisms of these reactions is paramount for selecting the appropriate synthetic strategy and for optimizing reaction conditions to achieve high yields of the desired 4-hydroxyquinoline derivatives.
References
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Molnár, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4234.
- El-Sayed, N. N. E., et al. (2020).
-
Knorr Quinoline Synthesis - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]
-
Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Zaman, A. u., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1435-1438.
- Kumar, A., et al. (2022). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. RSC Advances, 12(43), 28246-28255.
- Staliński, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3192.
- Molnár, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4234.
- Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-249.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
- Surrey, A. R., & Hammer, H. F. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Camps quinoline synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 17, 2026, from [Link]
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-504). Cambridge University Press.
- Sapkal, A., et al. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)- one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences, 17(01), 114-116.
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 17, 2026, from [Link]
- Zarghi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(04), 192-197.
- Knorr Quinoline Synthesis. (n.d.). In Merck Index.
- Aly, A. A., et al. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecular Diversity, 24(2), 477-524.
- Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 49(5), 961-986.
- Cox, C. L., et al. (2019). Total Synthesis of Waltherione F and Analogs via Conrad-Limpach Synthesis of the Quinolin-4(1H)-one Scaffold. The Journal of Organic Chemistry, 84(15), 9545-9552.
-
Camps quinoline synthesis - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Knorr Quinoline Synthesis - YouTube. (2020, October 2). Retrieved January 17, 2026, from [Link]
- Staliński, K. (2021). Mechanisms of Camps' cyclization.
- Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649-1679.
- Nay, B., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- Serezani, C. H., et al. (2011). Cyclic AMP: Master Regulator of Innate Immune Cell Function.
- Zewge, D., et al. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 9(18), 3413-3416.
- Wang, Y., et al. (2019). Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. The Journal of Organic Chemistry, 84(24), 16295-16302.
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
- Tresguerres, F. M., & Tresguerres, J. A. F. (2020). Biochemistry, cAMP. In StatPearls.
- Singh, A., et al. (2023).
- Jones, G. (1951). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 48(3), 511-549.
- Price, C. C., & Roberts, R. M. (1950). U.S. Patent No. 2,504,875. Washington, DC: U.S.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synarchive.com [synarchive.com]
- 9. Knorr Quinoline Synthesis [drugfuture.com]
- 10. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. asianpubs.org [asianpubs.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 4-Hydroxy-6,7-dimethoxyquinoline for Kinase Inhibitor Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has emerged as a "privileged" structure. Its rigid, bicyclic framework provides an excellent foundation for the design of potent and selective inhibitors that can effectively compete with ATP for binding to the kinase active site.[1]
This application note focuses on a specific, highly versatile quinoline derivative: 4-hydroxy-6,7-dimethoxyquinoline . This compound is not only a valuable building block in synthetic chemistry but also serves as a crucial starting point for the development of potent inhibitors against a range of clinically relevant kinases. Its utility is perhaps best exemplified by its role as a key intermediate in the synthesis of Cabozantinib, a multi-kinase inhibitor approved for the treatment of various cancers.[2][3]
These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the application of 4-hydroxy-6,7-dimethoxyquinoline in kinase inhibitor discovery. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of derivative libraries, and outline robust methodologies for their biological evaluation against key oncogenic kinases such as c-Met, VEGFR2, and Pim-1.
The Strategic Advantage of the 4-Hydroxy-6,7-dimethoxyquinoline Scaffold
The 4-hydroxy-6,7-dimethoxyquinoline scaffold offers several strategic advantages for kinase inhibitor design:
-
Synthetic Tractability: The hydroxyl group at the 4-position and the electron-donating methoxy groups at the 6- and 7-positions provide multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Proven Pharmacophore: The 6,7-dimethoxyquinoline core is a well-established pharmacophore found in numerous potent kinase inhibitors.[4][5] These methoxy groups often form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.
-
Versatility in Targeting: Derivatives of this scaffold have demonstrated inhibitory activity against a diverse range of kinases, including receptor tyrosine kinases (RTKs) like c-Met and VEGFR2, as well as serine/threonine kinases like Pim-1.[4][6][7] This allows for the development of both highly selective and multi-targeted inhibitors.
Key Kinase Targets and Signaling Pathways
The following signaling pathways are frequently dysregulated in cancer and are amenable to targeting by inhibitors derived from the 4-hydroxy-6,7-dimethoxyquinoline scaffold.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, motility, and invasion.[8][9] Aberrant c-Met signaling is a key driver in many human cancers.[10][11]
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[12][13] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, making VEGFR2 a critical target for anti-cancer therapies.[14][15]
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance.[16][17] It is overexpressed in a variety of hematological malignancies and solid tumors.[7][18]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from 4-hydroxy-6,7-dimethoxyquinoline.
Protocol 1: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives
This protocol describes a general method for the synthesis of a library of 4-anilino-6,7-dimethoxyquinoline derivatives via a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
The starting material, 4-hydroxy-6,7-dimethoxyquinoline, is first converted to the more reactive 4-chloro derivative.
-
Reagents and Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of 4-hydroxy-6,7-dimethoxyquinoline in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.
-
Step 2: Nucleophilic Aromatic Substitution with Substituted Anilines
-
Reagents and Materials:
-
4-chloro-6,7-dimethoxyquinoline
-
A library of substituted anilines
-
Isopropanol or n-butanol as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline and a slight excess (1.1-1.2 equivalents) of the desired substituted aniline in isopropanol.[1]
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired 4-anilino-6,7-dimethoxyquinoline derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based assay to determine the IC₅₀ values of the synthesized compounds against target kinases like c-Met, VEGFR2, or Pim-1. This method measures the amount of ATP remaining after the kinase reaction.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR2, Pim-1)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases, S6Ktide for Pim-1)[16][19]
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[20]
-
ATP solution
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Kinase Reaction: a. Add kinase assay buffer, substrate, and ATP to each well of the plate. b. Add the diluted test compounds to the appropriate wells. For control wells, add an equivalent volume of buffer with DMSO. c. Initiate the kinase reaction by adding the recombinant kinase to each well (except for the "no enzyme" blank wells). d. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the "no enzyme" blank signal from all other readings. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the "enzyme only" control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative activity of the synthesized compounds on cancer cell lines known to be dependent on the target kinase.
-
Reagents and Materials:
-
Cancer cell line (e.g., MKN-45 for c-Met, HUVEC for VEGFR2, K562 for Pim-1)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with media only). b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. c. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinoline Derivatives
| Compound ID | R-group on Aniline | c-Met IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Pim-1 IC₅₀ (nM) |
| Parent Scaffold | H | >10,000 | >10,000 | >10,000 |
| Derivative 1 | 3-Cl | 50 | 250 | 1,500 |
| Derivative 2 | 4-F | 150 | 400 | >5,000 |
| Derivative 3 | 3-Br, 4-OCH₃ | 25 | 100 | 800 |
| Cabozantinib | (Reference) | 1.3 | 0.035 | 1,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines
| Compound ID | MKN-45 (c-Met driven) GI₅₀ (µM) | HUVEC (VEGF-stimulated) GI₅₀ (µM) | K562 (Pim-1 overexpressing) GI₅₀ (µM) |
| Derivative 1 | 0.5 | 2.1 | 10.5 |
| Derivative 3 | 0.2 | 0.8 | 5.2 |
| Cabozantinib | 0.02 | 0.01 | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 4-hydroxy-6,7-dimethoxyquinoline scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and proven track record make it an attractive scaffold for medicinal chemists. By following the protocols outlined in these application notes, researchers can efficiently synthesize and evaluate libraries of derivatives to identify potent and selective inhibitors of key oncogenic kinases.
Future work should focus on:
-
Structure-Based Drug Design: Utilize co-crystal structures of lead compounds with their target kinases to guide further optimization of potency and selectivity.
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of promising inhibitors to assess their drug-like properties.
-
In Vivo Efficacy Studies: Test the most promising compounds in preclinical animal models of cancer to validate their therapeutic potential.
By systematically applying these strategies, the full potential of the 4-hydroxy-6,7-dimethoxyquinoline scaffold can be harnessed to develop the next generation of targeted cancer therapies.
References
-
Abou-Seri, S. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2020). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Genetic Engineering and Biotechnology, 18(1), 25. [Link]
-
Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]
-
Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Shibuya, M. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. [Link]
-
Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]
-
Shibuya, M. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. [Link]
-
Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]
-
Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Gentile, A., et al. (2021). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 13(7), 1493. [Link]
-
Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
BPS Bioscience. (n.d.). PIM1 Assay Kit (Discontinued). [Link]
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]
-
Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
-
Basappa, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1415-1428. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
-
Wallace, E. M., et al. (2000). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Journal of Medicinal Chemistry, 43(17), 3306-3311. [Link]
-
Nawijn, M. C., Alendar, A., & Berns, A. (2011). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Journal of Hematology & Oncology, 4, 35. [Link]
-
Wikipedia. (n.d.). PIM1. [Link]
-
Cee, V. J., et al. (2015). New Synthesis of Antitumor Drug Cabozantinib. Organic Process Research & Development, 19(11), 1734-1738. [Link]
- Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
- Google Patents. (n.d.).
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
Chen, W. W., et al. (2018). Pim-1 kinase as cancer drug target: An update. Future Oncology, 14(1), 65-78. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2025). Gene Result PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Lee, H. W., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(21), 5038. [Link]
-
Kim, H., et al. (2022). The role of Pim-1 kinases in inflammatory signaling pathways. BMB Reports, 55(8), 386-394. [Link]
-
Gáspár, R., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. Journal of Medicinal Chemistry, 60(17), 7434-7451. [Link]
-
Abuel-Magd, M., et al. (2022). In vitro VEGFR-2 inhibitory assay. [Link]
-
Lamy, E., et al. (2014). CE inhibits VEGFR2 kinase activity. [Link]
Sources
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
Application Notes and Protocols for the Use of 4-Hydroxy-6,7-dimethoxyquinoline in the Preparation of Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors with significant therapeutic impact.[1][2] 4-Hydroxy-6,7-dimethoxyquinoline is a key starting material for the synthesis of diverse libraries of quinoline-based compounds, enabling the exploration of chemical space in drug discovery campaigns. These application notes provide a comprehensive guide to the strategic use of 4-hydroxy-6,7-dimethoxyquinoline for the generation of heterocyclic libraries. Detailed protocols for the synthesis of key intermediates and the subsequent diversification through O-alkylation and N-arylation are presented. Furthermore, advanced methods for library expansion using multicomponent reactions are discussed, offering a rationale for the design and execution of efficient library synthesis campaigns.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties.
Several classical methods for quinoline synthesis have been established, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions.[5][6][7][8] These reactions provide access to a wide range of substituted quinolines, laying the groundwork for the development of novel therapeutics.
The 6,7-dimethoxy substitution pattern on the quinoline ring is of particular importance, as it is a key feature in several potent kinase inhibitors. This substitution pattern has been shown to contribute to the binding of these molecules to the ATP-binding pocket of various kinases. 4-Hydroxy-6,7-dimethoxyquinoline, therefore, represents a highly valuable starting material for the synthesis of targeted compound libraries for kinase inhibitor discovery and other drug development programs.
Core Synthetic Strategy: From 4-Hydroxy-6,7-dimethoxyquinoline to Diversified Libraries
The primary strategy for generating libraries from 4-hydroxy-6,7-dimethoxyquinoline involves a two-stage approach:
-
Activation of the 4-position: The hydroxyl group at the 4-position is a versatile handle for functionalization. It can be directly alkylated or converted to a more reactive leaving group, such as a chlorine atom.
-
Diversification: The activated quinoline core is then reacted with a diverse set of building blocks to generate a library of analogues.
This approach allows for the systematic exploration of structure-activity relationships (SAR) around the 6,7-dimethoxyquinoline scaffold.
Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline
The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, as it activates the quinoline ring for nucleophilic aromatic substitution. This protocol describes a robust method for this transformation using phosphorus oxychloride (POCl₃).
Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Materials:
-
4-Hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask, suspend 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and co-evaporate to remove residual POCl₃. Repeat this step twice.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Slowly and carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution!
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinoline as a solid. The product can be further purified by recrystallization if necessary.[9]
Protocol 2: Parallel Synthesis of a 4-Anilinoquinoline Library
This protocol outlines a method for the parallel synthesis of a library of 4-anilino-6,7-dimethoxyquinoline derivatives from the 4-chloro intermediate. This approach is amenable to high-throughput synthesis platforms.
Rationale: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution by anilines. By using a diverse set of substituted anilines, a library of compounds with varied electronic and steric properties at the 4-position can be generated.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
A diverse library of substituted anilines
-
Isopropanol or other suitable high-boiling solvent
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer plate with heating capabilities
-
Automated liquid handler (optional)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) for analysis
Procedure:
-
Prepare a stock solution of 4-chloro-6,7-dimethoxyquinoline in isopropanol.
-
Prepare individual stock solutions of a diverse set of anilines (1.1-1.5 eq) in isopropanol.
-
In each well of a 96-well reaction block or in individual reaction vials, add the 4-chloro-6,7-dimethoxyquinoline stock solution.
-
Add the respective aniline stock solution to each well.
-
Seal the reaction block or vials and heat to reflux (approximately 82 °C for isopropanol) for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the individual library members by preparative HPLC.
-
Characterize the purified compounds by LC-MS and ¹H NMR.
Table 1: Representative Examples of a 4-Anilino-6,7-dimethoxyquinoline Library
| Compound ID | Substituted Aniline | Yield (%) | Purity (%) |
| L1-A1 | 3-chloro-4-fluoroaniline | 85 | >95 |
| L1-A2 | 3-ethynylaniline | 78 | >95 |
| L1-A3 | 4-aminophenol | 82 | >95 |
| L1-A4 | 3-aminobenzonitrile | 80 | >95 |
Protocol 3: Parallel Synthesis of a 4-Alkoxyquinoline Library
This protocol describes the direct O-alkylation of 4-hydroxy-6,7-dimethoxyquinoline to generate a library of 4-alkoxy ethers.
Rationale: The hydroxyl group of 4-hydroxy-6,7-dimethoxyquinoline can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a diverse range of alkyl halides. This Williamson ether synthesis allows for the introduction of various alkyl chains at the 4-position.
Materials:
-
4-Hydroxy-6,7-dimethoxyquinoline
-
A diverse library of alkyl halides (e.g., bromides, iodides)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer plate with heating capabilities
-
Automated liquid handler (optional)
-
HPLC for purification
-
MS for analysis
Procedure:
-
In each well of a 96-well reaction block or in individual reaction vials, add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a solution of the respective alkyl halide (1.2 eq) in DMF to each well.
-
Seal the reaction block or vials and heat to 60-80 °C for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Quench the reactions with water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the individual library members by preparative HPLC.
-
Characterize the purified compounds by LC-MS and ¹H NMR.
Advanced Strategies for Library Diversification: Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step.[10] Several MCRs can be envisioned for the further diversification of the 6,7-dimethoxyquinoline scaffold.
Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[8][11] While 4-hydroxy-6,7-dimethoxyquinoline itself is not a direct substrate, derivatives of this scaffold could potentially be elaborated using Pfitzinger-type chemistry to introduce further complexity.
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] This reaction is more relevant to the synthesis of the quinoline core itself but highlights the combinatorial nature of quinoline synthesis.
Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile for creating peptide-like scaffolds.[12][13][14][15] A carboxyl-functionalized 6,7-dimethoxyquinoline derivative could serve as the acid component in an Ugi or Passerini reaction, allowing for the attachment of a wide range of substituents in a single, efficient step.
Application Example: Kinase Inhibitor Library
The 4-anilino-6,7-dimethoxyquinoline scaffold is a well-established pharmacophore for kinase inhibitors. A library of such compounds can be screened against a panel of kinases to identify potent and selective inhibitors.
Table 2: Hypothetical Screening Data for a 4-Anilino-6,7-dimethoxyquinoline Library
| Compound ID | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| L1-A1 | 50 | >10,000 | 1,200 |
| L1-A2 | 15 | 5,000 | 800 |
| L1-A3 | 250 | >10,000 | >10,000 |
| L1-A4 | 5 | 2,500 | 300 |
This data would allow for the identification of promising hits (e.g., L1-A4 ) for further optimization. The modular nature of the library synthesis allows for rapid follow-up synthesis of analogues to explore the SAR around the initial hits.
Conclusion
4-Hydroxy-6,7-dimethoxyquinoline is a versatile and valuable starting material for the construction of diverse heterocyclic libraries for drug discovery. The protocols outlined in these application notes provide a robust foundation for the synthesis of 4-anilino- and 4-alkoxyquinoline libraries. Furthermore, the potential for employing multicomponent reactions opens up avenues for the creation of even more complex and diverse compound collections. The strategic application of these methods can significantly accelerate the identification of novel lead compounds for a wide range of therapeutic targets.
References
-
Doebner–Miller reaction. (2023). In Wikipedia. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105234. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057. [Link]
- Doebner-von Miller Quinoline Synthesis. (n.d.). BenchChem.
- Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. (n.d.).
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023). International Journal of Molecular Sciences, 24(7), 6581. [Link]
-
Bischler–Möhlau indole synthesis. (2023). In Wikipedia. [Link]
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124–133. [Link]
-
Pfitzinger reaction. (2023). In Wikipedia. [Link]
- Bischler–Möhlau indole synthesis. (n.d.). SciSpace.
- The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab.
-
Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2. [Link]
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Semantic Scholar.
-
Multicomponent reactions (UGI, Passerini, Biginelli). (2021). SlideShare. [Link]
- Synthetic Applications of Passerini Reaction. (n.d.).
- Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. (n.d.).
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PubMed Central.
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124–133. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anticancer Agents in Medicinal Chemistry, 17(14), 1931–1941. [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2), 195–216. [Link]
- Application of pfitzinger reaction in. (n.d.). JOCPR.
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2016). Molecules, 21(11), 1563. [Link]
- Pfitzinger quinoline synthesis. (n.d.).
- A four-component Pfitzinger reaction: synthesis of 2-pyronylquinolin-4-carbamides. (n.d.).
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2022). Molecules, 27(19), 6668. [Link]
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (n.d.). BenchChem.
Sources
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. baranlab.org [baranlab.org]
- 14. Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Scalable Protocol for the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline via Gould-Jacobs Reaction
Abstract
4-Hydroxy-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of several pharmacologically active molecules, most notably the multi-kinase inhibitor Cabozantinib.[1] The increasing demand for such therapeutics necessitates a robust, scalable, and economically viable synthetic route. This document provides a comprehensive guide for the scale-up synthesis of 4-hydroxy-6,7-dimethoxyquinoline, leveraging the classical Gould-Jacobs reaction.[2][3] We delve into the mechanistic rationale, process optimization for large-scale production, and detailed safety protocols. The procedure is designed for researchers, chemists, and process development professionals, offering field-proven insights to bridge the gap between laboratory-scale synthesis and pilot-plant production.
Introduction and Scientific Background
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[4][5][6] 4-Hydroxy-6,7-dimethoxyquinoline, a key building block, is particularly valuable. Its synthesis is most effectively achieved through the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline ring system.[2][7]
The Gould-Jacobs reaction is particularly well-suited for anilines bearing electron-donating groups, such as the methoxy groups present in our starting material, 3,4-dimethoxyaniline.[2] The overall transformation proceeds in three distinct, yet often telescoped, stages:
-
Condensation: An aniline derivative reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature, 6-electron cyclization to form the quinoline ring system. This step is typically the most challenging in a scale-up scenario due to the extreme temperatures required.[1][7]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated to yield the final 4-hydroxyquinoline product.[2][3]
This application note provides a protocol that addresses the inherent challenges of this sequence, particularly the thermal cyclization, ensuring a safe, efficient, and reproducible scale-up.
Caption: Overall synthetic pathway via the Gould-Jacobs reaction.
Rationale for Scale-Up Strategy: Causality and Control
Translating a laboratory procedure to a larger scale introduces complexities beyond simply multiplying reagent quantities. Our protocol is designed with the following core principles to ensure a self-validating and safe process.
-
Heat Management: The thermal cyclization step is highly endothermic and requires sustained high temperatures (typically >240 °C). In a large reactor, achieving uniform heating without localized charring is critical.[1] Unlike laboratory heating mantles, industrial reactors rely on thermal fluids. The choice of a high-boiling solvent like diphenyl ether or Dowtherm A is not merely for solubilizing reagents, but primarily to act as an efficient heat transfer medium, ensuring smooth and controlled cyclization.[1] This prevents the formation of tar-like impurities that are common in poorly controlled high-temperature reactions.[1]
-
Two-Stage Process Control: We advocate for a two-part process: the initial condensation to form the stable intermediate, followed by its isolation and subsequent cyclization. While a one-pot synthesis is possible, isolating the intermediate provides a critical quality control checkpoint. This ensures that only high-purity material enters the most challenging and energy-intensive step, maximizing the yield and purity of the final product.
-
Work-up and Isolation: On a large scale, extractions can be cumbersome. This protocol is designed to precipitate the final product directly from the reaction mixture upon pH adjustment. This minimizes solvent use and avoids handling large volumes of organic phases, simplifying the isolation to a straightforward filtration and washing procedure.
-
Safety by Design: The protocol substitutes volatile and flammable solvents with higher boiling, more stable alternatives where possible. Procedural controls, such as controlled addition rates and gradual heating/cooling profiles, are built-in to manage reaction kinetics and potential exotherms, particularly during the saponification and acid-base neutralization steps.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~100 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
3.1. Materials and Equipment
-
Reagents:
-
3,4-Dimethoxyaniline (CAS: 6315-89-5)
-
Diethyl ethoxymethylenemalonate (DEEMM) (CAS: 87-13-8)
-
Diphenyl ether (CAS: 101-84-8)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
-
Equipment:
-
5 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel
-
Heating/cooling circulator compatible with temperatures up to 260 °C
-
Large Buchner funnel and vacuum flask
-
Vacuum oven
-
3.2. Part A: Synthesis of Diethyl 2-((3,4-dimethoxyphenyl)amino)methylenemalonate (Intermediate)
-
Reactor Setup: Charge the 5 L reactor with 3,4-dimethoxyaniline (153 g, 1.0 mol).
-
Reagent Addition: Under moderate stirring, add diethyl ethoxymethylenemalonate (227 g, 1.05 mol) to the reactor at ambient temperature over 15-20 minutes.
-
Reaction: Heat the mixture to 120-125 °C. The reaction is accompanied by the evolution of ethanol, which can be monitored. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Isolation of Intermediate: Cool the reaction mixture to ~60 °C. The product, being a low-melting solid or oil, can be directly used or optionally isolated by cooling to room temperature, adding hexane to precipitate, filtering, and drying. For scale-up, proceeding directly is often more efficient.
3.3. Part B: Thermal Cyclization, Saponification, and Decarboxylation
-
Solvent Charge: To the reactor containing the crude intermediate from Part A, add diphenyl ether (1.5 L).
-
Thermal Cyclization: Begin vigorous stirring and heat the mixture to 245-250 °C. Maintain this temperature for 3-4 hours. The reaction involves the evolution of ethanol.[2] This high-temperature step is crucial for the ring-closing reaction.[8][9]
-
Cooling & Saponification: Carefully cool the reaction mixture to 100 °C. In a separate vessel, prepare a solution of sodium hydroxide (160 g, 4.0 mol) in deionized water (1.6 L). Slowly and cautiously add the NaOH solution to the reactor. An exotherm will be observed; maintain the temperature below 110 °C. After the addition is complete, hold the mixture at 100 °C for 1 hour to ensure complete saponification.
-
Product Precipitation: Cool the biphasic mixture to 50 °C. Slowly add concentrated HCl to adjust the pH of the aqueous layer to 5-6. The product will precipitate as a solid.
-
Isolation: Continue cooling the slurry to 20-25 °C and stir for 1 hour to allow for complete crystallization. Filter the solid using the Buchner funnel.
-
Washing and Drying: Wash the filter cake sequentially with deionized water (2 x 500 mL) and then with ethanol (1 x 300 mL) to remove residual diphenyl ether and water. Dry the pale yellow to yellow solid product in a vacuum oven at 80 °C to a constant weight.[10]
Caption: Step-by-step experimental workflow for scaled-up synthesis.
Data Summary and Expected Results
The following table outlines the key parameters and expected outcomes for a standard laboratory scale versus the described scale-up protocol.
| Parameter | Lab Scale (5 g Target) | Scale-Up (100 g Target) | Rationale for Change |
| 3,4-Dimethoxyaniline | 7.65 g (0.05 mol) | 153 g (1.0 mol) | 20x Scale Factor |
| DEEMM | 11.35 g (0.0525 mol) | 227 g (1.05 mol) | Maintained 1.05 molar eq. |
| Condensation Temp. | 120-125 °C | 120-125 °C | Optimal temperature for this reaction. |
| Cyclization Solvent | Diphenyl Ether (75 mL) | Diphenyl Ether (1.5 L) | Ensures efficient heat transfer and agitation. |
| Cyclization Temp. | 245-250 °C | 245-250 °C | Critical for efficient ring closure. |
| NaOH | 8 g (0.2 mol) | 160 g (4.0 mol) | Maintained 4.0 molar eq. for robust saponification. |
| Expected Yield | 7.5 - 8.5 g (73-83%) | 154 - 174 g (75-85%) | Improved heat/mass transfer can increase yield. |
| Appearance | Pale yellow to yellow solid | Pale yellow to yellow solid | Consistent product quality is expected.[10] |
Mandatory Safety Protocols
A thorough understanding and implementation of safety procedures are paramount for this synthesis, especially at scale.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required, especially when handling corrosive reagents (NaOH, HCl) and during high-temperature operations.[11]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[11]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are mandatory. Safety shoes are recommended.[11]
-
Respiratory Protection: Use in a well-ventilated area. If dusts or vapors are generated, a NIOSH-approved respirator may be necessary.[11][12]
-
-
Reagent-Specific Hazards:
-
3,4-Dimethoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[11][13] Avoid breathing dust.
-
Diethyl Malonate (and its derivatives like DEEMM): Combustible liquid.[12][14][15] Causes eye irritation. Keep away from heat and open flames.[12][16]
-
Diphenyl Ether: Stable at high temperatures but can form flammable vapors. Ensure the reactor is equipped with a proper condenser to prevent vapor escape.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The neutralization process is exothermic and must be controlled.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][13]
-
Spills: Contain spills with an inert absorbent material. Dispose of waste in accordance with local regulations.
-
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]
-
International Labour Organization. ICSC 1739 - DIETHYLMALONATE. [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PubMed Central (PMC). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]
-
PubMed. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 15. Diethyl Malonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes & Protocols: Safe Laboratory Handling of 4-hydroxy-6,7-dimethoxyquinoline
Abstract
This document provides a comprehensive guide to the safe handling, use, and disposal of 4-hydroxy-6,7-dimethoxyquinoline (CAS No: 13425-93-9) in a laboratory setting. As a quinoline derivative, this compound warrants careful handling due to its potential toxicological properties. These protocols are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety measures.
Introduction: Understanding the Compound and Associated Risks
4-hydroxy-6,7-dimethoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous pharmaceuticals.[1][2][3] However, this structural motif is also associated with a complex toxicological profile.[4][5] While specific toxicity data for 4-hydroxy-6,7-dimethoxyquinoline is limited, the general toxicology of quinoline derivatives necessitates a cautious approach.
Causality of Risk: The primary hazards associated with quinoline derivatives include skin and eye irritation, potential for harm if swallowed, and suspected mutagenicity or carcinogenicity for some analogues.[5][6] The aromatic ring system and nitrogen heteroatom can interact with biological macromolecules, and the powdered nature of the solid compound presents an inhalation risk.[7] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) and the toxicology of related compounds, 4-hydroxy-6,7-dimethoxyquinoline should be handled as a hazardous substance.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) | H302, P264, P270, P301+P312, P501 |
| Skin Irritation | Warning (Causes skin irritation) | H315, P264, P280, P302+P352, P332+P317 |
| Eye Irritation | Warning (Causes serious eye irritation) | H319, P264, P280, P305+P351+P338 |
| Respiratory Irritation | Warning (May cause respiratory irritation) | H335, P261, P271, P304+P340, P312 |
This table synthesizes data from multiple sources.[6][8] Users must always consult the specific SDS provided by their supplier for the most accurate information.
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling is a multi-layered approach, starting with robust engineering controls and followed by appropriate PPE. This creates a system of redundant protections.
3.1. Primary Engineering Controls: Minimizing Exposure at the Source
-
Certified Chemical Fume Hood: All manipulations of powdered 4-hydroxy-6,7-dimethoxyquinoline, including weighing and dissolution, must be performed inside a certified chemical fume hood.[4][7] This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation.
-
Ventilated Balance Enclosure: For highly accurate weighing where fume hood drafts may interfere, a dedicated ventilated balance enclosure or glove box is a superior alternative.[9]
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[9]
3.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for proper engineering controls but is essential for protecting against accidental splashes, spills, and unforeseen contact.
| PPE Category | Item Specification | Rationale & Causality |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high splash risk.[10] | Protects against airborne powder and liquid splashes which can cause serious eye irritation.[7][8] |
| Hand Protection | Double gloving with nitrile gloves. | Prevents skin contact, which can cause irritation.[6][8] Double gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects skin on the arms and body from contact with powders or solutions.[9] |
| Respiratory Protection | Not typically required when using a certified fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with P100 filters is necessary.[9] | Protects against inhalation of airborne particles, which can cause respiratory tract irritation.[6] |
Detailed Laboratory Protocols
Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility. The following step-by-step procedures are mandatory when working with 4-hydroxy-6,7-dimethoxyquinoline.
4.1. Protocol for Weighing Solid 4-hydroxy-6,7-dimethoxyquinoline
Objective: To accurately weigh the powdered compound while minimizing aerosol generation and potential for exposure.
Rationale: This protocol utilizes the "tare method" to avoid placing the analytical balance directly in the turbulent airflow of the fume hood, which can affect accuracy, while ensuring all powder handling occurs within the containment of the hood.[7][11]
Step-by-Step Methodology:
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Tare the Vessel: Place a clean, empty receiving vessel (e.g., a vial with a cap) on the analytical balance located on the benchtop, near the fume hood. Close the balance doors and press the "tare" or "zero" button.
-
Move to Fume Hood: Carefully transport the tared, empty vessel into the chemical fume hood.
-
Dispense Powder: Inside the fume hood, open the stock container of 4-hydroxy-6,7-dimethoxyquinoline. Using a clean spatula, carefully transfer the approximate desired amount of powder into the tared vessel. Avoid pouring directly from the stock bottle to prevent generating dust.[8]
-
Seal and Clean: Securely cap the receiving vessel and the stock container. Decontaminate the spatula and the exterior of the vessels with a cloth dampened with 70% ethanol before removing them from the hood.
-
Final Weighing: Transport the sealed receiving vessel back to the analytical balance. Place it on the balance, close the doors, and record the mass. The displayed mass is the exact amount of powder transferred.
-
Adjust if Necessary: If more or less powder is needed, repeat steps 3-6. All powder manipulations must occur inside the fume hood.[9]
Diagram: Workflow for Safe Weighing of Hazardous Powders
A visual guide to the weighing protocol, separating actions inside and outside the fume hood.
4.2. Protocol for Dissolving 4-hydroxy-6,7-dimethoxyquinoline
Objective: To safely dissolve the weighed powder in a solvent.
Rationale: This procedure ensures that the dissolution process, which can involve agitation and potential for splashing, is fully contained.
Step-by-Step Methodology:
-
Preparation: All steps must be performed inside a chemical fume hood. Ensure all necessary equipment (stir plate, magnetic stir bar, solvent, etc.) is inside the hood.
-
Add Solvent: Carefully add the chosen solvent to the vessel containing the pre-weighed 4-hydroxy-6,7-dimethoxyquinoline. Use a funnel if the vessel opening is narrow.
-
Dissolution: Cap the vessel securely. Place it on a stir plate and add a magnetic stir bar to facilitate dissolution. Gentle heating may be applied if the compound's solubility requires it, but this should be done with caution to avoid increasing the solvent's vapor pressure.
-
Completion: Once the solid is fully dissolved, stop the stirring and remove the stir bar using a magnetic retriever. The resulting solution is now ready for use in your experiment. Keep the container capped when not in use.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1. Exposure First Aid
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing while flushing the affected area with copious amounts of cool water for at least 15 minutes.[10][12] Gently wash the area with mild soap and water after initial rinsing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them a small amount of water to drink. Seek immediate medical attention. |
5.2. Spill Response Protocol
Objective: To safely contain and clean up a spill of 4-hydroxy-6,7-dimethoxyquinoline.
Rationale: A structured response prevents the spread of contamination and minimizes exposure to the clean-up personnel.
Diagram: Spill Response Decision Tree
A decision-making workflow for responding to a chemical spill.
Storage and Waste Disposal
6.1. Storage
-
Store 4-hydroxy-6,7-dimethoxyquinoline in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Follow all institutional and local regulations for chemical storage.
6.2. Waste Disposal Protocol
All materials contaminated with 4-hydroxy-6,7-dimethoxyquinoline must be treated as hazardous chemical waste.[13][14] Disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
Step-by-Step Methodology:
-
Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated weighing papers, pipette tips, and gloves in a dedicated, leak-proof hazardous waste container clearly labeled "Hazardous Waste."[13]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4-hydroxy-6,7-dimethoxyquinoline" and any solvents.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution's waste management plan.[16]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[17]
Conclusion
The protocols outlined in this document are based on a comprehensive risk assessment for handling 4-hydroxy-6,7-dimethoxyquinoline. By understanding the rationale behind each safety measure—from the use of fume hoods to specific weighing techniques and waste disposal procedures—researchers can create a robustly safe environment. Adherence to these guidelines is paramount for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.
References
- Echemi. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline SDS, 13425-93-9 Safety Data Sheets.
- Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9.
- Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit.
- Weill Cornell Medicine. (n.d.). Toxic Powder Weighing. Environmental Health and Safety.
- Duke University. (n.d.). Working Safely with Toxic Powders. Occupational Hygiene and Safety Division.
- Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
- Teixeira, C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803.
- Flinn Scientific. (n.d.). Laboratory Solution Preparation.
- Missouri Poison Center. (n.d.). Skin Exposure First Aid.
- PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Voyce, K. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Echemi. (n.d.). 4 Hydroxy 6,7 dimethoxy quinoline.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
- TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
- Pharma Beginners. (2023, October 11). Reagent Solution Preparation Procedure.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
- Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste.
- Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- University of York. (n.d.). Phenol Exposure: First aid guidance. Department of Biology.
- Hazmat School. (2021, November 16). First Aid Procedures for Chemical Hazards.
- National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives.
- Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
- ResearchGate. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF.
- Teffera, Y., et al. (2008). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Chemical Research in Toxicology, 21(11), 2216-22.
- ACS Publications. (2026, January 16). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry.
Sources
- 1. cprcertificationnow.com [cprcertificationnow.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. epa.gov [epa.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 14. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 15. epa.gov [epa.gov]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
Introduction
Welcome to the technical support center for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. As a key building block in the synthesis of several targeted anticancer agents, including Cabozantinib, achieving a high yield and purity of 4-hydroxy-6,7-dimethoxyquinoline is critical.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your results.
Understanding the Synthesis: The Gould-Jacobs Reaction
The most common and versatile method for synthesizing 4-hydroxyquinolines, including our target molecule, is the Gould-Jacobs reaction.[3] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.
Diagram: The Gould-Jacobs Reaction Pathway
Caption: The four key stages of the Gould-Jacobs synthesis of 4-hydroxy-6,7-dimethoxyquinoline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-hydroxy-6,7-dimethoxyquinoline, providing explanations and actionable solutions.
Q1: My reaction mixture has turned into a dark, tar-like substance, and the yield of the desired product is very low. What is causing this, and how can I prevent it?
A1: The formation of dark, tar-like impurities is a common issue in the Gould-Jacobs reaction, especially during the thermal cyclization step.[1]
-
Causality: These impurities are typically the result of polymerization and degradation of the starting materials or the anilidomethylenemalonate intermediate at excessively high temperatures or prolonged reaction times. The electron-rich nature of the 3,4-dimethoxyaniline starting material can make it susceptible to oxidative side reactions, contributing to the dark coloration.
-
Solutions:
-
Optimize Cyclization Temperature: The cyclization step requires a high temperature, but it's a delicate balance. A thorough temperature and time study is recommended to find the optimal conditions for your specific setup.[4] Start with a lower temperature (e.g., 230-240°C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Use a High-Boiling Point Inert Solvent: Solvents like diphenyl ether or Dowtherm A can help to maintain a consistent and controlled reaction temperature, preventing localized overheating.[5]
-
Microwave-Assisted Synthesis: Consider using a microwave reactor for the cyclization step. Microwave heating can significantly reduce the reaction time and improve the yield by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[4]
-
Inert Atmosphere: While not always necessary, performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Q2: The cyclization of the anilidomethylenemalonate intermediate is not proceeding to completion, resulting in a low yield of the quinoline product. How can I improve the efficiency of this step?
A2: Incomplete cyclization is a frequent hurdle. The energy barrier for this intramolecular reaction is significant.
-
Causality: The 6-electron electrocyclization requires substantial thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will lead to a low conversion of the intermediate.
-
Solutions:
-
Ensure Adequate Temperature: As mentioned above, the temperature is a critical parameter. For conventional heating, temperatures in the range of 250°C are often required.[5]
-
Increase Reaction Time Judiciously: If the temperature is at the optimal level, a modest increase in reaction time might improve the yield. However, be cautious, as prolonged heating can lead to degradation. Monitor the reaction by TLC to determine the point of maximum product formation.
-
Consider an Alternative Catalyst: While the traditional Gould-Jacobs reaction is thermally driven, some modern variations employ catalysts to facilitate the cyclization at lower temperatures. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective in promoting the cyclization under milder conditions.
-
Q3: I am having difficulty with the saponification and decarboxylation steps. What are the best practices for these transformations?
A3: These final two steps are crucial for obtaining the desired 4-hydroxy-6,7-dimethoxyquinoline.
-
Causality: Incomplete saponification will leave you with the ethyl ester, while incomplete decarboxylation will result in the carboxylic acid intermediate.
-
Solutions:
-
Saponification:
-
Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Ensure the reaction goes to completion by monitoring with TLC. The disappearance of the starting ester spot is a good indicator.
-
Heating the reaction mixture to reflux can accelerate the hydrolysis.
-
-
Decarboxylation:
-
This step typically requires heating the carboxylic acid intermediate above its melting point.
-
The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding. Continue heating until the gas evolution ceases.
-
The crude 4-hydroxyquinoline can then be purified.
-
-
Q4: My final product is a pale yellow to brownish solid, and I'm struggling to purify it to a clean, off-white powder. What are the best purification strategies?
A4: The crude product from the Gould-Jacobs reaction often contains colored impurities and unreacted starting materials.
-
Causality: The colored impurities are often the high-molecular-weight byproducts formed during the high-temperature cyclization. Unreacted 3,4-dimethoxyaniline can also be present.
-
Solutions:
-
Recrystallization: This is often the most effective method for removing solid impurities. A 1:1 mixture of ethanol and ethyl acetate has been reported to be a good solvent system for recrystallizing similar quinoline derivatives. The key is to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel is a powerful technique. A gradient elution with a solvent system like petroleum ether and ethyl acetate can effectively separate the desired product from impurities.
-
Activated Carbon Treatment: If your product is still colored after recrystallization, you can try treating a solution of the crude product with activated carbon to adsorb the colored impurities. However, be aware that this can sometimes lead to a loss of the desired product.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of 4-hydroxyquinolines in Gould-Jacobs type reactions, based on literature data.
| Parameter | Condition A | Condition B | Condition C | Yield | Reference |
| Heating Method | Conventional (Oil Bath) | Microwave | Conventional (Oil Bath) | Varies | [4] |
| Temperature | 250°C | 300°C | 250°C | 37% | [4] |
| Reaction Time | 30 min | 5 min | 60 min | 47% | [4] |
| Solvent | Diphenyl ether | None (Neat) | Mineral Oil | ~50% | [6] |
Note: The yields presented are for a model Gould-Jacobs reaction and may vary for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. A systematic optimization for your specific reaction is highly recommended.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline via a microwave-assisted Gould-Jacobs reaction, followed by saponification and decarboxylation.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate
-
Reaction Setup: In a suitable microwave reaction vessel, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180°C and hold for 50 minutes under a pressure of 260-280 psi.[7]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The crude product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, should precipitate out. The product can be purified by recrystallization from ethanol.
Protocol 2: Saponification and Decarboxylation
-
Saponification: To a solution of ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium hydroxide (3.0 eq).[7] Heat the mixture to reflux and stir until the starting material is no longer visible by TLC.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify to a pH of approximately 6 with acetic acid.[7]
-
Extraction: Saturate the aqueous solution with sodium chloride and extract the product with tetrahydrofuran (3 x 100 mL).[7]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-6,7-dimethoxyquinoline.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate to yield a pale yellow to off-white solid.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of 4-hydroxy-6,7-dimethoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline that avoid the high temperatures of the Gould-Jacobs reaction?
A1: Yes, several alternative methods have been developed. One notable route starts from 3,4-dimethoxyacetophenone and involves a three-step sequence: nitration, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and finally, a reductive cyclization using a hydrogenation catalyst like Raney Nickel or Palladium on carbon.[2][8] This method generally proceeds under milder conditions than the traditional Gould-Jacobs reaction.
Q2: What is the role of the electron-donating methoxy groups on the aniline starting material in the Gould-Jacobs reaction?
A2: The two methoxy groups at the 6- and 7-positions of the final quinoline ring originate from the 3,4-dimethoxyaniline starting material. These electron-donating groups activate the aromatic ring, which can facilitate the initial condensation step. However, as mentioned in the troubleshooting guide, this increased reactivity can also make the starting material and intermediates more susceptible to side reactions, especially at high temperatures.
Q3: Can I use a different malonic ester derivative in the Gould-Jacobs reaction?
A3: Yes, while diethyl ethoxymethylenemalonate is commonly used, other malonic ester derivatives can also be employed. The choice of the ester can influence the reaction conditions and the nature of the intermediate. For example, using a different alcohol component in the ester will result in the elimination of that corresponding alcohol during the initial condensation step.
Q4: How critical is the pH during the work-up of the saponification step?
A4: The pH is very important. After the basic hydrolysis of the ester, the product exists as the carboxylate salt, which is soluble in the aqueous solution. Acidification to a pH of around 6 is necessary to protonate the carboxylate, forming the carboxylic acid, and to protonate the 4-hydroxy group, causing the product to precipitate or be extractable into an organic solvent.[7] Over-acidification should be avoided as it can lead to the formation of salts that may be more soluble in water, potentially reducing the isolated yield.
References
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (n.d.).
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 17, 2026, from [Link]
-
UNITED STATES PATENT OFFICE. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
side reactions and byproducts in the synthesis of 4-hydroxy-6,7-dimethoxyquinoline
Technical Support Center: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
Welcome to the technical support guide for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of quinolone synthesis. Here, we address common challenges, focusing on the formation of side products and impurities that can impact yield, purity, and scalability. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline, and what are their key differences?
The two most prevalent methods for synthesizing the 4-hydroxyquinoline core are the Gould-Jacobs reaction and the Conrad-Limpach synthesis . Both are thermal cyclization strategies but differ in their starting materials and initial condensation steps.
-
Gould-Jacobs Reaction: This route typically starts with 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEMM). The initial step is a nucleophilic substitution, followed by a high-temperature thermal cyclization (often >250 °C). This method builds the C2-C3 bond of the quinoline ring from the malonate fragment. A subsequent hydrolysis and decarboxylation are required to remove the 3-carboethoxy group.[1][2][3]
-
Conrad-Limpach Synthesis: This approach involves the condensation of 3,4-dimethoxyaniline with a β-ketoester, such as ethyl acetoacetate.[4][5] The reaction conditions (temperature) during the initial condensation determine the intermediate formed. Milder temperatures favor the formation of an enamine (the kinetic product), which then cyclizes at high temperatures (~250 °C) to yield the 4-hydroxyquinoline.[6]
The primary difference lies in the substitution pattern of the resulting quinoline. The Gould-Jacobs reaction inherently produces a quinoline with a carboxylate group at the C3 position, which must be removed. The Conrad-Limpach synthesis, using ethyl acetoacetate, would yield a 2-methyl substituted quinoline. For the synthesis of the unsubstituted title compound, a different β-ketoester would be required.
Q2: Why does the thermal cyclization step often produce tar and dark-colored impurities?
The high temperatures required for the intramolecular cyclization (typically 230-260 °C) are a major source of side reactions.[1][7] These conditions can lead to:
-
Thermal Decomposition: The aniline-malonate intermediate or the aniline-ketoester adduct can decompose, leading to complex, high-molecular-weight byproducts, often observed as a dark tar.[1]
-
Polymerization: Acidic traces or radical species formed at high temperatures can catalyze the polymerization of reactants or intermediates.[8]
-
Oxidation: If the reaction is not performed under a strictly inert atmosphere (e.g., Nitrogen or Argon), atmospheric oxygen can oxidize the electron-rich aniline derivatives, contributing to the formation of colored impurities.
Using a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil is critical.[9][10] These solvents provide even heat distribution and minimize localized overheating, but their removal can be challenging.[8][9]
Q3: What is the most common isomeric byproduct, and how does it form?
When using asymmetrically substituted anilines like 3,4-dimethoxyaniline, regioselectivity during the cyclization step is a critical concern. The cyclization can occur at either of the two ortho positions relative to the amino group (the C2 or C6 position of the aniline).
-
Desired Product: Cyclization onto the C6 position of 3,4-dimethoxyaniline yields the desired 6,7-dimethoxy isomer.
-
Isomeric Byproduct: Cyclization onto the C2 position yields the undesired 5,6-dimethoxy isomer.
The regiochemical outcome is influenced by both steric and electronic factors.[1] The methoxy groups are electron-donating, activating both ortho positions. However, the C2 position is sterically hindered by the adjacent methoxy group at C3, which can favor cyclization at the less hindered C6 position. Despite this, mixtures of isomers are common, complicating purification.[1][7]
Troubleshooting Guide
Problem 1: My final yield is consistently low, and TLC shows multiple spots.
-
Possible Cause A: Incomplete Cyclization
-
Diagnosis: The intermediate (e.g., diethyl (3,4-dimethoxyanilino)methylenemalonate in the Gould-Jacobs reaction) is a major component in the crude product analysis (TLC, LC-MS). This intermediate is significantly less polar than the final 4-hydroxyquinoline product.
-
Explanation: The cyclization reaction has a high activation energy and requires a specific temperature threshold, typically around 250 °C.[1] Insufficient temperature or reaction time will lead to incomplete conversion.[7][11]
-
Solution:
-
Verify Temperature: Ensure your heating mantle and thermometer are calibrated. Use a solvent with a reliable boiling point (e.g., Dowtherm A, b.p. ~257 °C) to maintain a consistent high temperature.[12]
-
Increase Reaction Time: While the cyclization is often rapid (15-30 minutes), some systems may require longer heating. Monitor the reaction by taking small aliquots (if safe and feasible) and analyzing by TLC until the starting intermediate spot disappears.
-
Method of Addition: Add the intermediate portion-wise or via a dropping funnel to the pre-heated high-boiling solvent. This ensures the intermediate is rapidly heated to the reaction temperature, minimizing decomposition from slow heating.[12]
-
-
-
Possible Cause B: Competing Knorr Synthesis Pathway
-
Diagnosis: You isolate a significant amount of a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline.
-
Explanation: In the Conrad-Limpach synthesis, the initial condensation between the aniline and β-ketoester can occur at either the keto group (leading to the 4-hydroxyquinoline) or the ester group (leading to a β-ketoanilide intermediate). This latter intermediate cyclizes to form a 2-hydroxyquinoline, a pathway known as the Knorr quinoline synthesis. Higher reaction temperatures during the initial condensation favor the Knorr pathway (thermodynamic product), while lower temperatures favor the Conrad-Limpach pathway (kinetic product).[6]
-
Solution:
-
Control Condensation Temperature: Perform the initial condensation of the aniline and β-ketoester at a moderate temperature (e.g., room temperature to 60 °C) before proceeding to the high-temperature cyclization.
-
Use of Catalyst: An acidic catalyst can sometimes favor the formation of the enamine intermediate required for the Conrad-Limpach pathway.[6]
-
-
Problem 2: The crude product is a dark, oily tar that is difficult to purify.
-
Possible Cause: Thermal Degradation and Polymerization
-
Diagnosis: The reaction mixture turns dark brown or black during the cyclization step, and the resulting crude material is intractable and shows significant baseline on TLC and HPLC.
-
Explanation: As discussed in the FAQ, high temperatures can cause decomposition.[1][13] This is exacerbated by localized overheating, presence of oxygen, or acidic/basic impurities.
-
Solution:
-
Inert Atmosphere: Scrupulously maintain an inert atmosphere (N₂ or Ar) throughout the heating process to prevent oxidation.
-
Vigorous Stirring: Ensure efficient mechanical stirring to prevent charring on the flask walls and to maintain a uniform temperature throughout the reaction medium.[10]
-
Solvent Quality: Use high-purity, dry, high-boiling solvents. Impurities in the solvent can initiate side reactions.
-
Purification of Intermediate: Purify the aniline-malonate or aniline-ketoester intermediate before the cyclization step. Removing impurities at this stage can prevent them from catalyzing decomposition at high temperatures.
-
-
Problem 3: Purification by recrystallization is ineffective; a key impurity co-precipitates.
-
Possible Cause: Presence of the Regioisomer
-
Diagnosis: The purified product shows two distinct sets of aromatic signals in the ¹H NMR spectrum, corresponding to the desired 6,7-dimethoxy isomer and the 5,6-dimethoxy byproduct.
-
Explanation: Regioisomers often have very similar physical properties (solubility, polarity), making separation by standard crystallization or silica gel chromatography extremely difficult.[7]
-
Solution:
-
pH-Modulated Extraction: 4-Hydroxyquinolines (or their tautomeric 4-quinolones) are weakly acidic due to the enolic hydroxyl or the N-H proton. Exploit potential small differences in the pKa of the isomeric products. Attempt a careful, fractional pH adjustment during an aqueous workup to selectively precipitate one isomer before the other.
-
Derivatization: If separation is intractable, consider derivatizing the mixture. For example, chlorination of the 4-hydroxy group to 4-chloroquinoline, followed by chromatography, may provide better separation. The desired 4-chloro isomer can then be converted back to the 4-hydroxy product if necessary.
-
Preparative HPLC: For high-purity material on a smaller scale, reversed-phase preparative HPLC is often the most effective method for separating closely related isomers.
-
-
Key Experimental Protocols & Data
Table 1: Effect of Cyclization Conditions on Product Profile
| Parameter | Condition A (Standard) | Condition B (Sub-optimal) | Condition C (Optimized) |
| Solvent | Dowtherm A | Mineral Oil | Dowtherm A |
| Temperature | 250-255 °C | 220-230 °C | 250-255 °C |
| Atmosphere | Nitrogen | Air | Argon |
| Addition Method | Rapid addition of solid | Bulk addition before heating | Slow drip of intermediate dissolved in minimal diphenyl ether |
| Typical Yield | 60-70% | <40% | 75-85% |
| Key Byproduct | 5,6-dimethoxy isomer (~10%) | Unreacted Intermediate (>30%) | 5,6-dimethoxy isomer (~5-8%) |
| Crude Product | Light tan solid | Dark brown oil/tar | Off-white to pale yellow solid |
Protocol 1: Optimized Thermal Cyclization (Gould-Jacobs)
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Dowtherm A (approx. 10 mL per gram of intermediate).
-
Inerting: Flush the system thoroughly with Nitrogen or Argon.
-
Heating: Heat the Dowtherm A to a steady reflux (~255 °C) with vigorous stirring.
-
Addition: Dissolve the diethyl (3,4-dimethoxyanilino)methylenemalonate intermediate in a minimal amount of warm diphenyl ether and add it dropwise to the refluxing Dowtherm A over 15-20 minutes.
-
Reaction: Maintain reflux and stirring for an additional 15 minutes after the addition is complete. Ethanol will distill from the reaction.[12]
-
Cooldown: Allow the reaction mixture to cool to approximately 100 °C.
-
Precipitation: Add petroleum ether or hexane to the warm mixture to precipitate the crude product.
-
Isolation: Allow to cool to room temperature, collect the solid by vacuum filtration, and wash thoroughly with petroleum ether to remove the high-boiling solvent.[12] The isolated solid can then be subjected to further purification (e.g., recrystallization from ethanol or acetic acid).
Visualizing Reaction Pathways
Diagram 1: Gould-Jacobs Reaction & Regioisomeric Byproduct Formation
This diagram illustrates the critical cyclization step from the common intermediate, showing the two possible pathways that lead to the desired product and the primary regioisomeric impurity.
Caption: Competing cyclization pathways in the Gould-Jacobs synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: Diagnostic workflow for addressing low product yields.
References
-
Nilsen, A., et al. (2013). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PLoS ONE, 8(12), e83468. Available from: [Link]
- Google Patents. (1951).US2558211A - Preparation of 4-hydroxyquinoline compounds.
- Google Patents. (2016).CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
St. John-Williams, L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. Available from: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
- Google Patents. (1984).EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
Szabó, N., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6649. Available from: [Link]
-
Al-Trawneh, S. A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3099. Available from: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Google Patents. (2020).CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Coll. Vol. 3, p.580 (1955); Vol. 28, p.77 (1948). Retrieved from [Link]
- Google Patents. (1950).US2504875A - Method for producing 4-hydroxyquinolines.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Retrieved from [Link]
-
Tkachova, V. P., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(xi), 254-264. Available from: [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Purification Challenges of 4-hydroxy-6,7-dimethoxyquinoline
Welcome to the technical support guide for 4-hydroxy-6,7-dimethoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important chemical intermediate. As a key precursor in the synthesis of multi-kinase inhibitors like Cabozantinib, achieving high purity is critical for downstream applications.[1]
This guide moves beyond simple protocols to explain the chemical principles behind the purification challenges and their solutions. We will address common issues encountered during synthesis and workup, providing both troubleshooting steps and detailed experimental workflows.
Section 1: Understanding the Core Challenges & Common Impurities
The purification of 4-hydroxy-6,7-dimethoxyquinoline is primarily complicated by two factors: its inherent chemical properties and the impurities generated during its synthesis.
-
Molecular Structure: The molecule possesses a basic quinoline nitrogen atom and a weakly acidic 4-hydroxy group. This hydroxy group exists in tautomeric equilibrium with its keto form, 6,7-dimethoxy-4(1H)-quinolinone.[2] This dual acidic/basic character can lead to complex behaviors during chromatography and extraction.
-
Synthetic Byproducts: The most common synthetic route is the Gould-Jacobs reaction, which involves the thermal cyclization of an aniline derivative with a malonic ester derivative.[3] High-temperature cyclization reactions (often above 200°C) can generate tarry, dark-colored impurities that are difficult to remove.[1]
Common impurities include:
-
Unreacted Starting Materials: 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate are frequent contaminants.[3]
-
Incomplete Cyclization Products: Side-products from failed ring-closure reactions.
-
Thermal Degradation Products: High-temperature reactions can produce polymeric or tar-like substances.[1]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My compound is showing significant streaking (tailing) on a silica gel TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?
Cause: This is a classic issue for quinoline derivatives. The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This strong, sometimes irreversible, binding leads to tailing and poor resolution.
Solution:
-
Incorporate a Basic Modifier: The most effective strategy is to neutralize the acidic sites on the silica gel. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent system (e.g., Hexane:Ethyl Acetate:NEt₃ 50:50:0.5).[4] This competitive base will interact with the silanol groups, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If a basic modifier is insufficient, switch to a more inert or basic stationary phase.
Q2: How can I effectively remove unreacted 3,4-dimethoxyaniline from my crude product?
Cause: 3,4-dimethoxyaniline is a basic impurity that often co-purifies with the desired product due to its similar aromatic nature.
Solution: Utilize liquid-liquid extraction based on pH differences. Because 3,4-dimethoxyaniline is significantly more basic than the 4-hydroxyquinoline product, it can be selectively protonated and extracted into an acidic aqueous layer.
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) two to three times.[3] The basic aniline will move into the aqueous phase as its hydrochloride salt.
-
Wash the organic layer with brine to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the aniline-free product.
Q3: My product came out of the workup as a persistent oil and refuses to crystallize. What should I do?
Cause: The presence of impurities can inhibit crystal lattice formation. Residual solvent can also act as an "oiling out" agent.
Solution:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of residual solvent. Gentle heating may assist this process.
-
Purify via Column Chromatography: An oily product is often a sign of significant impurities. Purifying the oil via column chromatography (using the methods from Q1) can remove the contaminants that are preventing crystallization.[3] The purified compound may solidify upon complete solvent removal.
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. This can wash away impurities and induce crystallization of your product.
-
Salt Formation: If the freebase is stubbornly an oil, converting it to a salt (e.g., hydrochloride or sulfate) can often produce a stable, crystalline solid.[3]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-hydroxy-6,7-dimethoxyquinoline that I should be aware of?
-
Appearance: Light orange to yellow or green crystalline powder.[7]
-
Melting Point: Approximately 227-231 °C.[8] A broad or depressed melting point is a strong indicator of impurity.
-
Solubility: It has limited solubility. It is slightly soluble in DMSO and methanol, particularly with sonication.[8] This property is key for selecting an appropriate recrystallization solvent.
-
Stability: The compound should be stored at room temperature in an inert atmosphere, protected from light and oxidizing agents.[8][9]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Melting Point | 227-231 °C | [8] |
| Appearance | Light orange to yellow/green solid | [7][8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
Q2: What is a good starting solvent system for column chromatography?
A good starting point for normal-phase chromatography is a mobile phase of moderate polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM). Crucially, always include 0.5-2% triethylamine (NEt₃) in the eluent to prevent streaking. [4][5]
Q3: How can I best assess the purity of my final product?
A combination of methods provides the most reliable assessment:
-
¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct.[10]
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity (e.g., >98.0%).
-
Melting Point: A sharp melting point within the expected range indicates high purity.[8]
Section 4: Key Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% NEt₃).
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Apply to Column: Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
Elute: Begin elution with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Monitor: Collect fractions and monitor them by TLC (using the same eluent system, including the NEt₃) to identify which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Optimized Recrystallization
-
Solvent Selection: Use small test tubes to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and ethyl acetate is often effective for quinoline derivatives.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Section 5: Visualization Workflows
// Decision Node impurity_type [label="What is the primary impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Paths from Decision path_aniline [label="Unreacted Aniline\n(Basic)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_neutral [label="Neutral / Tarry\nByproducts", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_minor [label="Minor Impurities,\nProduct is Solid", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Actions action_extract [label="Perform Acid-Base\nLiquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_column [label="Use Column Chromatography\n(with NEt₃ or Alumina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_recrystal [label="Perform Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end_product [label="Pure 4-hydroxy-6,7-\ndimethoxyquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> impurity_type; impurity_type -> path_aniline [label=" Basic "]; impurity_type -> path_neutral [label=" Neutral "]; impurity_type -> path_minor [label=" Minor "];
path_aniline -> action_extract; path_neutral -> action_column; path_minor -> action_recrystal;
action_extract -> end_product; action_column -> end_product; action_recrystal -> end_product; } end_dot Caption: Decision tree for selecting a primary purification method.
// Step 1 step1 [label="Modify Eluent:\nAdd 0.5-2% Triethylamine (NEt₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decision 1 decision1 [label="Is Streaking Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Step 2 step2 [label="Alternative Stationary Phase:\nTry Neutral or Basic Alumina TLC Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decision 2 decision2 [label="Is Streaking Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Step 3 step3 [label="Change Chromatography Mode:\nConsider Reversed-Phase (C18) TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Nodes end_success [label="Proceed with Column\nChromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Compound may be unstable\non stationary phase.\nConsider other methods.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> step1; step1 -> decision1; decision1 -> end_success [label=" Yes "]; decision1 -> step2 [label=" No "]; step2 -> decision2; decision2 -> end_success [label=" Yes "]; decision2 -> step3 [label=" No "]; step3 -> end_fail; } end_dot Caption: Workflow for troubleshooting poor TLC separation.
References
- Benchchem. (2025).
- LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem.
- Zhang, Q., et al. (2013). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Kovalenko, S., et al. (2019). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides.
- Benchchem. (2025).
- Guidechem. (2023). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?. FAQ - Guidechem.
- Krasovskaya, N.V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- Google Patents. (1951).
- Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4783.
-
Chemsrc. (2023). 4-Hydroxy-6,7-dimethoxyquinoline. Retrieved from [Link]
- Hengyuan Fine Chemical. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline.
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. Benchchem.
- Google Patents. (2020). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 9. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinoline Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. The synthesis of the 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While robust, the Gould-Jacobs reaction, first reported in 1939, is notorious for its demanding conditions, particularly the high-temperature cyclization step, which can present significant challenges for researchers.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the reaction's nuances, enabling you to rationally troubleshoot issues and optimize conditions for your specific substrates. We will delve into the causality behind common experimental failures and offer field-proven solutions to enhance your success rate.
The Gould-Jacobs Pathway: A Mechanistic Overview
The Gould-Jacobs reaction is a multi-step sequence used to prepare 4-hydroxyquinoline derivatives.[1][2] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-quinolone form.[1][2][4]
The overall transformation can be visualized as follows:
Caption: The four key stages of the Gould-Jacobs reaction pathway.
Understanding this sequence is critical, as issues can arise at each distinct stage. The most significant energy barrier is typically the thermal cyclization, which facilitates a 6-electron electrocyclization to form the quinoline ring system.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Gould-Jacobs reaction in a practical, question-and-answer format.
Stage 1: Condensation Issues
Q1: My aniline and diethyl ethoxymethylenemalonate (EMME) are not reacting, or the reaction is very slow. What's going wrong?
A1: This is a common problem often related to the nucleophilicity of your aniline or the reaction conditions.
-
Causality: The first step is a nucleophilic attack from the aniline's amino group onto the EMME.[1] If the aniline has strong electron-withdrawing groups, its nucleophilicity is reduced, slowing the reaction. Steric hindrance at the ortho positions of the aniline can also impede the reaction.
-
Solutions:
-
Increase Temperature: Ensure the reaction is heated sufficiently, typically between 100-130°C.[3]
-
Solvent-Free (Neat) Conditions: Running the reaction neat (without solvent) by simply heating the two reagents together often provides the best results.[5]
-
Microwave Irradiation: For sluggish reactions, microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the mixture.[3][5] A typical starting point is 170°C for 7-10 minutes.[5]
-
Reagent Purity: Ensure your aniline is pure and that the EMME has not degraded.
-
Stage 2: Thermal Cyclization Failures
Q2: I've successfully made the anilidomethylenemalonate intermediate, but the cyclization step is failing. My TLC/LC-MS shows only starting material. Why?
A2: This is the most frequent and critical failure point of the Gould-Jacobs reaction. The cause is almost always insufficient thermal energy.
-
Causality: The intramolecular cyclization is a high-energy electrocyclization that typically requires temperatures exceeding 250°C to overcome the activation barrier.[3][6] Below this threshold, the reaction will not proceed at a practical rate.
-
Solutions:
-
Verify Temperature: Ensure your reaction medium is actually reaching the target temperature. Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A for uniform heat transfer.[3]
-
Optimize Heating Time & Temperature: A systematic optimization is crucial. High temperatures for too long can cause degradation.[7] For example, in a microwave-assisted reaction, 300°C for 5 minutes gave a better yield (47%) than 250°C for 20 minutes (low yield) or 300°C for 20 minutes (28%, due to degradation).[3][7]
-
Use a Catalyst: Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) is an excellent alternative that promotes cyclization under much milder conditions (e.g., 80-100°C for 2 hours), avoiding the need for extreme heat.[5]
-
Q3: I am using a meta-substituted aniline and getting a mixture of two different quinolone regioisomers. How can I control the regioselectivity?
A3: This is a known limitation of the Gould-Jacobs reaction. Cyclization can occur at either ortho position relative to the amino group, and the outcome is governed by a delicate balance of steric and electronic factors.[6][8]
-
Causality: Cyclization will generally occur at the less sterically hindered ortho position. However, the electronic influence of the meta-substituent can direct the reaction to the more nucleophilic ortho position. Often, these factors are in opposition, leading to product mixtures.
-
Solutions:
-
Accept and Separate: In many cases, obtaining a mixture is unavoidable, and the most practical solution is careful chromatographic separation of the isomers.
-
Change the Solvent: The solvent can influence the isomer ratio. For instance, one study noted that changing the cyclization solvent from diphenyl ether to paraffin liquid inverted the ratio of 5-chloro and 7-chloro isomers.[9]
-
Advanced Techniques: For specific substrates, specialized techniques like Flash Vacuum Pyrolysis (FVP) can favor the formation of the kinetic product over the thermodynamic one, offering a potential route to improved regioselectivity.[10]
-
Caption: A decision tree for troubleshooting common Gould-Jacobs reaction issues.
Stage 3 & 4: Workup and Purification
Q4: The reaction worked, but purifying the product from the high-boiling solvent (diphenyl ether) is difficult and leading to yield loss.
A4: This is a common practical hurdle. The high boiling point that makes these solvents effective also makes them difficult to remove.
-
Causality: Solvents like diphenyl ether (b.p. 259°C) cannot be easily removed by rotary evaporation without potentially degrading the product.
-
Solutions:
-
Precipitation/Trituration: After cooling the reaction mixture, add a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether. This will cause the desired quinolone to precipitate while the diphenyl ether remains in solution.[8]
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with more of the non-polar solvent to remove any residual high-boiling solvent.
-
Data-Driven Optimization Strategies
A systematic approach is key to optimizing the Gould-Jacobs reaction. Modern techniques offer significant advantages over classical methods.
Table 1: Comparison of Cyclization Conditions
| Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Conventional Heating | >250 °C | 1-4 hours | Simple setup | Difficult temperature control, potential for degradation, long reaction times.[6] |
| Microwave-Assisted | 250-300 °C | 5-20 minutes | Rapid, precise temperature control, improved yields, high-throughput potential.[3][7] | Requires specialized equipment, pressure buildup can be a concern.[7] |
| Eaton's Reagent | 80-100 °C | ~2 hours | Mild conditions, avoids product degradation, simple procedure.[5] | Reagent is corrosive, requires aqueous workup. |
Experimental Protocols
The following are representative protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classical High-Temperature Cyclization
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor by TLC until the aniline is consumed. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.[3]
-
Cyclization: Add the crude intermediate to a separate flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere (N₂ or Ar). Maintain this temperature for 30-60 minutes.[8]
-
Workup: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Collect the solid by filtration, wash thoroughly with hexanes, and dry.
-
Saponification & Decarboxylation: Reflux the crude quinolone ester with aqueous sodium hydroxide until hydrolysis is complete. Cool the mixture and acidify with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Decarboxylate by heating the solid above its melting point until CO₂ evolution ceases.[3]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess EMME serves as both reagent and solvent.[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).[7]
-
Isolation: After the reaction, cool the vial to room temperature. The product often precipitates directly. Filter the solid and wash with a cold solvent like acetonitrile to remove excess EMME. Dry the product under vacuum.[7]
References
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Gould–Jacobs reaction. Wikiwand. [Link]
-
Gould-Jacobs-Reaktion. Wikipedia (German). [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Gould–Jacobs Reaction. ResearchGate. [Link]
-
Gould-Jacobs Reaction. Merck Index via Wiley Online Library. [Link]
-
Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]
-
Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF. ResearchGate. [Link]
-
Síntesis de quinolinas de Gould-Jacobs. Wikipedia (Spanish). [Link]
-
Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]
-
Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. ACS Publications. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of Cabozantinib Intermediates
Welcome to the technical support center for the synthesis of key intermediates for Cabozantinib (XL-184). This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution. Our focus is on a common and effective synthetic pathway, breaking it down into its critical stages.
Overall Synthetic Workflow
The synthesis of Cabozantinib can be logically divided into the preparation of two key fragments followed by their final coupling. This modular approach allows for optimization at each stage.
Caption: High-level workflow for Cabozantinib synthesis.
Section 1: Synthesis of the Quinoline Core - 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
This intermediate forms the backbone of Cabozantinib. Its synthesis is multi-step, with the final nucleophilic aromatic substitution (SNAr) being a frequent point of difficulty.
FAQ 1.1: Why is my Gould-Jacobs reaction to form 6,7-dimethoxyquinolin-4-ol (the quinolone precursor) low-yielding and producing tar-like impurities?
Potential Causes & Solutions:
-
Causality: The classical Gould-Jacobs reaction involves the condensation of an aniline (3,4-dimethoxyaniline) with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization (typically >240 °C in Dowtherm A or diphenyl ether).[1] These harsh conditions often lead to thermal decomposition and polymerization of reactants and intermediates, resulting in the characteristic dark, tarry byproducts that complicate purification.[1]
-
Troubleshooting & Protocol Recommendations:
-
Strict Temperature Control: Ensure the cyclization temperature does not significantly overshoot the target. Use a well-controlled heating mantle with a thermocouple placed directly in the reaction vessel.
-
Inert Atmosphere: The reaction is sensitive to oxidation at high temperatures. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the heating process to minimize oxidative side products.
-
Alternative Synthetic Routes: Modern methods often bypass the high-temperature cyclization. For instance, starting from 1-(3,4-dimethoxyphenyl)ethanone, one can perform nitration, reduction, and then cyclization under milder conditions, which can improve yield and purity.[2]
-
FAQ 1.2: The SNAr reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol is sluggish, incomplete, or fails entirely. What is going wrong?
Potential Causes & Solutions:
-
Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The reaction rate is dependent on three main factors: (1) the activation of the quinoline ring by the electron-withdrawing nitrogen, (2) the nucleophilicity of the attacking species (the phenoxide ion of 4-aminophenol), and (3) the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex). Incomplete deprotonation of 4-aminophenol is the most common reason for failure.
-
Troubleshooting & Protocol Recommendations:
-
Choice of Base is Critical: A base is required to deprotonate the hydroxyl group of 4-aminophenol, forming the much more potent phenoxide nucleophile.
-
Weak Bases (e.g., K₂CO₃, Et₃N): Often insufficient to achieve full deprotonation, leading to slow or incomplete reactions.
-
Strong Bases (e.g., NaH, Sodium tert-butoxide): Highly effective. Sodium hydride (NaH) in an aprotic polar solvent like DMSO or DMAc is a robust system that ensures complete formation of the nucleophile.[2][3]
-
-
Solvent Selection: The solvent must be aprotic and polar to solvate the cation of the base and stabilize the reaction intermediate.
-
Ensure Anhydrous Conditions: Water will react with strong bases like NaH and can also compete as a nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Optimization: These reactions often require elevated temperatures (100-125 °C) to proceed at a reasonable rate.[2] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Caption: Competing reaction pathways in side-chain synthesis.
Section 3: Final Coupling to Cabozantinib
This is the final step where the two key fragments are joined via an amide bond. The efficiency of this step is paramount for the overall yield.
FAQ 3.1: The final amide coupling reaction has a low yield. Should I use an acid chloride intermediate or a peptide coupling agent?
Potential Causes & Solutions:
-
Causality: The final step involves forming an amide bond between the aniline nitrogen of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the carboxylic acid of the side chain (after hydrolysis of the methyl ester). This requires activation of the carboxylic acid. The choice of activation method significantly impacts yield and purity.
-
Troubleshooting & Protocol Recommendations:
-
Acid Chloride Route: Converting the side-chain carboxylic acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) creates a highly reactive species. However, this route is known to generate a number of impurities and can result in significant yield loss (>15%) during purification. [5]This method is often less desirable for complex molecules.
-
Peptide Coupling Agents: This is the preferred modern approach. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with an additive like N,N-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ under much milder conditions. [6][7]This method generally produces fewer byproducts and leads to cleaner reactions and higher yields.
-
Direct Condensation from Ester: Some methods achieve the final coupling by directly reacting the aniline intermediate with the methyl ester of the side chain. This requires a strong base (e.g., two equivalents of sodium methoxide) and azeotropic removal of the methanol byproduct to drive the reaction to completion. [3]
Coupling Method Pros Cons Recommended For Acid Chloride Highly reactive, drives reaction quickly. Prone to side reactions, generates impurities, harsh reagents. [5] Robust substrates, process scale with good control. Peptide Coupling Mild conditions, high yields, low impurity profile. [6] Reagents can be expensive. Lab scale, complex molecules, high purity targets. | Direct Ester Condensation | Fewer synthetic steps. | Requires strong base, high temp, azeotropic removal. [3]| Optimized process chemistry. |
-
Experimental Protocols
Protocol 1: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline[2]
-
To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and 4-aminophenol (1.1 eq) in dimethyl sulfoxide (DMSO), add sodium hydroxide (1.2 eq) at room temperature (25-30 °C).
-
Heat the reaction mixture to 120-125 °C and maintain stirring for 4 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the mixture to 20-25 °C.
-
Slowly add water to precipitate the product.
-
Stir the resulting slurry for 3 hours.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title compound.
Protocol 2: Final Coupling using EDC/DMAP[6]
-
Dissolve 4-((6,7-dimethoxy-4-quinolyl)oxy)aniline hydrochloride (1.0 eq) and 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add N,N-Dimethylaminopyridine (DMAP) (1.5 eq) and EDC·HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature (25-30 °C) for 5 hours or until completion as monitored by TLC/LC-MS.
-
Upon completion, add water to the reaction mixture and stir for 2 hours.
-
Filter the precipitated solid, wash with water, and then with a minimal amount of DCM to remove residual impurities.
-
Dry the solid under vacuum to yield Cabozantinib base.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 6. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
preventing the formation of impurities in 4-hydroxy-6,7-dimethoxyquinoline synthesis
Technical Support Center: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
Welcome to the technical support center for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the formation of critical impurities during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and optimized protocols to ensure high purity and yield.
Section 1: Understanding the Synthetic Pathway and Critical Impurity Hotspots
The most common and industrially relevant route to 4-hydroxy-6,7-dimethoxyquinoline is the Gould-Jacobs reaction.[1][2] This pathway involves four key transformations, each presenting unique challenges and potential for impurity generation. Understanding these hotspots is the first step toward effective control.
The overall synthesis workflow is as follows:
Caption: Gould-Jacobs synthesis workflow for 4-hydroxy-6,7-dimethoxyquinoline.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a question-and-answer format, providing explanations for the root causes and actionable solutions.
FAQ 1: The thermal cyclization (Step 2) produces a low yield and a significant amount of black, tarry material. What is happening and how can I prevent it?
Answer: This is the most common and critical issue in the Gould-Jacobs synthesis. The high temperatures required for the intramolecular cyclization of the anilinomethylenemalonate intermediate can also cause thermal degradation.
Root Cause Analysis:
-
Excessive Temperature or Prolonged Heating: The reaction requires a high activation energy, typically around 250°C. However, exceeding this temperature or holding the reaction at this temperature for too long leads to polymerization and decomposition of both the starting intermediate and the quinolone product.
-
Atmospheric Oxygen: The presence of oxygen at high temperatures can promote oxidative side reactions, leading to the formation of colored, high-molecular-weight impurities.
-
Low-Purity Intermediate: Impurities carried over from the condensation step can act as catalysts for degradation at high temperatures.
Preventative Measures & Optimization:
-
Precise Temperature Control: The use of a high-boiling, thermally stable solvent provides superior temperature control compared to neat (solvent-free) reactions. Diphenyl ether or Dowtherm A are standard choices for this step, as they maintain a stable reflux at approximately 250-260°C.[3][4] This prevents localized overheating.
-
Inert Atmosphere: Always conduct the cyclization under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.[3]
-
Reaction Time: The reaction should be monitored closely by a suitable analytical method (e.g., TLC or HPLC). Once the consumption of the starting intermediate plateaus, the reaction should be cooled promptly to prevent product degradation. Microwave-assisted synthesis can dramatically shorten reaction times, potentially reducing degradation.[5][6]
-
Purification of Intermediate A: Ensure the anilinomethylenemalonate intermediate is of high purity before proceeding to the high-temperature cyclization. Recrystallizing the intermediate can significantly improve the yield and purity of the subsequent step.
| Parameter | Standard Conditions | Optimized Conditions | Rationale |
| Temperature | 250-280°C (neat) | 250°C (in Diphenyl Ether) | Prevents overheating and charring.[3] |
| Atmosphere | Air | Nitrogen or Argon | Minimizes oxidative degradation.[3] |
| Reaction Time | 1-3 hours | 30-60 minutes (Monitor by TLC/HPLC) | Avoids prolonged heating and product decomposition. |
FAQ 2: My final product is contaminated with the 3-carboxylate ester (Intermediate B) or the 3-carboxylic acid (Intermediate C). How do I ensure complete hydrolysis and decarboxylation?
Answer: The presence of these intermediates indicates incomplete reactions in Step 3 (Saponification) or Step 4 (Decarboxylation). These steps must be driven to completion to achieve high purity.
Troubleshooting Incomplete Saponification (Step 3):
-
Root Cause: Ester hydrolysis (saponification) is a reversible reaction under acidic conditions but is effectively irreversible under basic conditions because the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack.[7][8][9] Incomplete reaction is typically due to insufficient base, insufficient water, or inadequate reaction time/temperature.
-
Solution:
-
Stoichiometry: Use a molar excess of a strong base (e.g., 3-4 equivalents of NaOH or KOH).
-
Solvent System: A mixture of ethanol and water is often used to ensure solubility of both the ester and the inorganic base.[10][11]
-
Temperature: Heating the reaction mixture to reflux (typically 80-100°C) is necessary to achieve a reasonable reaction rate.
-
Monitoring: Monitor the disappearance of the starting ester (Intermediate B) by TLC or HPLC before proceeding with workup.
-
Troubleshooting Incomplete Decarboxylation (Step 4):
-
Root Cause: The thermal decarboxylation of the 3-carboxylic acid requires high temperatures, often approaching those of the cyclization step. Insufficient heat or time will result in residual starting material.
-
Solution:
-
Temperature: This step is often performed in the same high-boiling solvent (e.g., Diphenyl ether) used for cyclization, by heating to 230-250°C until gas evolution (CO2) ceases.
-
Alternative Two-Step Process: A common industrial practice is to isolate the 3-carboxylate ester (Intermediate B), perform the saponification to get the 3-carboxylic acid salt (Intermediate C), and then acidify and heat the isolated acid in a high-boiling solvent for decarboxylation. This compartmentalizes the steps and allows for purification at each stage.
-
Catalysis: While often performed thermally, certain decarboxylation reactions can be facilitated by catalysts like copper powder, though this adds a component that must be removed later.[12]
-
Caption: Troubleshooting decision tree for common synthesis impurities.
FAQ 3: How can I effectively purify the final 4-hydroxy-6,7-dimethoxyquinoline product?
Answer: Purification is critical for removing any remaining starting materials, intermediates, or degradation products. The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for industrial-scale purification due to its efficiency and cost-effectiveness.
-
Solvent Selection: The key is finding a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. A mixture of ethanol and ethyl acetate, or methanol, has been reported to be effective for quinoline derivatives.[13][14]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, a small amount of activated carbon can be added and filtered off while hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.[15]
-
-
Column Chromatography: This method provides the highest level of purity and is excellent for separating compounds with similar polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by preliminary TLC analysis.
-
Section 3: Optimized Experimental Protocol
This protocol integrates the preventative measures discussed above to provide a robust method for synthesizing high-purity 4-hydroxy-6,7-dimethoxyquinoline.
Step 1: Synthesis of Diethyl 2-(((3,4-dimethoxyphenyl)amino)methylene)malonate (Intermediate A)
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEMM) (1.05 eq).
-
Add ethanol as a solvent to facilitate mixing.
-
Heat the mixture to reflux (approx. 80°C) for 1-2 hours.
-
Monitor the reaction by TLC until the 3,4-dimethoxyaniline spot has disappeared.
-
Cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be recrystallized from ethanol for higher purity before the next step.
Step 2 & 4 (Combined): Thermal Cyclization and Decarboxylation
This combined procedure is efficient but requires careful monitoring. For maximal control, perform Step 3 between cyclization and decarboxylation.
-
To a three-neck flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add diphenyl ether.
-
Heat the diphenyl ether to 250°C under a steady stream of nitrogen.
-
Slowly add the purified Intermediate A (from Step 1) in portions to the hot solvent. Vigorous evolution of ethanol should be observed.
-
After the addition is complete, maintain the temperature at 250°C for 30-45 minutes to complete the cyclization.
-
Hydrolysis Step: Cool the mixture to 100°C. Carefully add a solution of NaOH (4.0 eq) in water/ethanol. Heat to reflux for 2-3 hours to saponify the ester.
-
Decarboxylation Step: After saponification is complete (monitored by TLC), carefully re-heat the mixture to 250°C to drive off the water/ethanol and initiate decarboxylation. Maintain this temperature until CO2 evolution ceases.
-
Cool the reaction mixture to room temperature. Dilute with hexane to precipitate the crude product.
-
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry.
Step 5: Final Purification by Recrystallization
-
Transfer the crude, dry product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol or an ethanol/ethyl acetate mixture to completely dissolve the solid.
-
If the solution is highly colored, treat with a small amount of activated carbon and perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the pure white to off-white crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Syntheses. Gould-Jacobs Reaction. [Link]
-
Hirao, I., Yamaguchi, M., & Kawazoe, Y. STUDIES ON THE SYNTHESIS OF QUINOLINE. Memoirs of the Kyushu Institute of Technology, Engineering. [Link]
- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
National Center for Biotechnology Information. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
IntechOpen. HYDROLYSIS REACTIONS. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]
-
National Center for Biotechnology Information. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
ResearchGate. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Hengyuan Fine Chemical. 4-Hydroxy-6,7-dimethoxyquinoline. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
-
National Center for Biotechnology Information. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Journal of the American Chemical Society. Copper-quinoline decarboxylation. [Link]
-
ACS Publications. Decarboxylation of Malonic Acid in Quinoline and Related Media. [Link]
-
National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]
- Google Patents.
-
Chemsrc. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 14. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of Dimethoxyquinoline Derivatives
Welcome to the technical support center for the synthesis of dimethoxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to help you navigate the complexities of catalyst selection and reaction optimization to achieve high yields and purity in your synthetic endeavors.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific challenges you may encounter during the synthesis of dimethoxyquinoline derivatives, with a focus on catalyst-related issues.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue. The underlying cause often relates to catalyst activity, reaction conditions, or substrate purity.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | 1. Use a fresh batch of catalyst: Catalysts can degrade over time due to improper storage or handling. 2. Increase catalyst loading: A modest increase (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[1] 3. Consider alternative catalysts: For Friedländer synthesis, modern approaches with ionic liquids, metal-organic frameworks, or nanocatalysts can offer higher efficiency.[1][2] For instance, choline hydroxide in water has shown high yields for related heterocyclic compounds.[1] |
| Inappropriate Reaction Temperature | 1. Optimize temperature incrementally: Gradually increase the temperature in 10°C increments, monitoring the reaction by Thin-Layer Chromatography (TLC).[1] 2. Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[1][3] |
| Poor Solubility of Reactants | 1. Switch to a more suitable solvent: For reactants with poor solubility, consider using a more polar solvent like DMF or ethanol.[1] 2. Solvent-free conditions: In some cases, using an ionic liquid that acts as both the catalyst and reaction medium can provide excellent results.[1] |
| Incomplete Reaction | 1. Extend the reaction time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.[1] |
Problem 2: Formation of Significant Side Products or Tar
The formation of side products or tar can complicate purification and reduce the yield of the desired dimethoxyquinoline derivative.
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | 1. Lower the reaction temperature: This can increase selectivity and minimize the degradation of starting materials and products.[1] 2. Use a milder catalyst: For example, gold(III)-catalyzed reactions can often proceed under milder conditions.[1] 3. In Skraup synthesis: The reaction is notoriously exothermic. Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor and reduce charring.[4][5] |
| Self-Condensation of Ketones (Aldol Condensation) | 1. Optimize catalyst choice: The choice of catalyst can influence the relative rates of the desired reaction and side reactions. 2. Modify reaction conditions: Adjusting the temperature or the rate of addition of reactants can sometimes minimize self-condensation. |
| Polymerization | 1. Control temperature: Avoid excessively high temperatures, which can promote polymerization.[4] 2. Use a moderator in Skraup synthesis: Ferrous sulfate can help control the reaction rate and reduce tar formation.[4] |
Problem 3: Catalyst Deactivation
Catalyst deactivation can lead to a decline in reaction rate and overall yield over time, particularly in continuous or large-scale processes.
| Potential Cause | Suggested Solution |
| Coking | 1. Regenerate the catalyst: For heterogeneous catalysts, coking can often be reversed by calcination. This involves carefully heating the catalyst in the presence of air or an oxygen/nitrogen mixture to burn off carbon deposits.[6][7] |
| Poisoning | 1. Purify starting materials: Ensure that all reactants and solvents are free from impurities that could act as catalyst poisons.[7] 2. Use a guard bed: In continuous flow systems, a guard bed can be used to remove poisons before they reach the main catalytic reactor. |
| Sintering | 1. Operate at lower temperatures: High temperatures can cause the small metal particles of a supported catalyst to agglomerate, reducing the active surface area.[8] 2. Choose a more thermally stable support: The choice of support material can significantly impact the catalyst's resistance to sintering. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of dimethoxyquinoline derivatives.
Q1: What are the most common synthetic routes to dimethoxyquinoline derivatives, and what catalysts are typically used?
A1: Several named reactions are commonly employed:
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, ZnCl₂) and bases (e.g., KOH, NaOH).[6][9]
-
Skraup Synthesis: This method produces quinolines from an aromatic amine, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[5][10] Ferrous sulfate is often used to moderate the highly exothermic reaction.[4][5]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone.[10]
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[10]
Modern approaches also utilize transition-metal catalysts (e.g., palladium, copper) and nanocatalysts to improve yields and reaction conditions.[6][11]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific experimental needs:
-
Homogeneous catalysts are in the same phase as the reactants, often leading to high selectivity and milder reaction conditions. However, their separation from the product can be challenging.[6]
-
Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase), which allows for easy separation and recycling.[6] This makes them well-suited for large-scale and more environmentally friendly processes.[6]
Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?
A3: Yes, there is a growing interest in developing greener synthetic methods. This includes:
-
Using water as a solvent: Water is a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[1]
-
Solvent-free conditions: Some reactions can be performed without a solvent, often with thermal or microwave heating, which reduces waste.[12][13]
-
Utilizing greener catalysts: Researchers are exploring the use of solid acid catalysts, nanocatalysts, and biocatalysts to replace harsh mineral acids.[13][14]
Q4: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve regioselectivity?
A4: Regioselectivity can be a challenge with unsymmetrical ketones. To control it, consider:
-
Steric Hindrance: Bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can favor the formation of one regioisomer.[15]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity.[15] For instance, some amine catalysts have been shown to be effective in directing the reaction towards a specific isomer.[15]
-
Substrate Modification: Introducing certain functional groups on the ketone can direct the cyclization to a specific position.[15]
III. Experimental Protocols and Workflows
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This two-stage protocol outlines the synthesis of a key intermediate for many dimethoxyquinoline derivatives.[16][17][18]
Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline [17]
-
Nitration: Start with 3,4-dimethoxyacetophenone and perform a nitration reaction to obtain 2-nitro-4,5-dimethoxyacetophenone.
-
Condensation: Condense the nitrated product with N,N-dimethylformamide dimethyl acetal.
-
Reduction and Cyclization: Carry out a hydrogenation reaction, followed by molecular reduction and cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline. A common catalyst for the hydrogenation step is Raney Nickel or Palladium on carbon.[17][19]
Stage 2: Chlorination [16][17]
-
Chlorination: Chlorinate the 4-hydroxy-6,7-dimethoxyquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) to obtain 4-chloro-6,7-dimethoxyquinoline.
Protocol 2: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives[20][21]
This protocol describes the final step in synthesizing a class of potent c-Met inhibitors.
-
Reaction Setup: In a suitable reaction vessel, combine 4-chloro-6,7-dimethoxyquinoline and the desired substituted aniline.
-
Solvent and Reflux: Add a suitable solvent, such as isopropanol, and heat the mixture to reflux.[20]
-
Monitoring and Work-up: Monitor the reaction's progress by TLC. Once complete, cool the reaction mixture and isolate the product, which may involve filtration and washing.
Workflow Diagrams
Caption: Synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.
Caption: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 4-Hydroxyquinoline Isomers
Welcome to the Technical Support Center for the characterization of 4-hydroxyquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of these versatile compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and accuracy of your research.
Introduction: The Challenge of Isomerism and Tautomerism
4-Hydroxyquinoline and its derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] However, their characterization is frequently complicated by two key factors: the potential for multiple positional isomers during synthesis and the existence of tautomeric equilibria.[2][3]
4-Hydroxyquinoline can exist in equilibrium with its tautomer, 4-quinolone.[2] In many solution-phase and solid-state conditions, the keto (4-quinolone) form is the major tautomer.[4][5] This tautomerism significantly influences the spectroscopic properties and reactivity of the molecule, often leading to ambiguous characterization if not properly addressed. Furthermore, synthetic routes like the Camps cyclization can yield a mixture of 2- and 4-hydroxyquinoline isomers, demanding robust analytical methods for their differentiation.[2][3]
This guide will directly address these challenges, providing practical solutions and the underlying scientific principles to overcome them.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: My Conrad-Limpach or Camps cyclization is producing a mixture of isomers. How can I improve the regioselectivity?
A1: This is a common issue. The regioselectivity of these cyclization reactions is highly dependent on reaction conditions.[3]
-
For Conrad-Limpach Synthesis: Temperature is a critical factor. Higher temperatures (around 250°C) generally favor the formation of 4-hydroxyquinolines, while lower temperatures can lead to the formation of 2-hydroxyquinoline isomers (Knorr synthesis).[6] The choice of solvent can also play a role; high-boiling, inert solvents are often preferred.[6]
-
For Camps Cyclization: The choice of base and solvent is crucial in directing the cyclization. A systematic optimization of the base (e.g., sodium hydroxide, potassium carbonate) and reaction temperature should be performed to favor the desired 4-hydroxyquinoline isomer.[3]
Q2: I'm observing a low yield in my 4-hydroxyquinoline synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from incomplete reactions, side reactions, or product degradation.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed. If the reaction stalls, consider increasing the reaction time or temperature.
-
Side Reactions: The formation of polymeric materials or alternative cyclization products can reduce the yield of the desired isomer. Careful control of temperature and the use of high-purity starting materials can mitigate these side reactions.
-
Purification Losses: Optimize your purification strategy. Recrystallization from an appropriate solvent system is often effective for isolating the pure product. If isomers are present, column chromatography may be necessary.[7]
Analytical Characterization
Q3: My 1H NMR spectrum of 4-hydroxyquinoline is showing broad peaks, or the integration doesn't match the expected structure. What's happening?
A3: This is a classic indicator of tautomerism or the presence of multiple isomers in your sample.
-
Tautomeric Equilibrium: The interconversion between the 4-hydroxyquinoline and 4-quinolone forms can lead to line broadening in the NMR spectrum, particularly for the protons near the site of tautomerization.[8] Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) can sometimes shift the equilibrium and result in sharper signals.[9]
-
Isomeric Mixture: If your synthesis produced a mixture of, for example, 2-hydroxy and 4-hydroxy isomers, you will see overlapping signals. A 2D NMR experiment like COSY or HSQC can help in assigning the protons to their respective spin systems.
-
pH Effects: The protonation state of the molecule can influence its NMR spectrum. Traces of acid or base in the NMR solvent can lead to peak shifting or broadening.
Q4: I'm having trouble distinguishing between 4-hydroxyquinoline isomers using mass spectrometry. What techniques can I use?
A4: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.
-
Collision-Induced Dissociation (CID): By carefully optimizing the collision energy, you can often generate unique fragment ions for each isomer.
-
Higher-Energy Collisional Dissociation (HCD): This technique can provide complementary fragmentation information to CID.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge, which can often differentiate between isomers before they enter the mass spectrometer.
-
Ultraviolet Photodissociation (UVPD): UVPD can induce different fragmentation pathways compared to CID and HCD, potentially revealing unique fragments for isomeric differentiation.[10]
Troubleshooting Guides
Guide 1: Differentiating 2- and 4-Hydroxyquinoline Isomers
Issue: Inability to confirm the identity of the major product from a synthesis expected to yield 4-hydroxyquinoline.
Troubleshooting Workflow:
Caption: Workflow for differentiating hydroxyquinoline isomers.
Detailed Steps:
-
NMR Spectroscopy:
-
Dissolve the sample in DMSO-d6. This solvent can help to sharpen exchangeable proton signals.
-
Acquire a high-resolution 1H NMR spectrum. For 4-hydroxyquinoline, expect characteristic signals for the protons on the quinoline ring system.[9]
-
If signals are well-resolved, compare the chemical shifts and coupling constants to literature values for 2- and 4-hydroxyquinoline.
-
If the 1D spectrum is ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will definitively confirm the connectivity of the atoms in each isomer.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Develop a reversed-phase HPLC method to separate the isomers. A C18 column with a mobile phase of water and acetonitrile, often with a modifier like formic acid, is a good starting point.[11][12]
-
Analyze the separated isomers by tandem mass spectrometry (MS/MS). The fragmentation patterns of 2- and 4-hydroxyquinoline are expected to differ due to the different positions of the hydroxyl group.
-
Guide 2: Addressing Tautomerism in Spectroscopic Data
Issue: Spectroscopic data (NMR, IR) is inconsistent with a single, pure compound, suggesting the presence of tautomers.
Troubleshooting Workflow:
Caption: Workflow for investigating tautomerism.
Detailed Steps:
-
Infrared (IR) Spectroscopy:
-
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of an O-H stretch (from the 4-hydroxyquinoline form), while a strong, sharp absorption band around 1650-1700 cm⁻¹ suggests a C=O stretch (from the 4-quinolone form). Observing both, or a dominant C=O peak, points towards the tautomeric equilibrium.[13]
-
-
Solvent-Dependent NMR Studies:
-
The position of the tautomeric equilibrium is often solvent-dependent.
-
Acquire 1H NMR spectra in a non-polar aprotic solvent (like CDCl3), a polar aprotic solvent (like DMSO-d6), and a polar protic solvent (like methanol-d4).
-
Significant changes in chemical shifts, coupling constants, and peak broadening between these spectra provide strong evidence for a dynamic tautomeric equilibrium.[14]
-
Experimental Protocols
Protocol 1: Baseline Characterization by 1H and 13C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 4-hydroxyquinoline isomer and dissolve it in 0.6 mL of deuterated solvent (e.g., DMSO-d6).
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum at a field strength of at least 400 MHz.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to 1H NMR to obtain adequate signal intensity.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the 1H NMR signals and assign the chemical shifts for both 1H and 13C spectra based on literature values and predicted spectra.[15]
-
Table 1: Representative 1H NMR Chemical Shifts (ppm) for 4-Hydroxyquinoline in DMSO-d6 [9]
| Proton | Chemical Shift (ppm) |
| H2 | ~6.12 |
| H3 | ~7.97 |
| H5 | ~8.17 |
| H6 | ~7.36 |
| H7 | ~7.61 |
| H8 | ~7.68 |
| OH/NH | ~11.91 |
Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument.
Protocol 2: Isomer Separation by Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
-
Detection:
-
Use a Diode Array Detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Couple the HPLC system to a mass spectrometer for definitive peak identification.
-
Conclusion
The successful characterization of 4-hydroxyquinoline isomers requires a multi-faceted analytical approach that acknowledges the inherent challenges of isomerism and tautomerism. By combining careful synthetic design with robust spectroscopic and chromatographic techniques, researchers can confidently elucidate the structure and purity of these important compounds. This guide serves as a foundational resource to anticipate and overcome common pitfalls, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Wikipedia. 4-Quinolone. [Link]
-
Gomes, M. J., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences. [Link]
-
Gomes, M. J., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]
-
Gomes, M. J., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]
-
PubChem. 4-Hydroxyquinoline. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). [Link]
-
ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]
-
ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Link]
-
PubMed. A new synthesis of 2,4-dihydroxyquinoline. [Link]
-
PubMed. The chemistry of 4-hydroxyquinolines. [Link]
-
RSC Publishing. Gas-phase tautomerism of hydroxyquinolines and hydroxypyridines. [Link]
-
ResearchGate. A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. [Link]
-
ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]
- Google Patents.
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
SpectraBase. 4-Hydroxyquinoline - Optional[15N NMR] - Chemical Shifts. [Link]
-
SpectraBase. 4-Hydroxyquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Google Patents.
-
Chromatography Forum. separation of positional isomers. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Link]
-
ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
- Google Patents.
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 10. lcms.cz [lcms.cz]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
Technical Support Center: Strategies to Improve Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Quinolines are a cornerstone of medicinal chemistry and materials science, but controlling the precise placement of substituents on the heterocyclic core remains a significant experimental hurdle.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and optimized procedures to help you gain control over your reaction outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
Before diving into specific synthesis methods, let's address the core principles that govern the regiochemical outcome of these reactions.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in classical quinoline syntheses?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring dictates the nucleophilicity of the ortho-positions. Cyclization will preferentially occur at the more electron-rich, and thus more nucleophilic, carbon.
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl partner can physically block one reaction pathway, favoring cyclization at the less sterically encumbered position to form the less hindered product.[1][4]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and particularly reaction temperature can dramatically influence the reaction pathway.[1] These factors can shift the balance between kinetic and thermodynamic control, leading to different major products.
Troubleshooting Guides for Common Quinoline Syntheses
This section provides specific, actionable advice for controlling regioselectivity in the most common quinoline synthesis reactions.
The Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5] The primary regiochemical challenge arises when an unsymmetrical ketone is used, which can enolize in two different directions.
Q: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I favor the formation of a single product?
A: This is a classic challenge in Friedländer chemistry. The key is to influence which α-methylene group of the ketone participates in the initial condensation. Here are several field-proven strategies:
-
Strategy 1: Catalyst Control. The choice of catalyst is paramount. While traditional acid or base catalysis often gives mixtures, specific catalysts can provide excellent selectivity.[5]
-
Amine Catalysis: Using a chiral phosphoric acid or a secondary amine catalyst like pyrrolidine can effectively direct the reaction.[5][6]
-
Ionic Liquids: Ionic liquids have been shown to promote regiospecific synthesis, likely by organizing the transition state in a way that favors one isomer.[5][6]
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can enhance regioselectivity by providing rapid and uniform heating, which can favor a specific kinetic pathway.[6][7]
-
-
Strategy 2: Substrate Modification. If catalyst screening is unsuccessful, modifying the ketone substrate can provide absolute control.
-
Strategy 3: Reaction Condition Optimization.
-
Systematically varying the solvent and temperature can identify conditions that favor one isomer. For instance, in some amine-catalyzed reactions, higher temperatures have been observed to increase regioselectivity.[6]
-
Caption: Troubleshooting workflow for Friedländer synthesis.
The Combes, Skraup, and Doebner-von Miller Syntheses
These classical methods all involve the acid-catalyzed cyclization of an aniline derivative. The primary regioselectivity issue arises when using a meta-substituted aniline, which presents two non-equivalent ortho-positions for the final ring closure, potentially leading to mixtures of 5- and 7-substituted quinolines.
Q: My Combes/Skraup reaction with 3-methoxyaniline is giving a mixture of the 5- and 7-methoxyquinoline products. How can I improve selectivity?
A: This outcome is determined during the rate-determining electrophilic aromatic annulation step.[3] The substituent on the aniline ring directs the cyclization. The key to control is understanding and manipulating the electronic and steric factors that stabilize the transition state for this cyclization.
-
Understanding Substituent Effects:
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃: These groups are ortho, para-directing. They activate the ortho-positions (C2 and C6) and the para-position (C4) towards electrophilic attack. In a meta-substituted aniline, this means the C2 and C6 positions are most activated. Cyclization at C2 yields the 7-substituted quinoline, while cyclization at C6 yields the 5-substituted quinoline.
-
Electron-Withdrawing Groups (EWGs) like -Cl, -NO₂: These groups are deactivating and meta-directing. They make electrophilic attack less favorable overall but direct it away from the positions ortho and para to themselves.
-
-
Strategy 1: Leverage Electronic Bias. For an EDG like methoxy, both the 5- and 7-isomers are electronically favored. However, the 7-substituted isomer is often the major product due to steric factors. The cyclizing intermediate is bulky, and attack at the position ortho to the substituent (leading to the 5-isomer) is often more sterically hindered than attack at the position para to the substituent (leading to the 7-isomer).
-
Strategy 2: Choice of Acid Catalyst. The strength and type of acid catalyst can influence the product ratio.[4][8]
-
Strong Protic Acids (H₂SO₄, PPA): Often used in Combes synthesis, these promote cyclization under harsh conditions, which may favor the thermodynamically more stable product.[9][10]
-
Lewis Acids (ZnCl₂, HCl): Used in the Doebner-Miller synthesis, these can offer different selectivity profiles.[11]
-
Trifluoroacetic Acid (TFA): In some modern variations of the Doebner-von Miller synthesis, TFA has been shown to reverse the "standard" regiochemistry by favoring a 1,2-addition mechanism over the typical 1,4-addition.[12][13][14]
-
Caption: Steric hindrance favors the 7-substituted isomer.
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of an aniline with a β-ketoester and is unique in that reaction conditions can be tuned to produce either a 4-quinolone or a 2-quinolone.[15][16]
Q: How can I selectively synthesize either the 4-quinolone (Conrad-Limpach product) or the 2-quinolone (Knorr product) from the same starting materials?
A: This is a classic example of kinetic versus thermodynamic control. The regioselectivity is determined by the initial point of attack of the aniline on the β-ketoester and the subsequent cyclization conditions.[17]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline, acting as a nucleophile, preferentially attacks the more electrophilic ketone carbonyl. This leads to a β-aminoacrylate intermediate, which upon heating, cyclizes to form the 4-quinolone (Conrad-Limpach product).[16][17]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 140 °C), the reaction is under thermodynamic control. While the initial attack at the ketone is reversible, the attack at the less reactive ester carbonyl is not.[17] This leads to the formation of a more stable β-ketoanilide intermediate. Subsequent cyclization of this intermediate yields the thermodynamically preferred 2-quinolone (Knorr product).[15]
| Temperature | Control Type | Initial Attack Site | Intermediate | Final Product |
| Low (RT) | Kinetic | Ketone Carbonyl | β-Aminoacrylate | 4-Quinolone |
| High (~140°C) | Thermodynamic | Ester Carbonyl | β-Ketoanilide | 2-Quinolone |
Modern Catalytic Approaches for Enhanced Regioselectivity
While classical methods are robust, modern transition-metal-catalyzed reactions offer novel mechanistic pathways that can provide superior regiocontrol, often under milder conditions.
Q: Are there modern catalytic methods that offer better regioselectivity than classical approaches, especially for functionalizing the quinoline core directly?
A: Absolutely. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of pre-formed quinoline rings.[18][19]
-
Directing Group Strategy: The most common strategy involves using the quinoline nitrogen atom, often as an N-oxide, as an innate directing group. This directs the metal catalyst to a specific C-H bond, typically at the C2 or C8 position.
-
Catalyst-Controlled Selectivity: The choice of metal catalyst and ligands is crucial.
-
Palladium Catalysis: Often directs functionalization to the C2 position of quinoline N-oxides.[3][18]
-
Cobalt and Rhodium Catalysis: Have been shown to selectively functionalize the C8 position, offering a complementary approach.[7][20]
-
Copper Catalysis: Has been used for various C-H functionalizations, including aminations and alkylations, primarily at the C2 position of N-oxides.[18][19]
-
-
Reversal of Selectivity: Recent research has demonstrated that by carefully tuning reaction conditions (solvents, additives), it is possible to switch the regioselectivity of a single catalytic system. For example, palladium catalysis can be steered from C2 to C8 arylation by modifying the solvent system.[3]
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis Using Pyrrolidine Catalyst
This protocol describes a method to favor one regioisomer in the reaction between 2-aminoacetophenone and an unsymmetrical ketone.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminoacetophenone (1.0 mmol, 1.0 eq) and the unsymmetrical ketone (1.2 mmol, 1.2 eq) in a suitable solvent like ethanol (5 mL).
-
Catalyst Addition: Add pyrrolidine (0.2 mmol, 0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired quinoline regioisomer.
References
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available at: [Link]
-
Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. Available at: [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - figshare. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. Available at: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. Available at: [Link]
-
Help with Skraup synthesis : r/chemhelp - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-hydroxy-6,7-dimethoxyquinoline and Other Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for substitutions that can dramatically modulate its pharmacological profile. This guide provides a comparative analysis of the biological activity of 4-hydroxy-6,7-dimethoxyquinoline against other notable quinoline derivatives, supported by experimental data and insights into structure-activity relationships.
Spotlight on 4-hydroxy-6,7-dimethoxyquinoline
4-hydroxy-6,7-dimethoxyquinoline is a quinoline derivative characterized by a hydroxyl group at the C4 position and two methoxy groups at the C6 and C7 positions.[5][6] These substitutions are known to influence the compound's physicochemical properties and its interactions with biological targets.[6] While it serves as an important intermediate in the synthesis of more complex molecules like the c-Met inhibitor cabozantinib, its intrinsic biological activities are also of significant interest.[7]
The presence of both hydrogen-bond donating (hydroxyl) and accepting (methoxy) groups suggests potential interactions with various enzymatic targets.[6] Research into structurally similar compounds indicates that the 6,7-dimethoxy substitution pattern on a quinoline or quinazoline core is often associated with anticancer and antimicrobial activities.[8][9]
Comparative Analysis of Biological Activities
The efficacy of a quinoline derivative is highly dependent on the nature and position of its substituents.[10] Below, we compare the known and inferred activities of 4-hydroxy-6,7-dimethoxyquinoline with other quinoline compounds across different therapeutic areas.
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1][11][12]
Structure-Activity Relationship Insights:
-
C4 Position: The presence of a hydroxyl group at the C4 position, as seen in our focus molecule, is a common feature in many biologically active quinolones.[13][14][15] However, substitution at this position with an amino group or a carboxylic acid can also confer potent activity.[11][16][17] For instance, 4-aminoquinoline derivatives are well-known for their antimalarial and anticancer effects.[11][17]
-
C6 and C7 Positions: Methoxy groups at the C6 and C7 positions are frequently found in potent anticancer quinolines.[8][12] A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were identified as potent topoisomerase I inhibitors with significant in vitro anticancer activity.[12] Another study on 6,7-dimethoxy-4-anilinoquinolines revealed potent c-Met kinase inhibitors.[8] This suggests that the 6,7-dimethoxy moiety on 4-hydroxy-6,7-dimethoxyquinoline is a key contributor to its potential anticancer profile.
Comparative Data on Anticancer Activity of Quinoline Derivatives:
| Compound/Derivative Class | Mechanism of Action | IC50/GI50 Values | Target Cell Lines | Reference |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I Inhibition | GI50: 0.116–6.77 μM | Various cancer cell lines | [12] |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase Inhibition | IC50: 0.030 ± 0.008 µM (for compound 12n) | A549, MCF-7, MKN-45 | [8] |
| 6-Bromo-5-nitroquinoline | Apoptosis Induction | Potent antiproliferative activity | C6, HeLa, HT29 | [18] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g) | p53/Bax-dependent apoptosis | IC50 < 1.0 μM | Human tumor cell lines | [11] |
The quinoline scaffold is also central to many antimicrobial agents.[1][19] The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or disruption of other essential cellular processes.
Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups can enhance antimicrobial activity. Studies on other heterocyclic compounds, like coumarins, have shown that hydroxylation can significantly boost antibacterial effects.[20] The methoxy groups in 4-hydroxy-6,7-dimethoxyquinoline may also contribute to its antimicrobial potential, as seen in related isoflavones.[21]
-
General Trends: Quinoline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][22] For instance, certain quinolinequinones show significant activity against Staphylococcus aureus and Candida albicans.[22] The quinoline derivative HT61 has been shown to be effective against S. aureus biofilms.[23]
Comparative Data on Antimicrobial Activity of Quinoline Derivatives:
| Compound/Derivative Class | Target Organism(s) | MIC/MBC Values | Reference |
| Quinoline-isoxazole derivatives | Mycobacterium tuberculosis | MIC: 0.77 and 0.95 μM | [19] |
| Quinolinequinones (QQ2 & QQ6) | Clinically resistant Staphylococcus spp. | MIC50/90 = 2.44/9.76 μg/mL | [22] |
| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective at reducing biofilm viability | [23] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
This protocol is used to assess the antiproliferative activity of a compound against cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-hydroxy-6,7-dimethoxyquinoline and other quinolines) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a potential signaling pathway and a standard experimental workflow.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Potential signaling pathways inhibited by anticancer quinoline derivatives.
Conclusion
4-hydroxy-6,7-dimethoxyquinoline possesses a structural motif—specifically the 6,7-dimethoxy substitution—that is prevalent in highly active anticancer and antimicrobial quinoline derivatives. While direct comparative data for this specific compound is limited in the public domain, analysis of structurally related compounds strongly suggests its potential as a biologically active agent. The hydroxyl group at the C4 position provides a key site for interaction or further chemical modification.
Further research should focus on direct in vitro and in vivo testing of 4-hydroxy-6,7-dimethoxyquinoline against a panel of cancer cell lines and microbial strains to quantify its activity and compare it directly with established quinoline-based drugs. The experimental protocols provided herein offer a standardized framework for such investigations. The continued exploration of the vast chemical space of quinoline derivatives holds immense promise for the discovery of novel therapeutic agents.
References
-
Chen, Y. L., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available at: [Link]
-
Höglund, I. P. J., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Boga, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. Available at: [Link]
-
Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 597-611. Available at: [Link]
-
Various Authors. (2024). Different biological activities of quinoline. Pharma-Globe. Available at: [Link]
-
Siatra-Papaioannou, A., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2134-2142. Available at: [Link]
-
Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Belkacem, B., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]
-
Belkacem, B., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]
-
Molnar, J., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6598. Available at: [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]
-
Li, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1063-1072. Available at: [Link]
-
Al-Obaid, A. M., et al. (2017). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Available at: [Link]
-
Teixeira, E. H., et al. (2019). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4',6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum. Anais da Academia Brasileira de Ciências, 91(2). Available at: [Link]
-
Yilmaz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. Available at: [Link]
-
Liu, Y., et al. (2021). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 26(23), 7338. Available at: [Link]
-
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Available at: [Link]
Sources
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
- 22. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-hydroxy-6,7-dimethoxyquinoline: A Key Intermediate in Modern Drug Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for functionalization at various positions, leading to a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] Within this important class of compounds, 4-hydroxy-6,7-dimethoxyquinoline has emerged as a critical building block, particularly for the synthesis of targeted anticancer therapies.[3] Its primary role is as a key intermediate in the production of Cabozantinib, a potent tyrosine kinase inhibitor used to treat certain types of cancer.[4]
The purity, yield, and scalability of the synthesis of this intermediate directly impact the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API). Therefore, a rigorous validation of its synthetic route and analytical characterization is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy. This guide provides a comparative analysis of prevalent synthetic routes for 4-hydroxy-6,7-dimethoxyquinoline and outlines a comprehensive validation framework for researchers and drug development professionals.
Comparative Analysis of Synthetic Routes
The industrial viability of a synthetic pathway is determined by a combination of factors: yield, cost of starting materials, reaction conditions, safety, and environmental impact. Below, we compare three distinct approaches to synthesizing 4-hydroxy-6,7-dimethoxyquinoline.
Method 1: The Gould-Jacobs High-Temperature Cyclization
This classical approach is a well-established method for forming the 4-hydroxyquinoline core.[5] The process begins with the condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.
Workflow for the Gould-Jacobs Reaction:
Caption: Workflow of the Gould-Jacobs synthesis route.
Critique: While fundamentally sound, the Gould-Jacobs reaction suffers from significant drawbacks for large-scale production. The extremely high temperatures required for cyclization often lead to the formation of difficult-to-remove, tar-like impurities.[4] Furthermore, the use of high-boiling point solvents like diphenyl ether poses considerable hazards to both operators and the environment.[4]
Method 2: Nitration, Reduction, and Cyclization Route
This alternative pathway begins with 3,4-dimethoxyacetophenone. The key steps involve nitration, followed by reduction of the nitro group to an amine, which then undergoes cyclization.
Workflow for the Nitration/Reduction Route:
Caption: Synthesis via nitration and reduction of an acetophenone precursor.
Critique: A primary challenge in this route is the reduction step. The use of iron powder under acidic conditions can make the workup and separation of iron salts difficult, generating significant aqueous waste.[4] Precise pH control is often necessary to achieve good yields, which can be difficult to manage on an industrial scale.[4]
Method 3: An Optimized, Environmentally Benign Approach
A more modern and refined method has been developed to circumvent the issues of the classical routes. This approach offers milder reaction conditions and avoids problematic reagents.
Workflow for the Optimized Route:
Caption: A modern, streamlined synthetic workflow.
Critique: This method is superior for large-scale synthesis. The raw materials are readily available, and the reaction conditions are significantly milder.[4] A key advantage is that the product from each step often does not require purification by column chromatography, simplifying the process and reducing solvent waste. The reported yields are high, making it a commercially valuable and environmentally responsible choice.[4]
Performance Comparison Summary
| Feature | Method 1: Gould-Jacobs | Method 2: Nitration/Reduction | Method 3: Optimized Approach |
| Starting Materials | 3,4-Dimethoxyaniline, Diethyl ethoxymethylenemalonate | 3,4-Dimethoxyacetophenone | 3,4-Dimethoxyaniline, DMF-DMA |
| Key Challenge | High temperature (~250°C), impurity formation[4] | Waste from reduction step, pH sensitivity[4] | Requires control over hydrogenation |
| Yield | Variable, often moderate after purification | Moderate to Good | High[4] |
| Environmental Impact | High (hazardous solvents, high energy) | Moderate (metal waste) | Low (milder conditions, less waste)[4] |
| Scalability | Poor | Moderate | Excellent |
Validation Framework for 4-hydroxy-6,7-dimethoxyquinoline
Once synthesized, the intermediate must be rigorously validated to ensure it meets the stringent purity and identity requirements for pharmaceutical use. This process relies on a suite of analytical techniques, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH).[6]
Key Validation Parameters and Methods
| Parameter | Analytical Method | Purpose & Acceptance Criteria |
| Identity | ¹H NMR Spectroscopy | Confirms the molecular structure. The observed chemical shifts, integrations, and coupling constants must match the reference spectrum for 4-hydroxy-6,7-dimethoxyquinoline.[7][8] |
| Mass Spectrometry (MS) | Confirms the molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the compound (C₁₁H₁₁NO₃, 205.21 g/mol ).[9] | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the main peak and detects impurities. Purity is typically required to be ≥98%, with specific limits on any single impurity.[7] |
| Physical Properties | Melting Point | A sharp melting point range indicates high purity. The literature value is approximately 224-225 °C.[8][9] |
| Residual Solvents | Gas Chromatography (GC) | Ensures that solvents used in the synthesis and purification are below acceptable safety limits. |
Standard Operating Procedure (SOP) for Validation
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized 4-hydroxy-6,7-dimethoxyquinoline.
- For HPLC analysis, dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.
- For NMR analysis, dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).[7][8]
2. HPLC Purity Assay:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: Inject the sample and a certified reference standard. Calculate the purity based on the area percentage of the principal peak. The method must be validated for specificity, linearity, accuracy, and precision.[10]
3. ¹H NMR Identity Test:
- Instrument: 400 MHz NMR spectrometer.
- Procedure: Acquire the proton NMR spectrum of the sample dissolved in DMSO-d₆.
- Confirmation: Compare the resulting spectrum with a reference standard. Key expected signals include two singlets for the methoxy groups (~3.8 ppm) and distinct aromatic proton signals.[7][11]
4. Mass Spectrometry Confirmation:
- Technique: Electrospray Ionization (ESI) in positive mode.
- Procedure: Infuse the sample solution into the mass spectrometer.
- Confirmation: Look for the [M+H]⁺ ion at m/z 206.1.[8]
From Intermediate to Active Moiety: The Chlorination Step
The utility of 4-hydroxy-6,7-dimethoxyquinoline as an intermediate is exemplified by its conversion to the more reactive 4-chloro-6,7-dimethoxyquinoline. The hydroxyl group at the 4-position is a poor leaving group; converting it to a chloride makes the position highly susceptible to nucleophilic substitution, which is the next key step in the synthesis of drugs like Cabozantinib.[3][5]
Chlorination Reaction Workflow:
Caption: Conversion of the intermediate to a reactive species for API synthesis.
This chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11] The successful and high-yield conversion is contingent on the high purity of the starting 4-hydroxy-6,7-dimethoxyquinoline, further underscoring the importance of the initial validation.
Conclusion
The selection of a synthetic route for a key pharmaceutical intermediate like 4-hydroxy-6,7-dimethoxyquinoline is a strategic decision with far-reaching implications for the entire drug manufacturing process. While classical methods like the Gould-Jacobs reaction provide a foundational approach, modern, optimized syntheses offer superior yields, safety profiles, and environmental sustainability, making them the preferred choice for industrial applications.
Equally critical is the implementation of a robust, multi-faceted validation protocol. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and ensure the purity of the intermediate. This analytical rigor is non-negotiable, as it forms the basis for the quality and safety of the final life-saving medicines derived from this vital building block.
References
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Available from: [Link]
-
Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH National Library of Medicine. Available from: [Link]
-
Ningbo Inno Pharmchem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications. Available from: [Link]
-
Hengyuan Fine Chemical. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Available from: [Link]
-
MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. edqm.eu [edqm.eu]
- 7. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
A Spectroscopic Guide to the Synthesis of 4-hydroxy-6,7-dimethoxyquinoline from its Precursors
Welcome to a detailed comparative analysis of 4-hydroxy-6,7-dimethoxyquinoline and its primary precursors. This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical techniques to monitor chemical transformations and confirm product identity. Here, we delve into the distinct spectroscopic signatures of the starting materials and the final product, providing the experimental data and foundational principles necessary for confident characterization.
4-Hydroxy-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including tyrosine kinase inhibitors like Cabozantinib[1]. Its synthesis, often achieved through methods like the Gould-Jacobs reaction, involves the cyclization of precursors such as 3,4-dimethoxyaniline and diethyl malonate[1][2]. Spectroscopic analysis is indispensable for tracking the consumption of reactants and the formation of the desired quinoline scaffold. This guide provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data.
Reaction Pathway: From Precursors to Product
The synthesis of 4-hydroxy-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline and diethyl malonate typically proceeds through a condensation reaction followed by a thermal cyclization. This transformation creates the heterocyclic quinoline ring system, leading to significant changes in the spectroscopic profile of the molecules.
Caption: Synthetic route from precursors to the final quinoline product.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring this reaction, as the chemical environment of the protons changes dramatically from the precursors to the product.
Comparative Analysis:
-
3,4-Dimethoxyaniline: This precursor shows characteristic signals for an aromatic amine. You will observe distinct peaks for the two methoxy groups (-OCH₃), the amine group (-NH₂), and the three protons on the aromatic ring. The aromatic protons typically appear as a set of multiplets due to their specific substitution pattern.
-
Diethyl Malonate: The spectrum is simple and highly recognizable. It features a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-OCH₂-) protons of the ethyl groups, and a key singlet for the active methylene protons (-CH₂-) situated between the two carbonyl groups[3]. The disappearance of this active methylene singlet is a primary indicator of its consumption during the initial condensation step.
-
4-hydroxy-6,7-dimethoxyquinoline: The formation of the quinoline ring introduces new, distinct signals. The spectrum shows two singlets for the non-equivalent methoxy groups on the quinoline core. The aromatic region becomes more complex with signals corresponding to the protons at the C5 and C8 positions, as well as two new doublets for the protons on the newly formed heterocyclic ring (C2 and C3)[4][5]. The broad signal for the hydroxyl group (-OH) is also a key feature, although its chemical shift can vary with solvent and concentration.
Data Summary Table: ¹H NMR (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 3,4-Dimethoxyaniline | Aromatic-H | ~6.2 - 6.7 | m |
| -NH₂ | ~4.5 (broad s) | br s | |
| -OCH₃ | ~3.7 | s | |
| Diethyl Malonate ¹ | -O-CH₂-CH₃ | 4.19 | q |
| -CH₂- (malonate) | 3.36 | s | |
| -O-CH₂-CH₃ | 1.28 | t | |
| 4-hydroxy-6,7-dimethoxyquinoline [4][5] | H-8 | 7.42 | s |
| H-5 | 7.05 | s | |
| H-2 | 7.76 | d | |
| H-3 | 5.93 | d | |
| 6-OCH₃ | 3.84 | s | |
| 7-OCH₃ | 3.81 | s |
¹Data for Diethyl Malonate is typically reported in CDCl₃[3].
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in each molecule. The transition from precursors to product is marked by the appearance and disappearance of key vibrational bands.
Comparative Analysis:
-
3,4-Dimethoxyaniline: The spectrum is dominated by the N-H stretching vibrations of the primary amine group, typically seen as a pair of sharp peaks in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and methoxy groups appear just above and below 3000 cm⁻¹, respectively. Strong C-O stretching for the methoxy groups is also prominent around 1200-1250 cm⁻¹.
-
Diethyl Malonate: The most prominent feature is the strong C=O stretch from the two ester carbonyl groups, appearing around 1730-1750 cm⁻¹[6]. The spectrum also shows C-H stretches from the alkyl chains and a strong C-O stretch associated with the ester linkage.
-
4-hydroxy-6,7-dimethoxyquinoline: The formation of the product is confirmed by several key changes. A broad O-H stretch appears in the 3200-3600 cm⁻¹ region, indicating the hydroxyl group. The sharp N-H stretches of the aniline precursor will be absent. A C=O stretch from the quinolinone tautomer is expected around 1620-1650 cm⁻¹, and the aromatic region (1400-1600 cm⁻¹) will show different C=C stretching bands characteristic of the quinoline ring system.
Data Summary Table: Key IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=O Stretch | C=C Aromatic | C-O Stretch |
| 3,4-Dimethoxyaniline | - | ~3350-3450 | ~3050 | ~2830-2950 | - | ~1510, 1600 | ~1230 |
| Diethyl Malonate | - | - | - | ~2900-3000 | ~1735 | - | ~1150-1250 |
| 4-hydroxy-6,7-dimethoxyquinoline | ~3400 (broad) | - | ~3070 | ~2840-2960 | ~1630 | ~1500-1610 | ~1210-1260 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are unique for each compound, allowing for unambiguous identification.
Comparative Analysis:
-
3,4-Dimethoxyaniline: The molecular ion peak [M]⁺ will be observed at m/z 153. Fragmentation may involve the loss of a methyl group (-CH₃) or other characteristic pathways for aromatic amines.
-
Diethyl Malonate: This molecule often does not show a strong molecular ion peak (m/z 160) under electron ionization (EI) conditions[7]. Common fragments include the loss of an ethoxy group (-OC₂H₅, m/z 115) or the entire malonate moiety[7].
-
4-hydroxy-6,7-dimethoxyquinoline: The product will show a clear molecular ion peak at m/z 205 (for [M]⁺) or 206 (for [M+H]⁺ in ESI)[5]. The fragmentation pattern will be significantly different from the precursors, reflecting the stability of the fused aromatic quinoline ring.
Data Summary Table: Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M]⁺ or [M+H]⁺ |
| 3,4-Dimethoxyaniline [8] | C₈H₁₁NO₂ | 153.18 | 153 |
| Diethyl Malonate [6] | C₇H₁₂O₄ | 160.17 | 160 (often weak or absent) |
| 4-hydroxy-6,7-dimethoxyquinoline [9] | C₁₁H₁₁NO₃ | 205.21 | 205 or 206 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for monitoring the formation of the conjugated aromatic system of the quinoline product.
Comparative Analysis:
-
3,4-Dimethoxyaniline: Shows characteristic absorbance maxima for a substituted benzene ring.
-
Diethyl Malonate: Lacks a significant chromophore and will not absorb strongly in the typical UV-Vis range (200-800 nm).
-
4-hydroxy-6,7-dimethoxyquinoline: The extended π-conjugated system of the quinoline ring results in a significant bathochromic (red) shift compared to the aniline precursor. The appearance of strong absorption bands at longer wavelengths is a clear indication of product formation.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
General Spectroscopic Analysis Workflow
Caption: A standard workflow for spectroscopic sample analysis.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all peaks and assign them to the corresponding protons.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify key functional group frequencies and compare them to the expected values for the precursors and product.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 10 µg/mL. The absorbance of the main peak should be within the linear range of the instrument (ideally 0.2-1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Measurement: Replace the blank cuvette with the sample cuvette and scan the desired wavelength range (e.g., 200-600 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion
The transformation of 3,4-dimethoxyaniline and diethyl malonate into 4-hydroxy-6,7-dimethoxyquinoline is characterized by a series of profound and readily observable spectroscopic changes. By leveraging a multi-technique approach—¹H NMR for structural mapping, IR for functional group tracking, Mass Spectrometry for molecular weight confirmation, and UV-Vis for monitoring conjugation—researchers can confidently track reaction progress, identify intermediates, and verify the purity and identity of the final product. This guide serves as a foundational reference for these critical analytical procedures.
References
- Benchchem. A Spectroscopic Comparison of Diethyl Malonate and Its Alkylated Derivatives. Benchchem.
-
MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available from: [Link]
-
mzCloud. Diethyl malonate. mzCloud. Available from: [Link]
-
NIST. Diethyl malonate. NIST WebBook. Available from: [Link]
-
PubChem. 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. 3,4-Dimethoxyaniline - Optional[1H NMR] - Chemical Shifts. Wiley. Available from: [Link]
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. Google Patents.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
PubChem. 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Chemsrc.com. Available from: [Link]
-
PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Diethyl malonate [webbook.nist.gov]
- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives | MDPI [mdpi.com]
- 8. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 4-hydroxy-6,7-dimethoxyquinoline is a crucial building block in the synthesis of several targeted anticancer agents, including the multi-kinase inhibitor Cabozantinib. This guide provides a comparative analysis of the most common synthetic routes to this important quinoline derivative, offering insights into the underlying chemistry, experimental protocols, and a critical evaluation of each method's advantages and disadvantages.
Introduction to 4-hydroxy-6,7-dimethoxyquinoline
4-hydroxy-6,7-dimethoxyquinoline, a heterocyclic compound, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure, featuring a quinoline core with hydroxyl and dimethoxy substituents, makes it a versatile precursor for creating molecules with a range of biological activities. The primary focus of this guide is to provide a detailed, comparative study of its synthetic pathways to aid chemists in selecting the most suitable route for their specific research and development needs.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies have emerged for the preparation of 4-hydroxy-6,7-dimethoxyquinoline: the classical Gould-Jacobs reaction and a multi-step route commencing with 3,4-dimethoxyacetophenone. Each approach presents a unique set of considerations regarding starting materials, reaction conditions, scalability, and overall efficiency.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][3] This reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[2]
Reaction Mechanism and Workflow
The synthesis begins with the nucleophilic substitution of the ethoxy group of DEEM by 3,4-dimethoxyaniline. The resulting anilinomethylenemalonate intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester group followed by decarboxylation yields the final 4-hydroxy-6,7-dimethoxyquinoline.[2]
Caption: Workflow of the Gould-Jacobs synthesis of 4-hydroxy-6,7-dimethoxyquinoline.
Experimental Protocol: Gould-Jacobs Route
Step 1: Condensation of 3,4-Dimethoxyaniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 1-2 hours, during which ethanol is distilled off.
-
The resulting crude diethyl (3,4-dimethoxyanilino)methylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250-260°C.
-
Slowly add the crude diethyl (3,4-dimethoxyanilino)methylenemalonate from the previous step to the hot solvent.
-
Maintain the reaction at this temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
-
Filter the solid and wash with hexane to remove the high-boiling solvent.
Step 3: Saponification and Decarboxylation
-
Suspend the crude ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the solid completely dissolves.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid.
-
Filter the carboxylic acid and dry it thoroughly.
-
For decarboxylation, heat the carboxylic acid above its melting point until the evolution of CO2 ceases. The resulting solid is the crude 4-hydroxy-6,7-dimethoxyquinoline.
-
Purify the final product by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and ethanol.[4]
Advantages and Disadvantages of the Gould-Jacobs Route
| Advantages | Disadvantages |
| Well-established and widely used method. | Requires very high temperatures for cyclization, which can lead to side products and decomposition. |
| Can provide good yields with careful optimization. | The use of high-boiling solvents like diphenyl ether can be problematic for removal and poses environmental concerns.[1] |
| Starting materials are commercially available. | The multi-step nature of the process (condensation, cyclization, saponification, decarboxylation) can be time-consuming. |
Route 2: Synthesis from 3,4-Dimethoxyacetophenone
This modern approach involves a three-step sequence starting from the readily available 3,4-dimethoxyacetophenone. The key steps are nitration, condensation with a formamide acetal, and a final reductive cyclization.
Reaction Mechanism and Workflow
The synthesis begins with the nitration of 3,4-dimethoxyacetophenone to introduce a nitro group at the 2-position of the aromatic ring. The resulting 2-nitro-4,5-dimethoxyacetophenone is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. Finally, a catalytic hydrogenation simultaneously reduces the nitro group to an amine and effects an intramolecular cyclization to yield the desired 4-hydroxy-6,7-dimethoxyquinoline.[4]
Sources
assessing the purity of synthesized 4-hydroxy-6,7-dimethoxyquinoline against a reference standard
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-hydroxy-6,7-dimethoxyquinoline against a certified reference standard. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a framework for data interpretation, all grounded in the principles of scientific integrity and regulatory expectations.
The Criticality of Purity in Drug Discovery
4-Hydroxy-6,7-dimethoxyquinoline is a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor cabozantinib.[1] Impurities, which can be classified as organic (starting materials, by-products, intermediates, degradation products), inorganic (reagents, heavy metals), or residual solvents, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3][4] Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement throughout the drug development lifecycle, guided by international standards such as the ICH Q3A(R2) guidelines.[2][3][5]
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure the same attribute (purity) through different chemical or physical principles. This approach provides a more comprehensive and reliable purity profile, as a single method may not be capable of detecting all potential impurities.[6] For 4-hydroxy-6,7-dimethoxyquinoline, a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and comprehensive analytical toolkit.
dot graph "Orthogonal_Analytical_Approaches" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_PurityAssessment" { label="Comprehensive Purity Assessment"; style=filled; color="#FFFFFF";
} } caption: Interrelation of orthogonal analytical techniques for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][8] The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Selection: A C18 reversed-phase column is a good starting point for non-polar to moderately polar compounds like 4-hydroxy-6,7-dimethoxyquinoline.
-
Mobile Phase Preparation: A gradient elution is often employed to resolve impurities with a wide range of polarities. A typical mobile phase system would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
The pH of the aqueous mobile phase should be controlled to ensure consistent ionization of the analyte.[9]
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the synthesized 4-hydroxy-6,7-dimethoxyquinoline and the reference standard in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by acquiring the UV spectrum of the main component; typically the wavelength of maximum absorbance is chosen.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time and peak shape of the synthesized compound should be compared to the reference standard.
dot graph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"SamplePrep" [label="Sample & Standard Preparation"]; "HPLCSystem" [label="HPLC System\n(Pump, Injector, Column, Detector)"]; "Chromatogram" [label="Chromatogram Acquisition"]; "DataAnalysis" [label="Data Analysis\n(Peak Integration, Purity Calculation)"];
"SamplePrep" -> "HPLCSystem" -> "Chromatogram" -> "DataAnalysis"; } caption: A simplified workflow for HPLC-based purity analysis.
Mass Spectrometry (MS): Unveiling the Identity of Impurities
While HPLC provides quantitative information about purity, it does not typically identify the impurities. Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities by providing information about their molecular weight.
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same HPLC method developed for purity analysis can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used for polar molecules. Both positive and negative ion modes should be evaluated.
-
Mass Range: A wide mass range should be scanned to detect potential impurities with a range of molecular weights.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is determined. This information, along with knowledge of the synthetic route and potential degradation pathways, can be used to propose the structures of the impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized 4-hydroxy-6,7-dimethoxyquinoline.[10] Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[6][11]
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆).
-
For qNMR, a certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid or dimethyl sulfone) is added in a precisely known amount.[11]
-
-
Acquisition Parameters:
-
A standard ¹H NMR experiment is performed.
-
For quantitative analysis, a longer relaxation delay (d1) is crucial to ensure full relaxation of all protons, leading to accurate integration.[11]
-
-
Data Analysis:
-
Structural Confirmation: The chemical shifts, coupling patterns, and integration of the proton signals in the ¹H NMR spectrum are compared to the expected spectrum of 4-hydroxy-6,7-dimethoxyquinoline.[12]
-
Purity Assessment: The presence of signals that do not correspond to the target compound or the solvent indicates the presence of impurities. The relative integration of these impurity signals can provide a semi-quantitative estimate of their levels.
-
qNMR Purity Calculation: The absolute purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the respective molecular weights and masses.[13]
-
Comparing the Alternatives: A Tabular Summary
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative purity, retention time | High resolution, sensitivity, and reproducibility; well-established methodology | Co-eluting impurities may not be detected; does not provide structural information on impurities |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules | Molecular weight of impurities | High sensitivity; provides structural clues for impurity identification | May not be quantitative without appropriate standards; ionization efficiency can vary between compounds |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field | Unambiguous structural confirmation, absolute purity (qNMR) | Primary analytical method; provides detailed structural information | Lower sensitivity compared to HPLC and MS; can be more time-consuming for quantitative analysis |
Conclusion: An Integrated Approach for Unquestionable Purity
The assessment of purity for a synthesized compound like 4-hydroxy-6,7-dimethoxyquinoline is a multi-faceted process that requires a strategic and orthogonal analytical approach. While HPLC serves as the primary tool for routine purity checks and quantitation, its combination with mass spectrometry is essential for the identification of unknown impurities. NMR spectroscopy provides the definitive structural confirmation and, through qNMR, offers a powerful method for determining absolute purity. By integrating these techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality, safety, and efficacy of their materials and the integrity of their scientific endeavors.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). [Link]
-
Quinoline-impurities - Pharmaffiliates. (n.d.). [Link]
-
High-Purity Quinoline Reference Materials for Accurate Analysis - HPC Standards. (n.d.). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014). [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2021). [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (2022). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). [Link]
-
4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc. (n.d.). [Link]
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. (2011). [Link]
-
4-Hydroxy-6,7-dimethoxyquinoline - Hengyuan Fine Chemical. (n.d.). [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2007). [Link]
-
(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2013). [Link]
-
HPLC Method Development: Standard Practices and New Columns - Agilent. (2010). [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Divide: Translating In Vitro Potency to In Vivo Efficacy for 4-Hydroxy-6,7-dimethoxyquinoline Derivatives
A Senior Application Scientist's Guide
Introduction
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] Among its many variations, the 4-hydroxy-6,7-dimethoxyquinoline skeleton has emerged as a particularly fruitful starting point for the discovery of potent anticancer agents.[3][4] Researchers frequently report derivatives of this scaffold exhibiting impressive, often sub-micromolar, activity in isolated cellular or enzymatic assays (in vitro).
However, the journey from a petri dish to a preclinical model, let alone a patient, is fraught with challenges. A frequent and frustrating observation is the profound disconnect between a compound's high potency in vitro and its limited or non-existent efficacy in vivo. This guide provides an in-depth comparison of the in vitro and in vivo performance of 4-hydroxy-6,7-dimethoxyquinoline derivatives, explaining the fundamental reasons for this discrepancy. We will explore the causality behind experimental choices and provide field-proven protocols to help researchers better predict in vivo success and bridge the translational gap.
Section 1: The Allure of the Scaffold - Success in the Petri Dish (In Vitro Activity)
The initial stages of a drug discovery program rely heavily on high-throughput in vitro screening to identify promising lead compounds. Derivatives of the 4-hydroxy-6,7-dimethoxyquinoline scaffold consistently demonstrate potent activity in these assays, particularly in the context of oncology.
Commonly observed in vitro activities include:
-
Potent Cytotoxicity: These compounds often show significant growth inhibition against a wide panel of human cancer cell lines, such as those in the NCI-60 panel.[4]
-
Enzyme Inhibition: A key mechanism of action for many quinoline derivatives is the inhibition of critical enzymes involved in cancer progression, such as Topoisomerase I, which is crucial for DNA replication and repair.[4]
-
Disruption of Cellular Processes: Analogs have been shown to interfere with fundamental processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
These in vitro assays are foundational because they are rapid, cost-effective, and allow for the direct assessment of a compound's effect on a specific cell type or molecular target in a highly controlled environment.[6]
Illustrative Data: The In Vitro Promise
The table below represents typical data for a hypothetical, promising derivative, "Compound Q-12," demonstrating its potent in vitro profile.
| Assay Type | Target/Cell Line | Endpoint | Result |
| Cytotoxicity | MCF-7 (Breast Cancer) | GI₅₀ (50% Growth Inhibition) | 0.85 µM |
| Cytotoxicity | HCT116 (Colon Cancer) | GI₅₀ (50% Growth Inhibition) | 0.92 µM |
| Cytotoxicity | LOX IMVI (Melanoma) | GI₅₀ (50% Growth Inhibition) | 0.21 µM |
| Mechanistic Assay | Topoisomerase I | DNA Cleavage Complex Stabilization | Moderate Activity |
This profile would rightly classify Compound Q-12 as a strong candidate for further investigation. However, this is only half of the story.
Section 2: The Reality of the Organism - The In Vivo Challenge
When a potent compound like Q-12 moves into a living organism, it enters a dynamic and complex system that presents numerous barriers to its efficacy. The transition from a static in vitro system to a dynamic in vivo model is often where promising candidates fail.[6]
The primary reasons for this in vitro to in vivo disconnect are:
-
Pharmacokinetics (ADME): This is the single most significant hurdle. ADME describes the journey of a drug through the body and is a concept entirely absent from simple cell culture experiments.
-
Absorption: Can the drug be absorbed from the site of administration (e.g., the gut if given orally) into the bloodstream?
-
Distribution: Once in the blood, does the drug reach the target tissue (the tumor) in sufficient concentrations? Many kinase inhibitors, for example, bind extensively to serum proteins like albumin, drastically reducing the amount of free, active drug available to act on the target.[7]
-
Metabolism: The liver is the body's primary metabolic engine, and its enzymes (like cytochrome P450s) can rapidly break down the drug into inactive metabolites, reducing its half-life and exposure.
-
Excretion: The kidneys and liver work to clear the drug from the body. If clearance is too rapid, a therapeutic concentration cannot be maintained.
-
-
Toxicity and Off-Target Effects: A compound may be highly selective for a cancer-related target in vitro, but in a whole organism, it can interact with dozens of other "off-target" kinases or proteins.[8] This can lead to unforeseen toxicities in organs like the heart, liver, or kidneys, forcing the termination of the experiment at doses far below the effective therapeutic level.
-
Biological Complexity: In vitro models, while useful, are profound simplifications of reality.[6] A tumor in a mouse is not just a collection of cancer cells; it is a complex organ with its own blood supply, stromal cells, and immune components—the tumor microenvironment—that can significantly impact a drug's ability to be effective.[9]
Visualizing the Translational Barrier
The following diagram illustrates the multiple systemic barriers that can diminish a drug's concentration before it can reach its target in vivo.
Caption: The ADME Barrier: Drug attrition from administration to target site in vivo.
Section 3: A Strategic Framework for Bridging the Gap
To improve the probability of success, a modern drug discovery campaign must incorporate predictive assays early in the process. The following protocols are essential for evaluating a compound's potential to overcome the in vivo barrier.
Experimental Protocol 1: In Vitro Cytotoxicity via MTT Assay
Principle of the Method: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. The assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound (e.g., from 0.01 µM to 100 µM) in growth medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Principle of the Method: This assay uses liver microsomes, which are vesicle-like artifacts rich in drug-metabolizing enzymes (e.g., CYPs), to predict how quickly a compound will be cleared by the liver in vivo. A compound that is rapidly metabolized is likely to have a short half-life and poor bioavailability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a solution of the test compound (1 µM final concentration), and pooled human liver microsomes (0.5 mg/mL final concentration). Prepare a 10 mM NADPH stock solution as the reaction initiator.
-
Incubation: In a 96-well plate, pre-warm the buffer, test compound, and microsomes to 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance rate and the in vitro half-life (t₁/₂).
Experimental Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model
Principle of the Method: This is the gold-standard preclinical model for evaluating the anticancer efficacy of a compound. Human cancer cells are implanted into immunodeficient mice, where they grow to form a solid tumor. The mice are then treated with the test compound to determine its effect on tumor growth.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells in Matrigel) into the flank of immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control like doxorubicin, and Test Compound groups at different doses).
-
Dosing: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group. Analyze the statistical significance of the results.
Section 4: Visualizing the Path Forward
A logical workflow is critical to efficiently identify compounds with true in vivo potential.
Drug Discovery and Development Workflow
Caption: A rational workflow integrating ADME screening to de-risk in vivo studies.
Mechanism of Action: Topoisomerase I Inhibition
Many derivatives from this scaffold function by trapping the Topoisomerase I (TOP1) enzyme on the DNA strand, leading to lethal DNA breaks during replication.
Caption: Mechanism of cell death via stabilization of the TOP1-DNA cleavage complex.
Conclusion
The 4-hydroxy-6,7-dimethoxyquinoline scaffold is a rich source of potent bioactive molecules. However, the ultimate success of any drug candidate derived from it depends not just on its in vitro potency but on its ability to navigate the complex environment of a living organism. The significant discrepancy between in vitro and in vivo results stems primarily from pharmacokinetic liabilities (ADME), off-target toxicity, and the inherent complexity of a whole biological system.
By integrating predictive in vitro ADME and toxicology assays early in the discovery pipeline—before committing to expensive and time-consuming animal studies—researchers can make more informed decisions. This strategy allows for the selection of compounds that possess a crucial balance of both high potency and favorable drug-like properties, dramatically increasing the probability of translating a promising result from the benchtop to a successful preclinical outcome.
References
- Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC - NIH. (2023, October 17).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PubMed Central.
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - MDPI. MDPI.
- 6,7-Dimethoxy-4-hydroxyquinoline - Chem-Impex.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. (2022, July 15).
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH.
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. BenchChem.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-6,7-dimethoxyquinoline Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. Within this broad family, the 4-hydroxy-6,7-dimethoxyquinoline core has emerged as a particularly intriguing starting point for the design of novel therapeutic agents, notably in the realm of oncology and enzyme inhibition. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 4-hydroxy-6,7-dimethoxyquinoline analogs, drawing upon available experimental data to elucidate the impact of structural modifications on their biological performance. Our focus is to not only present the data but also to explain the causality behind experimental choices, offering field-proven insights for your own research endeavors.
The 4-Hydroxy-6,7-dimethoxyquinoline Scaffold: A Foundation for Potent Bioactivity
The 4-hydroxy-6,7-dimethoxyquinoline moiety is a key pharmacophore found in several potent kinase inhibitors. The 6,7-dimethoxy substitution pattern is a recurring motif in numerous clinically successful anticancer drugs, where these electron-donating groups are often crucial for high-potency inhibition. The 4-hydroxy group, or its ether-linked derivatives, provides a critical interaction point, often acting as a hydrogen bond donor or acceptor within the active site of target enzymes.
Our exploration of the SAR of this scaffold will dissect the influence of substitutions at various positions, primarily focusing on the C2, C3, and C4 positions, as these have been the most extensively studied areas for derivatization.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of 4-hydroxy-6,7-dimethoxyquinoline analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis based on available data, primarily from studies on anticancer and enzyme inhibitory activities.
Modifications at the C4-Position: From Hydroxy to Alkoxy and Anilino Analogs
While this guide centers on the 4-hydroxy scaffold, it is instructive to compare its activity with analogs where this group is modified, as this provides crucial insights into the role of this position.
Key SAR Insights:
-
Alkoxy Chains: The conversion of the 4-hydroxy group to a 4-alkoxy group has been explored, particularly in the context of topoisomerase I inhibitors. The length and nature of the alkoxy chain are critical. For instance, in a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, a propyl linker at the C4 position was found to be more potent than an ethyl linker in terms of anticancer activity.[1]
-
Anilino Moieties: The substitution of the 4-hydroxy group with an anilino moiety has been a highly successful strategy in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). While not a direct analog, the SAR from the closely related 4-anilino-6,7-dimethoxyquinazoline series provides valuable predictive insights. In these compounds, the nature and substitution pattern on the aniline ring dramatically affect potency. Electron-withdrawing groups, such as chloro or fluoro, on the aniline ring often enhance activity.[2]
Substitutions at the C2-Position: The Impact of Aryl Groups
The C2-position of the quinoline ring is a common site for introducing diversity, with aryl substitutions being a prominent theme.
Key SAR Insights:
-
Substituted Phenyl Rings: In the context of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, the substitution on the C2-phenyl ring plays a significant role in modulating anticancer activity. For example, replacing a p-chlorophenyl group with a p-trifluoromethylphenyl group at the C2 position can lead to a slight enhancement in anticancer activity.[1]
-
Steric and Electronic Effects: The introduction of bulky or electron-rich/poor groups at this position can influence the molecule's ability to fit into the target's binding pocket and can affect key interactions, such as π-π stacking with aromatic residues.
Derivatization at the C3-Position: The Role of Carboxamides
The C3-position offers another avenue for structural modification, with the introduction of carboxamide functionalities showing promise in modulating biological activity.
Key SAR Insights:
-
Analgesic Activity: Studies on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have identified potent analgesic properties.[3] The nature of the amine in the carboxamide is a key determinant of this activity.
-
Immunomodulatory Effects: A series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides have been designed based on the scaffold of the immunomodulatory drug roquinimex, with some analogs showing potent immunomodulatory profiles.[4]
Quantitative Data Comparison
To provide a clear and objective comparison, the following table summarizes the in vitro biological activity of representative 4-hydroxy-6,7-dimethoxyquinoline analogs and related compounds from various studies. Lower IC₅₀ or GI₅₀ values indicate greater potency.
| Compound ID | Core Structure | C2-Substituent | C4-Substituent | Target/Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 14m | 2-Aryl-6,7-dimethoxyquinoline | p-CF₃-phenyl | 3-(4-methylpiperazin-1-yl)propoxy | NCI-60 Panel (Mean) | 1.26 µM | [1] |
| 14p | 2-Aryl-6,7-dimethoxyquinoline | p-CF₃-phenyl | 3-morpholinopropoxy | NCI-60 Panel (Mean) | 1.55 µM | [1] |
| 12n | 4-Anilino-6,7-dimethoxyquinoline | - | N-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-6-yl) | c-Met Kinase | 0.030 µM | [5] |
| 3d | 4-Hydroxy-1-aryl-7,8-dihydro-2,5(1H,6H)-dione | - | - | MCF-7 (Breast Cancer) | 34.2 µM | [6] |
| 3g | 4-Hydroxy-1-aryl-7,8-dihydro-2,5(1H,6H)-dione | - | - | HCT116 (Colon Cancer) | 28.7 µM | [6] |
Experimental Protocols: A Guide to Reproducible Research
The integrity of SAR studies hinges on robust and reproducible experimental methodologies. Below are detailed protocols for key assays commonly used in the evaluation of these quinoline analogs.
General Synthesis Workflow
The synthesis of 4-hydroxy-6,7-dimethoxyquinoline and its analogs often follows established cyclization reactions. A common route is the Gould-Jacobs reaction.
Caption: General workflow for the synthesis of the 4-hydroxy-6,7-dimethoxyquinoline core.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Add the diluted compounds to the wells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ or IC₅₀ values by plotting viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, c-Met).
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases that are critical for cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of receptor tyrosine kinase signaling by 4-hydroxy-6,7-dimethoxyquinoline analogs.
By binding to the ATP-binding pocket of kinases like c-Met and EGFR, these compounds prevent the phosphorylation and activation of downstream signaling components, ultimately leading to the inhibition of cancer cell growth and survival.[5]
Future Directions and Unanswered Questions
While significant progress has been made in understanding the SAR of quinoline derivatives, the specific landscape of 4-hydroxy-6,7-dimethoxyquinoline analogs still holds many opportunities for further investigation. Key areas for future research include:
-
Systematic SAR Studies: A comprehensive study that systematically modifies the C2, C3, C5, and C8 positions of the 4-hydroxy-6,7-dimethoxyquinoline core is needed to build a more complete SAR model.
-
Exploration of Diverse Biological Targets: While the focus has been on anticancer activity, these analogs should be screened against a broader range of biological targets, including other enzyme families and receptors.
-
Pharmacokinetic Profiling: For promising lead compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential for their development as viable drug candidates.
This guide serves as a foundational resource for researchers working with 4-hydroxy-6,7-dimethoxyquinoline analogs. By understanding the established SAR and employing robust experimental protocols, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105231. [Link]
- Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2014). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides: a new source of effective analgesics.
-
Li, Y., Zhang, J., Wang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1165-1175. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., & Abdel-Aal, E. H. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(4), 366-384.
- El-Sayed, M. A. A., Abdel-Maksoud, M. S., El-Gamal, M. I., & Abdel-Aal, E. H. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(6), 7685-7695.
- Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Slintak, V., & Showalter, H. D. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
-
El-Sayed, M. A. A., Abdel-Maksoud, M. S., El-Gamal, M. I., & Abdel-Aal, E. H. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(10), 6537-6551. [Link]
- He, W., Jiang, J., & Chen, Y. (2005). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Letters in Drug Design & Discovery, 2(4), 289-293.
-
Wang, Y., Li, Y., Zhang, J., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. [Link]
-
Teodori, E., Dei, S., Scapecchi, S., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]
-
Molnár, J., Mucsi, Z., Csomós, P., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 4-hydroxy-6,7-dimethoxyquinoline synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-hydroxy-6,7-dimethoxyquinoline is a pivotal building block in the synthesis of several targeted anticancer agents. This guide provides an in-depth comparison of various catalytic strategies for its synthesis, focusing on efficacy, reaction conditions, and scalability. We will delve into the mechanistic nuances of classical and modern synthetic routes, supported by experimental data to inform your selection of the most appropriate catalytic system.
Introduction: The Significance of 4-hydroxy-6,7-dimethoxyquinoline
4-hydroxy-6,7-dimethoxyquinoline serves as a crucial intermediate in the industrial production of kinase inhibitors used in oncology. The efficiency of its synthesis directly impacts the overall cost and accessibility of these life-saving therapeutics. Consequently, the optimization of catalytic methods for its production is an area of continuous research and development. This guide will explore and compare the traditional Gould-Jacobs and Conrad-Limpach reactions, a multi-step industrial process, and the influence of modern techniques such as microwave-assisted synthesis.
Classical Approaches: Gould-Jacobs and Conrad-Limpach Reactions
The Gould-Jacobs and Conrad-Limpach reactions are foundational methods for the synthesis of 4-hydroxyquinolines. These thermal cyclization processes, while historically significant, often necessitate harsh reaction conditions.
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature cyclization.[1] The reaction is particularly effective for anilines bearing electron-donating groups.[1] The mechanism initiates with a nucleophilic attack by the aniline on the malonic ester derivative, followed by an electrocyclic ring closure at elevated temperatures.[1]
The Conrad-Limpach synthesis utilizes the condensation of anilines with β-ketoesters.[2] This method also requires high temperatures for the cyclization step to form the 4-hydroxyquinoline scaffold.[2] The use of high-boiling inert solvents like mineral oil has been shown to improve yields significantly compared to solvent-free conditions.[2] Acid catalysts such as HCl or H₂SO₄ are often employed to facilitate the multiple keto-enol tautomerizations involved in the reaction mechanism.[2]
While these methods are well-established, their primary drawbacks are the high temperatures required, which can lead to byproduct formation and decomposition, and potentially long reaction times.
Industrial Synthesis: A Multi-Step Catalytic Approach
A common industrial route to 4-hydroxy-6,7-dimethoxyquinoline is a robust, multi-step process that offers high yields and scalability. This pathway involves nitration, condensation, and a final reductive cyclization.
A key step in this industrial process is the reductive cyclization of an enaminone intermediate. This transformation is typically achieved through catalytic hydrogenation.
Commonly employed catalysts for this hydrogenation are Raney Nickel and Palladium on carbon (Pd/C). These heterogeneous catalysts are favored for their high activity, selectivity, and ease of separation from the reaction mixture, which is a significant advantage in large-scale production.
Experimental Protocol: Reductive Cyclization
-
Reaction Setup: The enaminone intermediate is suspended in a suitable solvent, such as tetrahydrofuran (THF), in a high-pressure reactor.
-
Catalyst Addition: A catalytic amount of either Raney Nickel or Palladium on carbon is added to the mixture.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is heated to approximately 100°C and stirred vigorously.
-
Work-up: Upon completion, the reaction is cooled, and the catalyst is removed by filtration. The filtrate is then concentrated to yield the crude 4-hydroxy-6,7-dimethoxyquinoline, which can be further purified by recrystallization.[3]
This method is advantageous due to its relatively mild conditions (compared to thermal cyclizations), high yield, and the generation of a clean product.
Modern Approaches: Microwave-Assisted Synthesis and Green Catalysts
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields.[4][5]
Microwave-Assisted Gould-Jacobs and Conrad-Limpach Reactions
The application of microwave irradiation to the Gould-Jacobs and Conrad-Limpach reactions can significantly accelerate the rate of reaction.[6][7] The direct and efficient heating of the reaction mixture by microwaves can often overcome the high activation energy barriers of the cyclization step in minutes, as opposed to hours with conventional heating.[4]
A study on the microwave-assisted synthesis of 4-hydroxy-2-quinolone derivatives from anilines and diethyl malonate employed p-toluenesulfonic acid (p-TSA) as a catalyst.[6] This approach highlights the synergy between microwave heating and acid catalysis to achieve rapid and efficient synthesis.
Green Lewis Acid Catalysis
The use of green, non-toxic, and inexpensive catalysts is a key principle of sustainable chemistry. Bismuth(III) chloride (BiCl₃) has been investigated as a Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.[8] This method offers the advantages of using a low-cost, readily available, and environmentally benign catalyst.[8]
Comparative Data on Catalytic Efficacy
| Synthetic Method | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Industrial Route | Raney Ni or Pd/C | H₂, THF, 100°C | 1-24 h | High (not specified) | [3] |
| Microwave-Assisted Conrad-Limpach | p-toluenesulfonic acid | Microwave (320 W) | 5-10 min | Good (not specified) | [6] |
| Microwave-Assisted Synthesis | Bismuth(III) chloride (BiCl₃) | Microwave, Ethanol | 5-13 min | 51-71% (for analogues) | [8] |
| Traditional Conrad-Limpach | None (thermal) / Acid (HCl, H₂SO₄) | High temp. (~250°C) | Several hours | Moderate to High (up to 95% with inert solvent) | [2] |
| Traditional Gould-Jacobs | None (thermal) | High temp. | Several hours | Moderate | [1] |
Note: The yields reported are for the specific quinoline derivatives synthesized in the cited studies and may vary for 4-hydroxy-6,7-dimethoxyquinoline.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst is intrinsically linked to the reaction mechanism and the desired outcome in terms of yield, purity, and environmental impact.
-
For large-scale, high-yield production , the industrial route utilizing heterogeneous hydrogenation catalysts like Raney Ni or Pd/C is the most proven and efficient method. The ease of catalyst recovery and high product purity are significant advantages.
-
For rapid synthesis and process optimization at the lab scale , microwave-assisted methods are highly effective. The choice between a Brønsted acid like p-TSA or a Lewis acid like BiCl₃ will depend on the specific substrate and desired reaction conditions.
-
For a focus on green chemistry and sustainability , the combination of microwave synthesis with an environmentally benign catalyst such as BiCl₃ presents a compelling option.
Conclusion
The synthesis of 4-hydroxy-6,7-dimethoxyquinoline can be approached through a variety of catalytic methods, each with its own set of advantages and disadvantages. While traditional thermal methods like the Gould-Jacobs and Conrad-Limpach reactions are historically important, they are often superseded by more efficient and scalable processes. The industrial standard of a multi-step synthesis culminating in a reductive cyclization with heterogeneous catalysts offers robustness and high yields for large-scale production. For laboratory-scale synthesis and rapid exploration of analogues, microwave-assisted protocols with acid or Lewis acid catalysts provide a significant acceleration in reaction times and often lead to cleaner products. The ongoing development of green catalysts and sustainable synthetic methodologies will undoubtedly continue to refine the synthesis of this critical pharmaceutical intermediate.
References
-
Bouone, Y. O., Bouzina, A., Sayad, R., Djemel, A., & Bouchareb, F. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(40), 28143–28154. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Nadaraj, V., Selvi, S. T., & Sasi, R. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. ARKIVOC, 2006(10), 82-89. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(5), 2931-2936. [Link]
-
St. Laurent, D. R., & Kadow, J. F. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1596. [Link]
-
El Hazzat, M., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]
-
Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies, 6(9), 639-648. [Link]
-
Ferreira, R. J., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1105. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Cikó, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3283. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Gholap, S. S., & Gill, C. H. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences, 17(1), 114-116. [Link]
-
Cox, L. D., et al. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones. Andrade-Jorge et al, 2021. [Link]
-
Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6633. [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Wang, Y., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
-
Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. ResearchGate. [Link]
-
Cera, G., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5462. [Link]
-
Hengyuan Fine Chemical. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline. [Link]
-
Ali, I., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(2), 441. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ablelab.eu [ablelab.eu]
- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to Antibody Cross-Reactivity in Quinolone-Based Drug Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of quinoline-based drugs are paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and food safety screening.[1][2] Immunoassays, prized for their speed and sensitivity, are central to these efforts.[2] However, the Achilles' heel of any immunoassay is the specificity of its primary antibody. When targeting small molecules like quinolines, which must be rendered immunogenic by conjugation to a carrier protein, achieving absolute specificity is a significant scientific challenge.[3][4]
This guide provides an in-depth technical comparison of antibody performance in targeting quinoline-based drugs. Moving beyond a simple listing of protocols, we will dissect the causality behind experimental design, explore the structural basis of antibody recognition, and present supporting data to empower you to select and validate the optimal reagents for your research needs.
Part 1: The Immunological Challenge of Quinolines
Quinolines are small molecule haptens, meaning they are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[3][4] The choice of conjugation site on the quinoline molecule is a critical determinant of the resulting antibody's specificity.[5] If the conjugation linker is attached at a position of structural variability among quinoline analogues (e.g., the N1 or C7 position on a fluoroquinolone), the resulting antibody is more likely to recognize the conserved core structure, leading to broader cross-reactivity.[5][6] Conversely, designing the hapten to expose unique structural motifs of the target drug can generate a more specific antibody.
This structural interplay is the root cause of cross-reactivity, where an antibody binds to molecules other than its intended target.[2] In the context of quinoline drugs—a class that includes antimalarials like Chloroquine and antibiotics like Ciprofloxacin—structurally similar analogues can lead to significant analytical errors if the antibody's cross-reactivity profile is not thoroughly characterized.[6][7]
Caption: Workflow for generating antibodies against small molecule quinoline drugs.
Part 2: A Comparative Guide to Cross-Reactivity Assessment Methods
A multi-faceted approach is essential for robustly characterizing an antibody's specificity profile. Here, we compare two primary immunoassay techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Method 1: Competitive ELISA
Competitive ELISA is the workhorse for screening antibody specificity against a panel of analogue compounds. In this format, free drug in a sample competes with a labeled drug-enzyme conjugate for a limited number of antibody binding sites, which are typically immobilized on a microplate.[5] A higher concentration of the free drug results in less binding of the enzyme conjugate and a weaker signal, creating an inverse relationship between signal intensity and analyte concentration.
Principle of Causality: This method is ideal for determining the relative affinity of the antibody for various analogues. By calculating the 50% inhibitory concentration (IC50)—the concentration of a competing drug that reduces the maximum signal by half—we can quantitatively rank the cross-reactivity. A lower IC50 value signifies stronger binding (higher affinity) between the antibody and the competing drug.
Caption: Generalized workflow for a competitive ELISA experiment.
This protocol is adapted from established methods for quinolone detection.[8]
-
Plate Coating: Coat 96-well microtiter plates with a hapten-protein conjugate (e.g., Pazufloxacin-OVA) diluted in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash plates twice with PBST (phosphate-buffered saline with 0.1% Tween-20).
-
Blocking: Block non-specific binding sites by adding 5% skimmed milk in PBST to each well. Incubate for 3 hours at 37°C.
-
Competition: Add 50 µL of standard solutions of various quinoline drugs (or unknown samples) and 50 µL of the primary antibody (diluted in PBST) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plates three times with PBST.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP). Incubate for 1 hour at 37°C.
-
Washing: Wash the plates four times with PBST.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M H2SO4.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each competitor concentration and determine the IC50 value using a four-parameter logistic curve fit. Cross-reactivity (CR%) is calculated as: (IC50 of target drug / IC50 of competing drug) x 100%.
The following data, adapted from a study by Eremin et al., compares the cross-reactivity profiles of two different antibodies raised against fluoroquinolones.[3][6] This provides a clear example of how hapten choice influences specificity.
Table 1: Cross-Reactivity Profile of a Broad-Spectrum Anti-Ciprofloxacin (CIP) Antibody
| Competing Fluoroquinolone | IC50 (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| Ciprofloxacin (CIP) | 1.2 | 100 |
| Norfloxacin (NOR) | 1.1 | 109 |
| Enrofloxacin (ENR) | 1.4 | 86 |
| Danofloxacin (DAN) | 1.3 | 92 |
| Ofloxacin (OFL) | 2.4 | 50 |
| Pazufloxacin (PAZ) | 2.1 | 57 |
| Moxifloxacin (MOX) | 10.0 | 12 |
| Gatifloxacin (GAT) | 3.5 | 34 |
| Sarafloxacin (SAR) | >1000 | <0.1 |
| Difloxacin (DIF) | >1000 | <0.1 |
This antibody, raised against Ciprofloxacin, shows broad reactivity with many fluoroquinolones that share a similar core structure, particularly the piperazinyl moiety at the C7 position. However, it poorly recognizes compounds with bulky substituents or different ring structures at the N1 position (e.g., Sarafloxacin).[6]
Table 2: Cross-Reactivity Profile of a More Specific Anti-Clinafloxacin (CLI) Antibody
| Competing Fluoroquinolone | IC50 (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| Clinafloxacin (CLI) | 0.8 | 100 |
| Garenoxacin (GAR) | 1.0 | 80 |
| Danofloxacin (DAN) | 10.0 | 8 |
| Moxifloxacin (MOX) | 12.5 | 6.4 |
| Ciprofloxacin (CIP) | 33.3 | 2.4 |
| Enrofloxacin (ENR) | 50.0 | 1.6 |
| Ofloxacin (OFL) | >1000 | <0.1 |
| Norfloxacin (NOR) | >1000 | <0.1 |
This antibody, raised against Clinafloxacin, demonstrates a more restricted recognition profile. Its binding is strongly influenced by the presence of a cyclopropyl ring at the N1 position.[6] This makes it more specific for a smaller subset of fluoroquinolones compared to the anti-CIP antibody.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[9] In a typical experiment, the antibody is immobilized on a sensor chip, and solutions containing different quinoline analogues are flowed over the surface.
Principle of Causality: SPR measures the change in refractive index at the sensor surface as the analyte binds to the immobilized antibody. This allows for the direct measurement of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. This method provides a more detailed picture of the binding event than ELISA, distinguishing between compounds that may have similar overall affinities (IC50) but different on-off rates.
Caption: Key phases of an SPR experiment for kinetic analysis.
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.
-
Antibody Immobilization: Covalently immobilize the anti-quinoline antibody onto the chip surface to a target level of ~2000 Resonance Units (RU).
-
Analyte Preparation: Prepare a dilution series of each quinoline analogue to be tested in a suitable running buffer (e.g., HBS-EP+).
-
Kinetic Analysis: Perform a multi-cycle kinetic analysis. In each cycle, inject a different concentration of the analyte over the antibody surface, followed by a dissociation phase where only running buffer is flowed.
-
Regeneration: Between cycles, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgram data to a 1:1 binding model to determine the kinetic constants (ka, kd) and calculate the affinity (KD).
While a comprehensive public dataset is unavailable, the following table illustrates the expected output from an SPR experiment designed to test the specificity of a monoclonal antibody developed against Chloroquine (CQ).[4][8]
Table 3: Hypothetical Kinetic Data for an Anti-Chloroquine (CQ) mAb
| Competing Drug | ka (1/Ms) | kd (1/s) | KD (nM) | Cross-Reactivity Interpretation |
|---|---|---|---|---|
| Chloroquine (CQ) | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 | High Affinity, Target Analyte |
| Desethylchloroquine | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 | High Cross-Reactivity (Metabolite) |
| Amodiaquine | 5.0 x 10⁴ | 2.5 x 10⁻³ | 50.0 | Moderate Cross-Reactivity |
| Mefloquine | 1.0 x 10³ | 1.0 x 10⁻² | 10,000 | Very Low/Negligible Cross-Reactivity |
| Quinine | No Binding | No Binding | >100,000 | No Cross-Reactivity |
| Ciprofloxacin | No Binding | No Binding | >100,000 | No Cross-Reactivity (Different Class) |
This hypothetical data shows that the antibody is highly specific for Chloroquine and its primary metabolite, has moderate cross-reactivity with the structurally similar 4-aminoquinoline Amodiaquine, and does not recognize quinolines with significantly different side chains or from different subclasses (e.g., Mefloquine, Ciprofloxacin).[8][10]
Part 3: Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your cross-reactivity data, each protocol must be a self-validating system.
-
For Competitive ELISA: Always include a full standard curve of the primary target analyte on every plate. Negative controls (no competitor) and positive controls (high concentration of competitor) must be included to define the dynamic range of the assay. The intra- and inter-assay coefficients of variation (CVs) should be calculated and fall within acceptable limits (typically <15%).[11]
-
For SPR: The quality of the kinetic fit (Chi-squared value) is a critical indicator of how well the data conforms to the chosen binding model. A stable baseline before and after each cycle, and complete regeneration of the surface, are essential for data integrity.
Conclusion: A Strategy for Selecting the Right Antibody
The choice between a broad-spectrum and a highly specific antibody is entirely dependent on the intended application.
-
Broad-Spectrum Antibodies (e.g., Anti-CIP): These are ideal for class-specific screening, such as testing for the presence of any fluoroquinolone residues in food products.[11] They provide a valuable first-pass screening tool, though positive results often require confirmation by a more specific method like LC-MS/MS.
-
Specific Antibodies (e.g., Anti-CLI, Anti-CQ): These are required for applications demanding precise quantification of a single drug and its key metabolites, such as in therapeutic drug monitoring or pharmacokinetic studies.[1][8]
Ultimately, a rigorous, multi-method characterization is non-negotiable. Combining the high-throughput screening capability of competitive ELISA with the detailed kinetic insights from SPR provides the most comprehensive and trustworthy understanding of an antibody's cross-reactivity profile, ensuring the accuracy and reliability of your downstream applications.
References
-
Childs, T. S., et al. (2009). Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations. Malaria Journal, 8(1), 233. Available at: [Link]
-
Das, S. K., & Hiran, S. (2000). Immunoassays in therapeutic drug monitoring. Clinical Laboratory Medicine, 20(3), 545-562. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Le, T., et al. (2009). Broad-specific antibodies for a generic immunoassay of quinolone: development of a molecular model for selection of haptens based on molecular field-overlapping. Journal of Agricultural and Food Chemistry, 57(11), 4583-4589. Available at: [Link]
-
Stevenson, D., et al. (2001). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Analytica Chimica Acta, 438(1-2), 167-176. Available at: [Link]
-
Eremin, S. A., et al. (2019). Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. Molecules, 24(2), 256. Available at: [Link]
-
González-de-la-Varga, M., et al. (1995). Cross-reactivity between quinolones. Report of three cases. Allergy, 50(6), 534-536. Available at: [Link]
-
ResearchGate. (2019). (PDF) Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. Available at: [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Kaur, J., et al. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 351(1-2), 37-43. Available at: [Link]
-
Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Available at: [Link]
-
Das, B. R., & Sahu, G. C. (2000). Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays. Therapeutic Drug Monitoring, 22(2), 174-176. Available at: [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Available at: [Link]
-
Food and Drug Administration (FDA). (2019). Guidance for Industry: Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available at: [Link]
-
SeraCare. (n.d.). Critical Factors in Immunoassay Optimization. Available at: [Link]
Sources
- 1. Investigation of an Immunoassay with Broad Specificity to Quinolone Drugs by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets and Advanced Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seracare.com [seracare.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma and in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-specific antibodies for a generic immunoassay of quinolone: development of a molecular model for selection of haptens based on molecular field-overlapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cross-reactivity between quinolones. Report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cost-Effectiveness: A Comparative Guide to Synthetic Pathways for 4-Hydroxy-6,7-dimethoxyquinoline
This guide provides an in-depth, objective comparison of various synthetic methodologies for producing 4-hydroxy-6,7-dimethoxyquinoline. As a pivotal intermediate in the synthesis of targeted anticancer agents like Cabozantinib, the efficient and economical production of this quinoline derivative is of paramount importance to the pharmaceutical industry.[1] We will dissect prominent synthetic routes, moving beyond mere procedural lists to analyze the underlying chemical principles, operational challenges, and cost-effectiveness of each approach. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal pathway for their specific research, development, or manufacturing scale.
The Strategic Importance of 4-Hydroxy-6,7-dimethoxyquinoline
4-Hydroxy-6,7-dimethoxyquinoline is a core structural motif in a class of tyrosine kinase inhibitors (TKIs). Cabozantinib (XL184), for instance, leverages this quinoline core to inhibit key signaling pathways such as c-MET and VEGFR2, which are crucial in tumor progression and angiogenesis.[1] The efficiency of the synthetic route to this intermediate directly impacts the final cost and accessibility of such life-saving therapeutics. Our evaluation will therefore weigh factors including raw material cost, reaction yield, energy consumption, process safety, and scalability.
Pathway 1: The Classic Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[2] It involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.
Mechanistic & Experimental Rationale
The synthesis begins with a nucleophilic substitution where 3,4-dimethoxyaniline attacks diethyl ethoxymethylenemalonate (EMME), forming an anilidomethylenemalonic ester intermediate.[3] The critical, and most demanding, step is the subsequent intramolecular cyclization. This is an electrocyclic reaction that requires significant thermal energy, typically around 250-260°C, to overcome the activation barrier.[2][4] This necessitates the use of a very high-boiling, inert solvent, classically diphenyl ether (often referred to as Dowtherm A or "Dao oil"). The resulting ester is then saponified and decarboxylated to yield the target molecule.[2][3]
Experimental Protocol Synopsis
-
Condensation: 3,4-dimethoxyaniline is reacted with diethyl ethoxymethylenemalonate. This step can be performed neat or in a solvent at elevated temperatures (e.g., 130°C) to form the diethyl anilinomethylene malonate intermediate.[1][5]
-
Thermal Cyclization: The intermediate is added to a pre-heated high-boiling solvent like diphenyl ether and heated to ~260°C for several hours.[1]
-
Hydrolysis & Decarboxylation: The cyclized product, an ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, is isolated and then hydrolyzed with a strong base (e.g., NaOH), followed by acidification to induce decarboxylation and yield the final product.[3]
Visualization of the Gould-Jacobs Pathway
Caption: Multi-step workflow of the Gould-Jacobs synthesis.
Assessment and Limitations
While historically significant, this pathway suffers from major drawbacks in a modern context. The extremely high temperature required for cyclization leads to significant energy costs and the formation of "refractory black impurities," which complicate purification.[1] Furthermore, the use of large volumes of diphenyl ether is a significant hazard to both operators and the environment.[1] These factors make the classical Gould-Jacobs reaction less ideal for sustainable and cost-effective large-scale production.[1]
Pathway 2: Synthesis via Nitration of 3,4-Dimethoxyacetophenone
A more modern, multi-step approach avoids the harsh thermal cyclization by building the ring through a different sequence of reactions starting from a more readily available raw material.
Mechanistic & Experimental Rationale
This route begins with 3,4-dimethoxyacetophenone, which is first nitrated at the 2-position of the aromatic ring. The resulting 2-nitro-4,5-dimethoxyacetophenone is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step builds a key enaminone side chain. Finally, a reduction of the nitro group (e.g., via hydrogenation) simultaneously triggers an intramolecular cyclization to form the 4-hydroxyquinoline ring system. This pathway is advantageous as it proceeds under much milder conditions than the Gould-Jacobs reaction.[6]
Experimental Protocol Synopsis
-
Nitration: 3,4-dimethoxyacetophenone is nitrated using standard conditions (e.g., nitric acid/sulfuric acid) to yield 2-nitro-4,5-dimethoxyacetophenone.[6]
-
Condensation: The nitro-intermediate is reacted with DMF-DMA to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[6]
-
Reductive Cyclization: The enaminone product undergoes hydrogenation (e.g., using a metal catalyst like Palladium or a reducing agent like iron powder). The reduction of the nitro group to an amine is immediately followed by a spontaneous intramolecular cyclization to furnish 4-hydroxy-6,7-dimethoxyquinoline.[1][6]
Visualization of the Acetophenone Pathway
Caption: Synthesis of the target quinoline via an acetophenone intermediate.
Assessment and Advantages
This route offers significant advantages in terms of safety and environmental impact. The reaction conditions are considerably milder, eliminating the need for hazardous, high-boiling solvents and extreme temperatures.[1] The raw materials are readily available, and the post-treatment is simpler, making it well-suited for scaled-up preparation with high overall yield.[1][6]
Pathway 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis represents a significant process intensification over conventional heating methods. By directly coupling energy with polar molecules in the reaction mixture, it allows for rapid, uniform heating and access to temperatures and pressures that can dramatically accelerate reaction rates.[7]
Mechanistic & Experimental Rationale
Microwave-assisted methods can be applied to various quinoline syntheses, including Gould-Jacobs-type reactions. For instance, the hydrolysis and decarboxylation of ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate can be achieved in under an hour using microwave heating at 180°C, a significant time savings over conventional reflux.[8][9] One-pot syntheses are also possible, where an aniline and a malonate derivative are reacted together under microwave irradiation to yield the final quinoline product directly, often in the presence of a catalyst.[10][11] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[11][12]
Experimental Protocol Synopsis
-
One-Pot Cyclization (Example): A mixture of an appropriately substituted aniline and diethylmalonate is placed in a microwave-safe sealed vessel, potentially with a catalyst (e.g., p-toluenesulfonic acid).[10]
-
Irradiation: The vessel is subjected to microwave irradiation at a set temperature (e.g., 180-250°C) for a short period (e.g., 10-50 minutes).[9][13]
-
Workup: After cooling, the reaction mixture is poured into water or another suitable solvent, and the precipitated product is collected by filtration.
Visualization of the Microwave-Assisted Workflow
Caption: A streamlined, one-pot microwave synthesis approach.
Assessment and Advantages
The primary benefits of microwave synthesis are speed and efficiency. Reactions that take many hours conventionally can often be completed in minutes, leading to higher throughput and significantly lower energy costs.[7] The reactions are often cleaner, resulting in higher yields and simpler purification.[7] While the initial capital investment for microwave reactors can be higher than for standard glassware, the operational cost savings and green chemistry benefits make it a highly compelling option, especially for research, process development, and small-to-medium scale production.
Quantitative Comparison and Cost-Effectiveness Analysis
| Parameter | Gould-Jacobs Reaction | Acetophenone Route | Microwave-Assisted Synthesis |
| Starting Materials | 3,4-Dimethoxyaniline, EMME | 3,4-Dimethoxyacetophenone | Substituted Anilines, Malonates |
| Overall Yield | Moderate-Good (can be lowered by side reactions) | High to Excellent[1] | Good to Excellent[10][14] |
| Reaction Time | Very Long (hours to days) | Long (multiple steps, hours) | Very Short (minutes)[7][9] |
| Reaction Conditions | Extreme (~260°C)[1][2] | Mild[1] | High Temperature (controlled) |
| Energy Consumption | Very High | Moderate | Low |
| Safety & Environment | Poor (hazardous solvent, high temp)[1] | Good (milder conditions)[1] | Excellent (reduced time, waste)[12] |
| Purification | Difficult (impurity formation)[1] | Simple[1] | Generally Simple |
| Scalability | Established but problematic | Good | Good for pilot, may need specialized equipment for large scale |
| Cost-Effectiveness | Poor | Good | Excellent |
Conclusion and Recommendation
While the Gould-Jacobs reaction is a classic and foundational method, its severe reaction conditions, safety hazards, and environmental impact render it the least cost-effective and least desirable option for modern pharmaceutical manufacturing.
The synthesis starting from 3,4-dimethoxyacetophenone presents a robust, safe, and high-yielding alternative.[6] Its use of mild conditions and readily available materials makes it a strong candidate for large-scale, cost-effective industrial production.[1]
However, for process development, rapid analogue synthesis, and pilot-scale manufacturing, microwave-assisted synthesis is the superior choice. Its dramatic reduction in reaction time, low energy consumption, and alignment with green chemistry principles offer unparalleled efficiency.[7][11] The high yields and cleaner reaction profiles further contribute to its excellent cost-effectiveness by simplifying downstream processing. For organizations looking to optimize speed and sustainability, investing in microwave synthesis technology for this key intermediate is strongly advised.
References
-
Wikipedia. (2023-10-29). Conrad–Limpach synthesis. Available from: [Link]
-
Wikipedia. (2023-05-18). Gould–Jacobs reaction. Available from: [Link]
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
MDPI. (2020-01-14). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Elbadawi, M. M., et al. (2022-03-15). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2021-09-08). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
- Google Patents. (2016-10-12). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
MDPI. (2024-04-10). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
NIH National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
ResearchGate. (2014-01). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]
-
Verma, A., et al. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available from: [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Nadaraj, V., et al. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar. Available from: [Link]
-
ACS Publications. (2020-04-09). Synthesis of Quinolines: A Green Perspective. Available from: [Link]
-
ResearchGate. (2024-04). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
MDPI. (2018-11-13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]
-
Royal Society of Chemistry. (2023-01-01). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Available from: [Link]
-
Taylor & Francis Online. (2023-07-28). A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024-01-30). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. Available from: [Link]
-
Boumoud, B., et al. (2015-09-08). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ablelab.eu [ablelab.eu]
- 14. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-7,8-dimethoxyquinoline
As a Senior Application Scientist, it is my priority to ensure that the cutting-edge research and development you perform is not only innovative but also conducted with the highest standards of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-Hydroxy-7,8-dimethoxyquinoline, a quinoline derivative. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are synthesized from the safety data for structurally similar quinoline compounds and general best practices for hazardous chemical waste management.
Disclaimer: This guide is based on available safety information for related compounds and general hazardous waste protocols. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer of your reagent for definitive disposal instructions that comply with all local, state, and federal regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by the principle of "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal. Improper disposal, such as sewering, is prohibited for pharmaceutical and hazardous wastes to prevent environmental contamination of water systems.[2][3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar quinoline derivatives, which include potential skin and eye irritation and toxicity if swallowed, the following PPE is mandatory:[4][5][6][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use and dispose of them as contaminated waste after handling the chemical.[5]
-
Protective Clothing: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix different waste streams unless their compatibility has been verified.
Step 1: Waste Identification All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing papers, gloves, and empty containers).[8]
Step 2: Solid Waste Collection
-
Container: Use a dedicated, leak-proof hazardous waste container made of a material compatible with quinoline derivatives. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collection: Carefully place all solid waste, including contaminated disposables, into the designated solid waste container. Avoid creating dust when handling the solid chemical.[5]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Liquid Waste Collection
-
Container: Use a separate, sealable, and clearly labeled liquid hazardous waste container. Ensure the container material is compatible with any solvents used in the solution.
-
Collection: Pour liquid waste carefully into the container, avoiding splashes. Do not overfill the container; leave adequate headspace for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
Step 4: Storage Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[9]
Disposal Methodology: The Path to Decommissioning
The recommended and safest method for the final disposal of this compound is through a licensed professional hazardous waste disposal company.[5][8] The primary disposal route for this type of chemical is high-temperature incineration in a permitted hazardous waste incinerator.[5][8] This method ensures the complete destruction of the chemical, minimizing its environmental impact.[8]
| Waste Stream | Container Type | Labeling Requirements | Primary Disposal Route |
| Solid Waste | Leak-proof, compatible container (e.g., HDPE) | "Hazardous Waste," "this compound" | Collection by a licensed hazardous waste disposal company for incineration.[5][8] |
| Liquid Waste | Sealable, compatible container (e.g., HDPE) | "Hazardous Waste," all chemical components and concentrations | Collection by a licensed hazardous waste disposal company for incineration.[5][8] |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "this compound" | Collection by a licensed hazardous waste disposal company for incineration. |
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[9]
-
Ensure you are wearing the appropriate PPE.[8]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[8][9]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][9]
-
Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[8]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safe and sustainable research environment. Always prioritize safety and regulatory compliance in all your laboratory operations.
References
-
International Journal of Pharmaceutical Sciences and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Quinoline. Retrieved from [Link]
-
PubMed. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
-
Morgan Lewis. (2015). ENVIRONMENTAL. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). How Pharmaceuticals Enter the Environment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Texas Department of State Health Services. (2025). Serious Illnesses Associated with 7-OH Use. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Products Containing 7-OH Can Cause Serious Harm. Retrieved from [Link]
Sources
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. morganlewis.com [morganlewis.com]
- 3. epa.gov [epa.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Safe Handling of 4-Hydroxy-7,8-dimethoxyquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
As scientific professionals dedicated to innovation, our primary responsibility is to foster a culture of safety that protects both our researchers and the integrity of our work. 4-Hydroxy-7,8-dimethoxyquinoline and its analogs are valuable heterocyclic compounds in medicinal chemistry and drug discovery. However, their biological activity necessitates a rigorous and well-understood safety protocol.
This guide provides essential, actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans required for handling this compound. Our approach is grounded in the principle that robust safety is not a barrier to research but a cornerstone of reliable and reproducible science.
Hazard Identification: Understanding the Risk
Before handling any chemical, a thorough risk assessment is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar quinoline derivatives provide a strong basis for our safety protocols.
A safety data sheet for the closely related 4-Hydroxy-7-methoxyquinoline indicates that the primary hazards include:
-
Skin Irritation (H315): Direct contact can cause inflammation and irritation.[1]
-
Serious Eye Damage (H318): Contact with eyes can lead to severe irritation or damage.[1]
-
Respiratory Irritation (H335): Inhalation of the compound as a dust or aerosol may irritate the respiratory tract.[1]
-
Harmful if Swallowed (H302): Ingestion can be toxic.[1]
The primary routes of accidental exposure are therefore through skin contact, eye contact, and inhalation of airborne powder. Our procedural controls and PPE selection are designed to mitigate these specific risks.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the most effective way to prevent accidental exposure. The following equipment is mandatory when handling this compound. The causality for each selection is based on mitigating the identified hazards.
| PPE Category | Specification | Purpose & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier against skin contact.[2] Gloves must be inspected for any signs of degradation or punctures before use and removed promptly and properly after handling the chemical to avoid cross-contamination.[1][3] |
| Eye Protection | Chemical Splash Goggles | Required to protect eyes from accidental splashes of solutions or contact with airborne powder.[2][4] Goggles must conform to the ANSI Z87.1 standard, which ensures they provide adequate protection from splashes, droplets, and dust.[5][6] Standard safety glasses are insufficient as they do not provide a complete seal.[7] |
| Body Protection | Laboratory Coat | A knee-length laboratory coat with full-length sleeves, kept fully fastened, protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | Task-Dependent: Required when handling the solid, powdered form of the compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[2][7][9] |
| Face Protection | Face Shield (worn over goggles) | Secondary Protection: Recommended when handling larger quantities or when there is a significant risk of splashing during procedures such as bulk transfers or reactions. A face shield must always be worn in conjunction with chemical splash goggles.[2][8] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety and procedural consistency. All operations involving the solid form or volatile solutions of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[7][10]
Step 1: Preparation and Area Setup
-
Review the SDS: Before beginning work, thoroughly read the Safety Data Sheet for the compound and any solvents being used.
-
Designate Work Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.
-
Verify Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.
-
Assemble Materials: Place all necessary equipment (glassware, spatulas, weigh boats, solvents, waste containers) within the designated area to minimize movement in and out of the controlled space.
Step 2: Donning and Doffing of Personal Protective Equipment
The sequence of putting on and removing PPE is designed to prevent cross-contamination. The following workflow illustrates the correct procedure.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. safetyglassesusa.com [safetyglassesusa.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 10. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
